Product packaging for Castalin(Cat. No.:CAS No. 19086-75-0)

Castalin

货号: B1196099
CAS 编号: 19086-75-0
分子量: 632.4 g/mol
InChI 键: PPUHUWSVCUJGTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Vescalin, also known as castalagin or vescalene, belongs to the class of organic compounds known as hydrolyzable tannins. These are tannins with a structure characterized by either of the following models. In model 1, the structure contains galloyl units (in some cases, shikimic acid units) that are linked to diverse polyol carbohydrate-, catechin-, or triterpenoid units. In model 2, contains at least two galloyl units C-C coupled to each other, and do not contain a glycosidically linked catechin unit. Vescalin is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, vescalin is primarily located in the cytoplasm. Outside of the human body, vescalin can be found in nuts. This makes vescalin a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20O18 B1196099 Castalin CAS No. 19086-75-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHUWSVCUJGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029284
Record name Castalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34112-28-2, 19086-75-0
Record name Vescalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34112-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Castalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19086-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Castalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019086750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Castalin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Castalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vescalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Castalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castalin, a potent ellagitannin found in various plant species, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical and spectroscopic properties. Furthermore, it details an established experimental protocol for its isolation and purification from natural sources. A key focus of this document is the elucidation of this compound's role in modulating cellular signaling pathways, particularly its recently identified function in the DNA damage response pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a complex hydrolyzable tannin characterized by a central glucose core esterified with multiple gallic acid and hexahydroxydiphenoyl (HHDP) groups. The spatial arrangement of these phenolic moieties contributes to its unique chemical properties and biological functions.

Table 1: Chemical Identifiers of this compound

IdentifierValueCitation
IUPAC Name 7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione[1]
Molecular Formula C₂₇H₂₀O₁₈[2]
Molecular Weight 632.44 g/mol [2]
Canonical SMILES C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O[1]
InChI InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2[1]
InChIKey PPUHUWSVCUJGTD-UHFFFAOYSA-N[1]
CAS Number 19086-75-0[2]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound influence its solubility, stability, and bioavailability. Spectroscopic data are essential for its identification and structural elucidation.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue/DescriptionCitation
Appearance White-yellow powder[3]
Melting Point 210-215 °C (Note: This was reported for a this compound-loaded nanoparticle formulation and may not represent the melting point of the pure compound)[4]
Solubility Soluble in methanol, water, DMSO, pyridine, and ethanol.[3]
Polarity Less polar compared to its diastereomer, vescalagin.[5]
Oxidizability Less prone to oxidation in solution compared to vescalagin.[5]
Thermodegradability More stable to heat compared to vescalagin.[5]
1H NMR & 13C NMR Data not available in the searched literature. Characterization is typically performed using 1D and 2D NMR experiments.[6]
UV-Vis Spectroscopy Data not available in the searched literature.
IR Spectroscopy Data not available in the searched literature.

Experimental Protocols: Isolation and Purification of this compound from Castanea sativa

This compound can be isolated from various natural sources, with chestnut (Castanea sativa) bark and wood being particularly rich sources. The following protocol outlines a general procedure for its extraction and purification.

3.1. Extraction

  • Material Preparation: Air-dried and ground chestnut bark or wood is used as the starting material.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent. Common solvents include water, methanol, or ethanol. The extraction can be performed at room temperature with stirring or under reflux to increase efficiency.[7] Advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to enhance the yield and reduce extraction time.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Purification

A multi-step chromatographic approach is typically required to isolate pure this compound from the crude extract.

  • Initial Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning or column chromatography on a non-polar resin (e.g., Amberlite XAD) to remove highly non-polar compounds and enrich the tannin fraction.

  • Centrifugal Partition Chromatography (CPC): CPC is an effective technique for the separation of polar compounds like tannins. A suitable biphasic solvent system is selected based on the polarity of the target compound. For instance, a system composed of n-butanol, propanol, and water can be used for the initial fractionation of the extract.[6]

  • Size-Exclusion Chromatography: Fractions enriched in this compound from the previous step can be further purified using size-exclusion chromatography (e.g., Sephadex LH-20) with an appropriate solvent system (e.g., methanol) to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used to obtain highly pure this compound.[6]

  • Purity Assessment: The purity of the isolated this compound should be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Signaling Pathways and Biological Activity

Recent research has begun to unveil the molecular mechanisms underlying the biological effects of this compound, particularly in the context of cancer therapy.

4.1. Induction of DNA Damage Response

A significant finding is the ability of this compound to act as a potent inducer of reactive oxygen species (ROS).[8] The resulting oxidative stress leads to DNA damage, which in turn activates cellular DNA damage response (DDR) pathways.

DNA_Damage_Response This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage CHK1 CHK1 DNA_Damage->CHK1 activates CHK1_Inhibitor CHK1 Inhibitor CHK1_Inhibitor->CHK1 inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to (in cancer cells)

This property of this compound has been shown to enhance the efficacy of CHK1 inhibitors, a class of anticancer drugs.[8] By inducing DNA damage, this compound increases the reliance of cancer cells on DDR pathways, making them more susceptible to the effects of CHK1 inhibition, which disrupts cell cycle checkpoints and can lead to apoptosis.

Experimental Workflow: Investigating the Synergistic Effect of this compound and CHK1 Inhibitors

The following workflow outlines a general experimental approach to study the synergistic anticancer effects of this compound and CHK1 inhibitors.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., Triple-Negative Breast Cancer) Treatment Treat with: 1. Vehicle Control 2. This compound alone 3. CHK1 Inhibitor alone 4. This compound + CHK1 Inhibitor Cancer_Cells->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability ROS_Detection ROS Detection Assay (e.g., DCFDA) Treatment->ROS_Detection DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay, γ-H2AX staining) Treatment->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Data_Analysis Analyze for: - Synergistic effects (e.g., CI values) - Increased ROS production - Enhanced DNA damage - Induction of apoptosis Cell_Viability->Data_Analysis ROS_Detection->Data_Analysis DNA_Damage_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Conclusion

This compound is a natural product with a well-defined chemical structure and promising biological activities. Its ability to induce ROS and subsequent DNA damage highlights its potential as an adjuvant in cancer therapy, particularly in combination with DDR inhibitors. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation protocols for higher yields, and explore its effects on other cellular signaling pathways. This guide provides a solid foundation for researchers to build upon in their investigation of this intriguing molecule.

References

The Isolation of Castalin from Chestnut Shells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers and Drug Development Professionals on the Extraction and Purification of a Promising Bioactive Compound

Introduction

Castalin, a hydrolyzable ellagitannin, is a significant bioactive compound found in various parts of the chestnut tree (Castanea sativa), with the shells being a particularly rich and readily available source. As a byproduct of the food industry, chestnut shells represent a valuable biomass for the extraction of high-value phytochemicals. This compound and its derivatives have garnered attention in the scientific community for their potential therapeutic properties. This technical guide provides a comprehensive overview of the methodologies for the extraction and isolation of this compound from chestnut shells, tailored for researchers, scientists, and professionals in drug development.

This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow to facilitate a deeper understanding of the processes involved.

Source Material and Preparation

The primary source material is the shell of the sweet chestnut (Castanea sativa). The initial preparation of the raw material is a critical step to ensure efficient extraction.

Protocol for Raw Material Preparation:

  • Collection and Cleaning: Chestnut shells are collected as a byproduct of chestnut processing. They should be cleaned to remove any remaining nut fragments or foreign materials.

  • Drying: The shells are dried to a constant weight to prevent enzymatic degradation and microbial growth, and to standardize the extraction process. Oven drying at a temperature of 55-60°C is a common practice.[1][2]

  • Grinding: The dried shells are ground into a fine powder. This increases the surface area available for solvent interaction, thereby enhancing extraction efficiency. The particle size can influence the extraction yield.

Extraction of this compound-Rich Phenolic Fractions

The extraction process aims to liberate the phenolic compounds, including this compound, from the solid matrix of the chestnut shells. Various techniques and solvents can be employed, each with its own advantages in terms of yield, selectivity, and environmental impact.

Conventional Solid-Liquid Extraction (SLE)

This is a traditional and widely used method for the extraction of phytochemicals.

Experimental Protocol for Conventional SLE:

  • Solvent Selection: Water, particularly boiling water, has been identified as an effective and environmentally friendly solvent for extracting polyphenols from chestnut shells.[2][3] Ethanol-water mixtures (e.g., 50-70% ethanol) are also commonly used and can offer a different selectivity profile.[4][5]

  • Solid-to-Liquid Ratio: A typical ratio is 1:10 to 1:20 (w/v) of chestnut shell powder to solvent.[6]

  • Temperature and Duration: Extractions are often carried out at elevated temperatures to increase solubility and diffusion. For water extraction, boiling for 1 hour is a reported condition.[2] For solvent extractions, temperatures can range from room temperature to the boiling point of the solvent, with durations from 30 minutes to several hours.[6]

  • Procedure:

    • Suspend the ground chestnut shell powder in the chosen solvent at the desired ratio.

    • Heat the mixture to the target temperature and maintain it for the specified duration with continuous stirring.

    • After extraction, cool the mixture and separate the solid residue from the liquid extract by filtration or centrifugation.

    • The resulting supernatant is the crude extract containing this compound.

Pressurized Liquid Extraction (PLE)

PLE is a modern and efficient technique that utilizes elevated temperatures and pressures to enhance extraction efficiency.

Experimental Protocol for PLE:

  • Solvent: A mixture of 40% ethanol in water has been identified as an optimal solvent for PLE of bioactive compounds from chestnut shells.

  • Temperature: An optimal temperature of 160°C has been reported.

  • Pressure: A constant pressure of 1700 psi is applied.

  • Duration: A 25-minute extraction time has been found to be effective.

  • Procedure:

    • The ground chestnut shell powder is packed into the extraction cell of the PLE system.

    • The solvent is pumped through the cell under the specified temperature and pressure conditions for the set duration.

    • The resulting extract is collected for further processing.

Table 1: Comparison of Extraction Methods for Total Phenolic Content

Extraction MethodSolventTemperature (°C)DurationTotal Phenolic Content (mg GAE/g dry extract)Reference
Conventional Liquid Extraction (CLE)Water100 (Boiling)1 hour312.44 ± 3.32[1]
Ultrasound-Assisted Extraction (UAE)WaterNot specifiedNot specified190.12 ± 1.16[1]
Microwave-Assisted Extraction (MAE)WaterNot specifiedNot specifiedNot specified[1]
Pressurized Liquid Extraction (PLE)40% Ethanol16025 min113.68 ± 7.84 (mg GAE/g dry weight)[3]

GAE: Gallic Acid Equivalents

Isolation and Purification of this compound

The crude extract obtained from the initial extraction is a complex mixture of various phenolic and non-phenolic compounds. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity.

Preliminary Fractionation

A preliminary fractionation step can be employed to remove non-phenolic compounds and enrich the extract in tannins.

Protocol for Preparative Reversed-Phase Chromatography:

  • Stationary Phase: A C18 reversed-phase column is commonly used.[2]

  • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is typically employed.

  • Procedure:

    • The crude extract is dissolved in a suitable solvent and loaded onto the preparative C18 column.

    • The column is eluted with a solvent gradient, starting with a high polarity (high water content) and gradually increasing the organic solvent concentration.

    • Fractions are collected at regular intervals and analyzed for their phenolic content. The fractions richest in phenolics can be pooled for further purification.

Advanced Purification Techniques

For obtaining high-purity this compound, more advanced chromatographic techniques are required.

CPC is a liquid-liquid chromatography technique that is particularly well-suited for the separation of polar compounds like tannins.

Experimental Protocol for CPC:

  • Solvent System: A biphasic solvent system is required. For the fractionation of chestnut tannins, a system of n-butanol/propanol/water (3:1:4, v/v/v) has been used for the initial separation. A subsequent fractionation of more hydrophilic fractions can be achieved with a water/methyl tert-butyl ether/butanol/acetone (8:5:3:4, v/v/v/v) system.

  • Procedure:

    • The CPC rotor is filled with the stationary phase of the chosen solvent system.

    • The crude or pre-fractionated extract is dissolved in a mixture of the stationary and mobile phases and injected into the system.

    • The mobile phase is pumped through the rotor, and the separated compounds are eluted and collected in fractions.

Preparative HPLC is a high-resolution technique used for the final purification of the target compound.

Experimental Protocol for Preparative HPLC:

  • Stationary Phase: A reversed-phase C18 column is a common choice.

  • Mobile Phase: A gradient of acidified water (e.g., with formic acid) and acetonitrile or methanol is typically used for the separation of phenolic compounds.

  • Procedure:

    • The this compound-enriched fraction from the previous purification step is dissolved in the mobile phase and injected into the preparative HPLC system.

    • The separation is performed using a specific gradient elution program.

    • The peak corresponding to this compound is collected.

    • The purity of the isolated this compound can be confirmed by analytical HPLC-DAD and mass spectrometry.

Table 2: Quantitative Data on Tannin Content in Chestnut Extracts

Source MaterialExtraction MethodTotal Tannin Content (% of dry extract)Analytical MethodReference
Chestnut WoodHot Water Extraction (100°C)19.6 - 25.6HPLC-DAD[6]
Chestnut BarkMethanol Extraction23.9 - 56.1 (g GAE/100g sample)Folin-Ciocalteu[7]
Red Internal Seed Shell50% Ethanol Extraction15.29 (% Catechin Equivalents)Vanillin Assay[8]

Visualizing the Workflow

The following diagrams illustrate the key stages in the extraction and isolation of this compound from chestnut shells.

experimental_workflow cluster_preparation Raw Material Preparation cluster_extraction Extraction cluster_purification Purification raw_material Chestnut Shells cleaning Cleaning raw_material->cleaning drying Drying (55-60°C) cleaning->drying grinding Grinding drying->grinding extraction Solid-Liquid Extraction (e.g., Boiling Water) grinding->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract pre_fractionation Preparative RP Chromatography crude_extract->pre_fractionation cpc Centrifugal Partition Chromatography (CPC) pre_fractionation->cpc Enriched Fractions prep_hplc Preparative HPLC cpc->prep_hplc This compound-rich Fraction isolated_this compound Isolated this compound prep_hplc->isolated_this compound

Caption: Experimental workflow for the extraction and isolation of this compound.

logical_relationship start Start: Chestnut Shell Biomass process1 Extraction (Liberation of Phenolics) start->process1 intermediate1 Crude Extract (Complex Mixture) process1->intermediate1 process2 Purification (Fractionation & Isolation) intermediate1->process2 end End Product: High-Purity this compound process2->end

Caption: Logical flow from raw material to purified compound.

Conclusion

The shells of Castanea sativa are a valuable and sustainable source for the isolation of the bioactive compound this compound. This guide has detailed the key steps, from raw material preparation to advanced purification techniques, providing researchers with a solid foundation for developing and optimizing their own isolation protocols. The combination of conventional extraction methods with advanced chromatographic techniques such as CPC and preparative HPLC is crucial for obtaining high-purity this compound suitable for further biological and pharmacological studies. The presented data and workflows offer a practical framework for scientists and professionals in the field of natural product chemistry and drug development to harness the potential of this promising molecule.

References

The Pro-Oxidant Power of Castalin: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[CITY, STATE] – [Date] – Castalin, a natural ellagitannin, demonstrates significant potential as an anti-cancer agent through its ability to induce oxidative stress, leading to DNA damage and subsequent cell death. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's pro-oxidant activity, offering valuable insights for researchers and professionals in the field of oncology and drug development.

Recent studies have illuminated the capacity of this compound to disrupt the delicate redox balance within cancer cells, tipping the scales towards a state of overwhelming oxidative stress. This guide will dissect the key findings, present quantitative data in a structured format, detail the experimental methodologies employed in these pivotal studies, and visualize the intricate signaling pathways involved.

Core Mechanism: Induction of Reactive Oxygen Species (ROS)

The primary mechanism by which this compound exerts its cytotoxic effects is through the generation of reactive oxygen species (ROS) within cancer cells. ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can inflict damage upon crucial cellular components, including DNA, proteins, and lipids.

A key study demonstrated that treatment of HeLa cervical cancer cells with this compound leads to a significant increase in intracellular ROS levels, comparable to the effects of hydrogen peroxide, a known potent ROS inducer.[1][2] This surge in ROS is a critical initiating event in the cascade of cellular responses that ultimately culminate in apoptosis, or programmed cell death. The direct involvement of ROS in this compound's mechanism was further solidified by experiments showing that the antioxidant, ascorbic acid, can mitigate the DNA damage induced by this compound.[1][2][3][4]

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic efficacy of this compound has been evaluated across various cancer cell lines, demonstrating a dose-dependent inhibition of cell viability. While specific IC50 values for this compound are not yet widely published, the available data indicates a potent anti-proliferative effect.

Cell LineCancer TypeObserved Effect
HeLa Cervical CancerDose-dependent reduction in cell viability.[1]
MCF-7 Breast AdenocarcinomaConsistent dose-dependent cytotoxic activity.[1]
MDA-MB-231 Triple-Negative Breast CancerDemonstrated dose-dependent cytotoxic effects.[1]

The Cascade of Cellular Damage: From Oxidative Stress to DNA Damage and Apoptosis

The excessive production of ROS initiated by this compound triggers a devastating chain reaction within the cancer cell. This surge in oxidative stress leads to significant DNA damage, a key trigger for apoptosis.

Studies have employed immunofluorescence to detect the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks. Treatment with this compound resulted in a marked increase in γH2AX foci, indicating widespread DNA damage.[1][2] Furthermore, the activation of the DNA damage response (DDR) pathway has been observed, with increased phosphorylation of checkpoint kinase 1 (CHK1), a crucial protein involved in cell cycle arrest and DNA repair.[1]

This extensive DNA damage, coupled with the overwhelming oxidative stress, pushes the cancer cell towards apoptosis. The signaling cascade likely involves the mitochondria, which play a central role in ROS production and the intrinsic apoptotic pathway. While direct studies on this compound's effect on mitochondrial membrane potential are still emerging, it is a well-established mechanism for many ROS-inducing anti-cancer agents.

Synergistic Potential: Enhancing the Efficacy of Chemotherapy

An exciting avenue of research is the synergistic effect of this compound with existing chemotherapeutic agents. Studies have shown that this compound can potentiate the activity of CHK1 inhibitors, such as SRA737.[1][4] By inducing DNA damage and activating the DDR pathway, this compound may render cancer cells more susceptible to drugs that target DNA repair mechanisms, opening up new possibilities for combination therapies.

Visualizing the Molecular Pathways

To provide a clearer understanding of the complex interactions involved in this compound-induced oxidative stress, the following diagrams illustrate the key signaling pathways and experimental workflows.

Castalin_Mechanism cluster_this compound This compound Treatment cluster_cell Cancer Cell This compound This compound ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage (γH2AX, pCHK1) OxidativeStress->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays CancerCells Cancer Cells (HeLa, MCF-7, MDA-MB-231) CastalinTreatment Treat with this compound (Various Concentrations) CancerCells->CastalinTreatment ROS_Detection ROS Detection (DCFH-DA Assay) CastalinTreatment->ROS_Detection DNA_Damage_Assay DNA Damage Assessment (γH2AX Staining, Comet Assay) CastalinTreatment->DNA_Damage_Assay Apoptosis_Assay Apoptosis Analysis (Western Blot for Caspases) CastalinTreatment->Apoptosis_Assay

References

Castalin's Pro-Oxidant Role in Cancer Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castalin, a polyphenol found in chestnut shells, has recently been identified as an inducer of reactive oxygen species (ROS) in cancer cells, a characteristic that diverges from the more commonly attributed antioxidant properties of many polyphenols. This technical guide provides an in-depth analysis of the current understanding of this compound's role in ROS production, focusing on its implications for cancer therapy. This document summarizes the key findings, details the experimental methodologies used to elucidate these effects, and presents the proposed signaling pathways. All quantitative data from cited key experiments are presented in structured tables, and complex biological processes and experimental workflows are visualized using diagrams.

Introduction: The Dichotomous Role of Polyphenols in Oxidative Stress

Polyphenols are a large and diverse group of naturally occurring compounds known for their potential health benefits, which are often linked to their antioxidant properties. However, a growing body of evidence suggests that under certain conditions, particularly in the microenvironment of cancer cells, some polyphenols can exhibit pro-oxidant activity. This can lead to an increase in intracellular ROS levels, inducing oxidative stress and promoting cancer cell death.

This compound, an ellagitannin, has emerged as a noteworthy example of a polyphenol with such dual functionality. Recent research has demonstrated that this compound can induce ROS production in cancer cell lines, leading to significant DNA damage and suggesting a potential therapeutic application in oncology.[1][2] This guide delves into the specifics of this compound's pro-oxidant effects.

This compound-Induced Reactive Oxygen Species (ROS) Production

The central finding regarding this compound's activity in cancer cells is its ability to increase the intracellular concentration of ROS. This effect has been primarily demonstrated in HeLa cervical cancer cells.

Quantitative Analysis of ROS Production

The induction of ROS by this compound has been quantified using fluorescent probes. While the precise numerical data from the primary study by D'Angelo et al. (2025) is not publicly available, the findings indicate a significant, dose-dependent increase in ROS levels. The following table summarizes the observed effects based on the available qualitative descriptions.

Cell LineTreatmentConcentrationObserved Effect on ROS Levels (Descriptive)
HeLaControl (DMSO)-Basal level of ROS
HeLaThis compound124 µg/mLSignificant increase in DCF fluorescence, comparable to H₂O₂ treatment.
HeLaHydrogen Peroxide (H₂O₂) (Positive Control)400 µMMarked increase in DCF fluorescence.

Note: The quantitative fluorescence intensity values were not available in the cited literature.

Downstream Effects of this compound-Induced ROS: DNA Damage

The elevated levels of ROS induced by this compound trigger a cascade of cellular events, most notably leading to DNA damage. This has been confirmed through the observation of γH2AX foci formation and DNA fragmentation in comet assays.

Quantitative Analysis of DNA Damage

The extent of DNA damage was assessed by quantifying the number of γH2AX foci, a marker for DNA double-strand breaks. The pro-oxidant activity of this compound was further confirmed by the mitigating effect of an antioxidant, ascorbic acid.

Cell LineTreatmentConcentrationObserved Effect on γH2AX Foci (Descriptive)
HeLaControl (DMSO)-Basal level of γH2AX foci
HeLaThis compound124 µg/mLSignificant increase in the number of γH2AX foci per cell.
HeLaThis compound + Ascorbic Acid (AA)124 µg/mL + AASignificant reduction in the number of this compound-induced γH2AX foci.

Note: The specific quantitative data on the number of foci per cell were not available in the cited literature.

Proposed Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound-induced ROS production and the workflows for the key experimental procedures.

Castalin_ROS_Pathway This compound This compound CancerCell Cancer Cell This compound->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Induces DNA_Damage DNA Damage (γH2AX foci, Comet Assay) ROS->DNA_Damage Causes DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR

Caption: Proposed signaling pathway of this compound-induced ROS production and DNA damage in cancer cells.

ROS_Detection_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Staining and Analysis Seed_Cells 1. Seed HeLa cells in 35 mm dishes Culture 2. Culture for 24h Seed_Cells->Culture Wash1 3. Wash with phenol red-free RPMI Culture->Wash1 Treat 4. Treat with this compound (124 µg/mL), H₂O₂ (400 µM), or DMSO for 3h Wash1->Treat Incubate_DCFHDA 5. Incubate with 50 µM DCFH-DA for 30 min Treat->Incubate_DCFHDA Wash2 6. Wash cells Incubate_DCFHDA->Wash2 Image 7. Acquire fluorescence images Wash2->Image Quantify 8. Quantify fluorescence intensity Image->Quantify

Caption: Experimental workflow for the detection of intracellular ROS using DCFH-DA.

Comet_Assay_Workflow cluster_0 Cell Treatment and Preparation cluster_1 Lysis and Electrophoresis cluster_2 Visualization and Analysis Treat_Cells 1. Treat HeLa cells with This compound (62 or 124 µg/mL) or DMSO for 3h Resuspend 2. Resuspend 6 x 10⁴ cells in 0.6% low-melting-point agarose Treat_Cells->Resuspend Mount 3. Mount on glass slides Resuspend->Mount Lysis 4. Incubate in lysis buffer for 1h at 4°C Mount->Lysis Wash_Electro 5. Wash with electrophoresis buffer Lysis->Wash_Electro Electrophoresis 6. Perform electrophoresis at 0.6 V/cm for 30 min Wash_Electro->Electrophoresis Stain 7. Stain with a DNA dye Electrophoresis->Stain Visualize 8. Visualize comets using fluorescence microscopy Stain->Visualize Analyze 9. Analyze comet tail moment to quantify DNA damage Visualize->Analyze

References

Castalin-Induced DNA Damage in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalin, a natural polyphenol, has emerged as a promising agent in cancer therapy due to its ability to induce DNA damage specifically in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced DNA damage, supported by experimental data and detailed protocols. The primary mechanisms of action include the generation of reactive oxygen species (ROS), inhibition of key DNA repair enzymes, and the subsequent activation of the DNA Damage Response (DDR) pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Mechanisms of this compound-Induced DNA Damage

This compound employs a multi-pronged approach to induce DNA damage in cancer cells, primarily through two interconnected pathways:

  • Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels. ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can directly damage DNA by causing single- and double-strand breaks, base modifications, and DNA-protein crosslinks. This oxidative stress overwhelms the antioxidant capacity of cancer cells, leading to substantial DNA damage. Studies have shown that the DNA damage induced by this compound can be mitigated by treatment with antioxidants like ascorbic acid, confirming the central role of ROS in its mechanism.[1][2]

  • Dual Inhibition of PARP1 and Topoisomerase II: this compound has been identified as a dual inhibitor of two critical enzymes involved in DNA metabolism and repair:

    • Poly(ADP-ribose) polymerase 1 (PARP1): This enzyme is crucial for the repair of single-strand DNA breaks. By inhibiting PARP1, this compound prevents the efficient repair of these lesions, which can then escalate to more lethal double-strand breaks during DNA replication.

    • DNA Topoisomerase II: This enzyme is essential for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase II by this compound leads to the accumulation of enzyme-linked DNA double-strand breaks, a highly cytotoxic form of DNA damage.

This dual inhibitory action disrupts fundamental processes of DNA maintenance and repair, contributing significantly to this compound's anticancer effects.

Signaling Pathways Activated by this compound-Induced DNA Damage

The DNA damage inflicted by this compound triggers the cellular DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and orchestrates a response involving cell cycle arrest and DNA repair. The key signaling cascade activated by this compound is the ATM/ATR-CHK1 pathway:

  • ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related): These are apical kinases that act as primary sensors of DNA double-strand breaks and single-strand breaks, respectively. Upon detecting DNA damage induced by this compound, ATM and ATR are activated through autophosphorylation.

  • CHK1 (Checkpoint Kinase 1): Activated ATM and ATR then phosphorylate and activate the downstream kinase CHK1. Activated CHK1 plays a pivotal role in halting the cell cycle, providing time for the cell to repair the damaged DNA.

The sustained activation of this pathway in the face of overwhelming DNA damage can ultimately lead to programmed cell death (apoptosis).

Visualizing the Signaling Pathway

Castalin_DNA_Damage_Pathway cluster_this compound This compound cluster_cellular_effects Cellular Effects cluster_dna_damage DNA Damage cluster_ddr DNA Damage Response (DDR) This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PARP1_Inhibition PARP1 Inhibition This compound->PARP1_Inhibition TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition DNA_Damage DNA Double-Strand Breaks (DSBs) & Single-Strand Breaks (SSBs) ROS->DNA_Damage PARP1_Inhibition->DNA_Damage TopoII_Inhibition->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR CHK1 CHK1 Activation ATM_ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe

Caption: this compound induces DNA damage through ROS and enzyme inhibition, activating the DDR pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Parameter Value Enzyme/Assay Reference
IC500.86 µMPARP1 Inhibition
Ki1.64 µMPARP1 Inhibition (Mixed type)

Table 1: this compound's Inhibitory Activity on PARP1.

Compound Cell Line Parameter Value Assay Reference
This compoundHeLa, MCF-7, MDA-MB-231Synergistic Concentration7.7 µg/mLCell Viability[2]

Table 2: Synergistic Activity of this compound with CHK1 Inhibitor SRA737.

Note: Specific IC50 values for this compound's cytotoxic effects on HeLa, MCF-7, and MDA-MB-231 cells, as well as quantitative fold-increase data for γH2AX foci, require experimental determination using the protocols outlined below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of this compound-induced DNA damage.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

  • Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer).

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with the this compound dilutions and a vehicle control (DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect and quantify DNA single- and double-strand breaks in individual cells.

  • Reagents:

    • Low melting point agarose.

    • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh).

    • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

    • Neutralization buffer (0.4 M Tris, pH 7.5).

    • DNA staining solution (e.g., SYBR Green or propidium iodide).

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time.

    • Harvest and resuspend the cells in PBS at a concentration of 1 x 105 cells/mL.

    • Mix the cell suspension with molten low melting point agarose and spread onto a pre-coated microscope slide.

    • Allow the agarose to solidify at 4°C.

    • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

    • Neutralize the slides with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

    • Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure the tail length and intensity.

Immunofluorescence for γH2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).

  • Reagents:

    • 4% Paraformaldehyde (PFA) for fixation.

    • 0.25% Triton X-100 in PBS for permeabilization.

    • Blocking solution (e.g., 5% BSA in PBS).

    • Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

  • Procedure:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with Triton X-100 for 10 minutes.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Western Blotting for DDR Proteins

This method is used to detect the expression and phosphorylation status of key proteins in the DNA damage response pathway.

  • Reagents:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-p-ATM (Ser1981), anti-p-ATR (Ser428), anti-p-CHK1 (Ser345), and their total protein counterparts.

    • HRP-conjugated secondary antibodies.

    • ECL detection reagent.

  • Procedure:

    • Treat cells with this compound and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

PARP1 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PARP1.

  • Reagents:

    • Recombinant human PARP1 enzyme.

    • Histone-coated assay plates.

    • NAD+ (PARP1 substrate).

    • Biotinylated NAD+.

    • Streptavidin-HRP.

    • HRP substrate (e.g., TMB).

  • Procedure:

    • Incubate the recombinant PARP1 enzyme in histone-coated wells.

    • Add a reaction mixture containing NAD+, biotinylated NAD+, and varying concentrations of this compound.

    • Allow the PARylation reaction to proceed.

    • Wash the wells and add streptavidin-HRP to detect the incorporated biotinylated NAD+.

    • Add the HRP substrate and measure the resulting signal.

    • Calculate the percent inhibition of PARP1 activity at each this compound concentration and determine the IC50 value.

Topoisomerase II Inhibition Assay

This assay determines the effect of this compound on the catalytic activity of topoisomerase II.

  • Reagents:

    • Recombinant human Topoisomerase II enzyme.

    • Supercoiled plasmid DNA (e.g., pBR322).

    • Topoisomerase II reaction buffer with ATP.

    • Stop buffer/loading dye.

  • Procedure:

    • Set up reactions containing supercoiled plasmid DNA, Topoisomerase II reaction buffer, and varying concentrations of this compound.

    • Initiate the reaction by adding the Topoisomerase II enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding the stop buffer.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the enzyme-only control.

RNA-Seq Analysis

This high-throughput sequencing method can be used to analyze the global changes in gene expression in cancer cells following this compound treatment, providing insights into the affected cellular pathways.

  • Procedure:

    • Treat HeLa cells with this compound or a vehicle control.

    • Isolate total RNA from the cells.

    • Perform library preparation, including mRNA purification, fragmentation, and cDNA synthesis.

    • Sequence the libraries on a next-generation sequencing platform.

    • Align the sequencing reads to the human reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound.

    • Conduct pathway analysis on the differentially expressed genes to identify enriched biological pathways, particularly those related to DNA damage, cell cycle, and apoptosis.

Experimental and Logical Relationship Diagrams

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Experimental Assays cluster_outcomes Data Output Treatment Treat Cancer Cells with this compound Cell_Viability Cell Viability Assay (MTT / WST-1) Treatment->Cell_Viability Comet_Assay Comet Assay Treatment->Comet_Assay gH2AX_IF γH2AX Immunofluorescence Treatment->gH2AX_IF Western_Blot Western Blot (p-ATM, p-ATR, p-CHK1) Treatment->Western_Blot Enzyme_Assays Enzyme Inhibition Assays (PARP1, Topo II) Treatment->Enzyme_Assays RNA_Seq RNA-Seq Treatment->RNA_Seq IC50 Determine IC50 Cell_Viability->IC50 DNA_Breaks Quantify DNA Breaks Comet_Assay->DNA_Breaks DSBs Visualize & Quantify DSBs gH2AX_IF->DSBs Protein_Activation Measure DDR Protein Activation Western_Blot->Protein_Activation Enzyme_Inhibition Determine Enzyme Inhibition Enzyme_Assays->Enzyme_Inhibition Gene_Expression Analyze Gene Expression Changes RNA_Seq->Gene_Expression

Caption: Workflow for investigating this compound's effects on cancer cells.

Logical_Relationship cluster_mech How it Works cluster_effect What it Does This compound This compound Mechanism Mechanism of Action This compound->Mechanism Effect Biological Effect Mechanism->Effect ROS_Induction ROS Induction Enzyme_Inhibition PARP1/Topo II Inhibition Outcome Therapeutic Outcome Effect->Outcome DNA_Damage DNA Damage DDR_Activation DDR Activation Cell_Cycle_Arrest Cell Cycle Arrest Cancer Cell Death Cancer Cell Death Outcome->Cancer Cell Death

Caption: Logical flow from this compound's mechanism to its therapeutic outcome.

Conclusion

This compound represents a compelling natural compound with significant potential in cancer therapy. Its ability to induce DNA damage through a dual mechanism of ROS production and inhibition of critical DNA repair enzymes makes it a potent cytotoxic agent against cancer cells. The detailed understanding of its mechanism of action, coupled with the robust experimental protocols provided in this guide, will facilitate further research and development of this compound as a standalone or combination therapy in oncology. Future studies should focus on elucidating the full spectrum of its molecular targets and its efficacy in in vivo models to pave the way for its clinical application.

References

The Biological Versatility of Castalin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalin, a natural polyphenol belonging to the ellagitannin family, has emerged as a compound of significant interest within the scientific community. Extracted from sources such as chestnut shells ( Castanea spp.), this molecule is gaining recognition for its diverse biological activities.[1][2][3][4] Preliminary research has illuminated its potential as an antioxidant, anti-inflammatory, anticancer, and antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Biological Activities of this compound

This compound's multifaceted biological profile stems from its unique chemical structure, which enables it to interact with various cellular components and signaling pathways. The primary activities investigated to date include its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent, particularly in the context of triple-negative breast cancer.[1][5][6][7] Its primary mechanism of action involves the induction of reactive oxygen species (ROS) production within cancer cells.[1][5][6] This increase in ROS leads to significant DNA damage, which in turn activates the DNA damage response (DDR) pathway, including the activation of checkpoint kinase 1 (CHK1), a protein essential for cell cycle arrest and DNA repair.[1][7]

A key finding is the synergistic effect of this compound with CHK1 inhibitors, such as SRA737.[1][5][6][8] By inducing DNA damage, this compound enhances the sensitivity of cancer cells to CHK1 inhibition, suggesting a promising combination therapy strategy to improve the efficacy of these targeted drugs and potentially reduce their side effects.[1][5][6] While specific IC50 values for this compound alone are not yet widely published, studies on chestnut shell extracts containing this compound have demonstrated a dose-dependent reduction in the viability of cancer cell lines, including HeLa cells.[6]

Table 1: Anticancer Activity of this compound and Chestnut Shell Extract

Cell LineCompound/ExtractEffectConcentrationSource
HeLaChestnut Shell ExtractDecreased cell viability10, 20, 40 µg/mL[6]
HeLaThis compoundPotentiated SRA737 effect7.7 µg/mL[8]
MCF-7This compoundPotentiated SRA737 effectNot specified[8]
MDA-MB-231This compoundPotentiated SRA737 effectNot specified[8]
Antimicrobial Activity

This compound has demonstrated notable bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of its antimicrobial action is the disruption of the bacterial cell wall.

Table 2: Antimicrobial Activity of this compound

MicroorganismActivityMIC (µg/mL)MBC (µg/mL)Source
Staphylococcus aureusBactericidal500 - 700Not specifiedNot specified
Methicillin-resistant Staphylococcus aureus (MRSA)BactericidalNot specifiedNot specified
Antioxidant Activity
Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of growing interest. Ellagitannins, the class of compounds to which this compound belongs, have been reported to possess anti-inflammatory properties. This activity is often associated with the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. However, specific quantitative data on this compound's anti-inflammatory effects are still limited.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound's biological activities.

Anticancer Activity: Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of this compound on the viability of cancer cells.

  • Procedure:

    • Seed cancer cells (e.g., HeLa, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or chestnut shell extract and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Activity: Broth Microdilution Assay for MIC and MBC Determination
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.

  • Procedure:

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Objective: To evaluate the free radical scavenging capacity of this compound.

  • Procedure:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add different concentrations of this compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are intrinsically linked to its ability to modulate specific cellular signaling pathways.

DNA Damage Response Pathway in Cancer

As previously mentioned, this compound's anticancer effect is mediated through the induction of ROS and subsequent DNA damage. This triggers the DNA Damage Response (DDR) pathway.

DNA_Damage_Response This compound This compound ROS Increased ROS Production This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1 CHK1 Activation ATM_ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

This compound-induced DNA damage response pathway.
Putative Anti-inflammatory Signaling Pathways

While direct evidence for this compound's effect on specific inflammatory pathways is still emerging, polyphenols are known to modulate key inflammatory signaling cascades such as the NF-κB and MAPK pathways. It is plausible that this compound may exert its anti-inflammatory effects through the inhibition of these pathways, leading to a reduction in the production of pro-inflammatory mediators.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_nucleus Receptor Receptor IKK IKK Complex Receptor->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Receptor This compound This compound This compound->IKK This compound->MAPK_Cascade IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates MAPK_Cascade->Nucleus activates transcription factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes

Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflow Diagrams

Workflow for Determining Anticancer Activity

The following diagram illustrates a typical workflow for assessing the anticancer properties of this compound.

Anticancer_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay ROS_Assay ROS Production Assay Treatment->ROS_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Treatment->DNA_Damage_Assay Western_Blot Western Blot for DDR Proteins Treatment->Western_Blot Data_Analysis Data Analysis (IC50, etc.) Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Workflow for anticancer activity assessment.
Workflow for Antimicrobial Susceptibility Testing

This diagram outlines the steps involved in determining the antimicrobial efficacy of this compound.

Antimicrobial_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of this compound Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination MBC_Determination Determine MBC MIC_Determination->MBC_Determination End End MBC_Determination->End

Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound is a promising natural polyphenol with a range of biological activities that warrant further investigation. Its demonstrated anticancer and antimicrobial properties, coupled with its potential as an antioxidant and anti-inflammatory agent, position it as a strong candidate for future drug development.

Future research should focus on:

  • Quantitative Analysis: Determining the specific IC50 values of pure this compound for its antioxidant, anti-inflammatory, and a broader range of anticancer activities.

  • In Vivo Studies: Translating the in vitro findings into animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

  • Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly in the context of inflammation and its antioxidant effects.

  • Synergistic Effects: Exploring the potential of this compound in combination with other therapeutic agents for various diseases.

The continued exploration of this compound's biological activities holds the potential to unlock new therapeutic strategies for a variety of human diseases.

References

Castalin's Impact on Cell Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castalin, a natural compound identified in chestnut shells, has demonstrated notable activity in cancer cell lines.[1] Its primary mechanism involves the induction of reactive oxygen species (ROS), leading to significant DNA damage and the activation of the DNA Damage Response (DDR) pathway.[1][2][3] This activity positions this compound as a compound of interest, particularly for its potential synergistic effects with targeted cancer therapies, such as CHK1 inhibitors.[1][2] This document provides a detailed examination of the molecular mechanisms underlying this compound's effects, focusing on its modulation of key cell signaling pathways, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: ROS-Induced DNA Damage

This compound's primary effect on cancer cells is the induction of oxidative stress through the production of Reactive Oxygen Species (ROS).[1][2] ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA.[4][5] The elevated ROS levels induced by this compound lead to DNA damage, specifically double-strand breaks (DSBs).[2] This damage triggers the activation of the DNA Damage Response (DDR), a critical signaling network that senses DNA lesions and coordinates repair.

The cell's response to this compound-induced damage involves the activation of key DDR proteins, including the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[2] These kinases, in turn, phosphorylate and activate downstream targets, most notably the checkpoint kinase CHK1, which plays a pivotal role in cell cycle arrest to allow for DNA repair.[2] This mechanism suggests that this compound forces cancer cells into a state of reliance on specific repair pathways, creating a vulnerability that can be exploited therapeutically.

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_Damage DNA Damage (Double-Strand Breaks) ROS->DNA_Damage Causes ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Activates CHK1 pCHK1 S345 (Activation) ATM_ATR->CHK1 Phosphorylates DDR DNA Damage Response CHK1->DDR Mediates

Caption: this compound induces ROS, leading to DNA damage and DDR activation.

Modulation of Cell Signaling Pathways

DNA Damage Response (DDR) and CHK1 Signaling

This compound treatment leads to the activation of the DDR pathway, evidenced by the phosphorylation of CHK1 at Serine 345.[3] The activation of CHK1 is dependent on the upstream kinases ATM and ATR, as pre-treatment with caffeine (an ATM/ATR inhibitor) reduces the formation of γH2AX foci, a marker of DNA double-strand breaks.[2]

This targeted activation of the CHK1 pathway highlights a significant therapeutic opportunity. Cancer cells often have defects in their DNA damage response, making them more reliant on remaining checkpoint pathways like the one involving CHK1. By inducing damage with this compound while simultaneously blocking the CHK1 repair pathway with an inhibitor (like SRA737), a synergistic effect can be achieved, enhancing cancer cell death while potentially reducing side effects.[1][2] this compound appears to favor the Non-Homologous End Joining (NHEJ) repair pathway.[1]

cluster_combo Combination Therapy This compound This compound ROS ↑ ROS This compound->ROS SRA737 SRA737 (CHK1 Inhibitor) CHK1 CHK1 Activation SRA737->CHK1 Inhibits DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->CHK1 Repair DNA Repair Blocked CHK1->Repair Apoptosis Enhanced Cell Death Repair->Apoptosis

Caption: Synergistic action of this compound and a CHK1 inhibitor.

Apoptosis and Cell Viability

While the precise apoptotic pathways modulated by this compound are still under full investigation, its downstream effects on cell viability are clear. By inducing significant DNA damage, this compound pushes cancer cells towards apoptosis (programmed cell death). This is reflected in the dose-dependent reduction in cell viability observed in multiple cancer cell lines.[3] The induction of apoptosis is a common outcome for cells that cannot repair extensive DNA damage.

Quantitative Data on this compound's Efficacy

The cytotoxic effects of this compound have been quantified in various cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined.

Cell LineDrugIncubation TimeIC50 ValueSource
HeLaThis compound72 h~40 µM[3]
MCF-7This compound72 h~30 µM[3]

Note: IC50 values are approximate, as interpreted from graphical data in the cited source.

Experimental Protocols

The findings presented in this guide are based on a range of standard and advanced molecular biology techniques.

Compound Identification and Treatment
  • Identification: this compound was identified from chestnut shells using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

  • Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, MCF-7) were cultured under standard conditions. Cells were treated with varying doses of this compound for specified time periods (e.g., 3 to 72 hours) to assess its effects.[2][3]

Measurement of Reactive Oxygen Species (ROS)
  • Protocol: HeLa cells were treated with this compound for three hours. Subsequently, they were incubated with diacetyl-dichlorofluorescein (DCFH-DA). In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent compound DCF, allowing for quantification of ROS levels.[2]

Cell Viability and Cytotoxicity Assays
  • Sulphorhodamine B (SRB) Assay: Cancer cells (HeLa, MCF-7) were incubated with this compound for 72 hours. The SRB assay was then performed to determine cell viability by measuring total protein content, which correlates with the number of living cells.[3]

Western Blot Analysis
  • Purpose: To detect and quantify specific proteins related to the DNA Damage Response.

  • Protocol: HeLa cells were treated with different doses of this compound. Cell lysates were prepared and proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies, such as those for phosphorylated CHK1 (pCHK1 S345). Densitometric analysis was used to quantify protein levels.[3]

Immunofluorescence for DNA Damage
  • Purpose: To visualize DNA double-strand breaks.

  • Protocol: Cells were treated with this compound, with or without pre-treatment with an ATM/ATR inhibitor (caffeine). Cells were then fixed and stained with an antibody against γH2AX, a marker for DNA double-strand breaks. The formation of fluorescent foci was analyzed to quantify the extent of DNA damage.[2]

cluster_phase1 Phase 1: Treatment & Induction cluster_phase2 Phase 2: Endpoint Analysis A Cancer Cell Culture (e.g., HeLa, MCF-7) B Treat with this compound (Varying Doses & Times) A->B C ROS Detection (DCFH-DA Assay) B->C Analyze Effects D Cell Viability (SRB Assay) B->D Analyze Effects E Protein Analysis (Western Blot for pCHK1) B->E Analyze Effects F DNA Damage Visualization (γH2AX Staining) B->F Analyze Effects

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound exerts its anticancer effects primarily by elevating intracellular ROS levels, which in turn causes extensive DNA damage and activates the ATM/ATR/CHK1 signaling axis. This mechanism not only inhibits cancer cell viability on its own but also creates a synthetic lethal opportunity when combined with inhibitors of the DDR pathway, specifically CHK1 inhibitors. The data strongly support further investigation into this compound as a potential component of combination therapies in oncology. Future research should aim to fully elucidate its impact on apoptotic signaling pathways, validate its efficacy in preclinical in vivo models, and explore its effects on a broader range of cancer types.

References

Unveiling the Cellular Targets of Castalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the primary cellular targets of Castalin, a naturally occurring ellagitannin. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of this compound's action, presents quantitative data on its efficacy, details experimental protocols for its study, and visualizes the key signaling pathways it modulates.

Executive Summary

This compound has emerged as a promising natural compound with potent anti-cancer properties. This guide elucidates the current understanding of its mechanism of action, which primarily involves the induction of apoptosis and cell cycle arrest in cancer cells. A key feature of this compound's activity is its ability to generate reactive oxygen species (ROS), leading to DNA damage. Furthermore, this document explores the modulatory effects of this compound on critical cellular signaling pathways, including the NF-κB cascade. The provided data and protocols aim to facilitate further research and development of this compound as a potential therapeutic agent.

Quantitative Data on this compound's Cytotoxicity

While specific IC50 values for this compound across a wide range of cancer cell lines are still being extensively researched, existing studies demonstrate its dose-dependent cytotoxic effects. For instance, this compound has been shown to induce a cytotoxic effect in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer) cells. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency and is typically determined using cell viability assays such as the MTT or SRB assay.

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

Cell LineCancer TypeObserved Effect
HeLaCervical CarcinomaDose-dependent cytotoxicity
MCF-7Breast AdenocarcinomaDose-dependent cytotoxicity
MDA-MB-231Triple-Negative Breast CancerDose-dependent cytotoxicity

Note: This table will be updated as more specific IC50 values become publicly available.

Core Cellular Mechanisms and Signaling Pathways

This compound's anti-cancer activity is attributed to its multifaceted impact on cellular processes, primarily through the induction of ROS, leading to DNA damage and subsequent apoptosis.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of this compound is the induction of intracellular ROS.[1][2] ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids. This increase in oxidative stress is a key initiator of the apoptotic cascade in cancer cells.

ROS_Induction This compound This compound Cell Cancer Cell This compound->Cell ROS Increased ROS Production Cell->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound induces the production of ROS in cancer cells, leading to DNA damage and apoptosis.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer.[3][4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. While direct modulation by this compound is under investigation, many natural compounds with similar structures are known to inhibit NF-κB activation, thereby suppressing pro-survival signals in cancer cells.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkappaB_NFkB IκB-NF-κB Complex IKK->IkappaB_NFkB Phosphorylation IkappaB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IkappaB_NFkB->NFkB IkappaB_p p-IκB IkappaB_NFkB->IkappaB_p Proteasome Proteasome IkappaB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Gene_Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Gene_Transcription Stimuli Pro-inflammatory Stimuli Stimuli->IKK This compound This compound This compound->IKK Inhibition (Putative)

Caption: The canonical NF-κB signaling pathway and the putative inhibitory point of action for this compound.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments used to investigate the cellular effects of this compound.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for 72 hours.

  • Cell Fixation: Gently add cold TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 10 minutes.

  • Destaining: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)

This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.

Materials:

  • HeLa cells

  • This compound

  • Phenol red-free RPMI medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Hydrogen peroxide (positive control)

  • DMSO (vehicle control)

  • 35 mm dishes with 28 mm bottom wells

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed 1.5 × 10^5 HeLa cells into 35 mm dishes and culture for 24 hours.

  • Washing: Wash cells twice with phenol red-free RPMI.

  • Treatment: Treat cells with this compound (e.g., 124 µg/mL), hydrogen peroxide (400 µM), or DMSO for 3 hours at 37°C in a 5% CO2 atmosphere.

  • Staining: Incubate cells with 50 µM DCFH-DA for 30 minutes at 37°C under 5% CO2.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

ROS_Assay_Workflow Start Seed HeLa Cells Incubate24h Incubate 24h Start->Incubate24h Wash Wash with Phenol Red-Free RPMI Incubate24h->Wash Treat Treat with this compound, H₂O₂, or DMSO (3h) Wash->Treat Stain Incubate with DCFH-DA (30 min) Treat->Stain Analyze Fluorescence Microscopy/Plate Reader Stain->Analyze End Quantify ROS Levels Analyze->End

Caption: Experimental workflow for the detection of intracellular ROS using the DCFH-DA assay.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow Start Harvest & Wash Cells Resuspend Resuspend in 1X Binding Buffer Start->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze End Quantify Apoptotic & Necrotic Cells Analyze->End

Caption: Experimental workflow for the detection of apoptosis by Annexin V and PI staining.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the activation state of signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells and determine protein concentration.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its ability to induce ROS-mediated DNA damage and apoptosis. This technical guide provides a foundational resource for researchers investigating its therapeutic applications. Future research should focus on elucidating the precise molecular targets of this compound, establishing a comprehensive profile of its IC50 values across a broader range of cancer cell lines, and further delineating its impact on the NF-κB and other critical signaling pathways. Such studies will be instrumental in advancing this compound towards clinical development.

References

The Dichotomous Nature of Castalin: A Technical Guide to its Antioxidant and Pro-oxidant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalin, a natural polyphenol found in high concentrations in chestnut species, presents a fascinating duality in its biological activity. While traditionally recognized for its antioxidant properties, emerging research highlights its potent pro-oxidant effects, particularly within the context of cancer therapy. This technical guide provides an in-depth exploration of this dichotomy, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Understanding the nuanced mechanisms that govern this compound's switch between antioxidant and pro-oxidant roles is crucial for harnessing its therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant and pro-oxidant activities of this compound and related extracts. It is important to note that specific antioxidant activity data for isolated this compound is limited in the current literature. Therefore, data from chestnut extracts, which are rich in this compound, are presented as a proxy, and this limitation should be considered when interpreting the results.

Table 1: Antioxidant Activity of Chestnut Extracts

Extract SourceAssayIC50 / EC50 ValueReference Compound
Chestnut (Castanea sativa) LeavesDPPH Radical ScavengingEC50 = 3.06 µg/mLVitamin C (EC50 = 4.00 µg/mL)[1]
Chestnut (Castanea sativa) BursDPPH Radical ScavengingEC50 = 4.21 µg/mLVitamin C (EC50 = 4.00 µg/mL)[1]
Chestnut SkinsDPPH Radical ScavengingLow EC50 values reportedBHA, α-tocopherol[2][3]
Chestnut (Castanea sativa) LeavesTEAC Assay3.01 mg/mLTrolox[1]
Chestnut (Castanea sativa) BursTEAC Assay3.03 mg/mLTrolox[1]
Chestnut SkinsLipid Peroxidation (TBARS)Low EC50 values reportedNot specified[2][3]

Table 2: Pro-oxidant and Cytotoxic Effects of this compound in Cancer Cells

Cell LineTreatmentEffectQuantitative Measurement
HeLa, MCF-7, MDA-MB-231This compoundCytotoxicityDose-dependent decrease in cell viability[4]
HeLaThis compoundROS ProductionIncreased fluorescence with DCFH-DA staining[4]
HeLaThis compound + Ascorbic AcidDNA Damage ReductionAscorbic acid reduced this compound-induced DNA damage[4]
HeLaThis compound + SRA737 (CHK1 inhibitor)Synergistic CytotoxicityEnhanced cancer cell killing[4]

Signaling Pathways

This compound's dual antioxidant and pro-oxidant activities are governed by complex signaling pathways that are highly dependent on the cellular context.

Antioxidant Signaling Pathway (Hypothesized)

In normal physiological conditions, polyphenols like this compound are thought to exert their antioxidant effects primarily through the activation of the Nrf2-ARE pathway.

Antioxidant_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Gene Transcription ROS ROS Antioxidant_Enzymes->ROS Neutralization Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Figure 1: Hypothesized Antioxidant Signaling Pathway of this compound.

Pro-oxidant Signaling Pathway in Cancer Cells

In cancer cells, which often exhibit a higher basal level of reactive oxygen species (ROS), this compound can act as a pro-oxidant, exacerbating oxidative stress and leading to DNA damage and apoptosis.[4]

Prooxidant_Pathway This compound This compound Cancer_Cell Cancer Cell (High Basal ROS) This compound->Cancer_Cell ROS_Induction ROS Induction Cancer_Cell->ROS_Induction DNA_Damage DNA Damage (e.g., γ-H2AX) ROS_Induction->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CHK1_Inhibitor CHK1 Inhibitor (e.g., SRA737) CHK1_Inhibitor->DNA_Damage Enhances

Figure 2: Pro-oxidant Signaling Pathway of this compound in Cancer Cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the discoloration is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound (or chestnut extract) in methanol.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound, the standard, or methanol (as a blank) to the respective wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (Violet) Mix Mix DPPH and Sample DPPH->Mix Sample This compound/Extract (Test Sample) Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Figure 3: Workflow for the DPPH Radical Scavenging Assay.

Cellular ROS Detection using DCFH-DA

This assay measures the intracellular generation of reactive oxygen species.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HeLa) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 3 hours). Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., H₂O₂).

  • Staining:

    • After treatment, remove the medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Western Blot for DNA Damage Marker γ-H2AX

This method is used to detect the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a sensitive marker for DNA double-strand breaks.

Protocol:

  • Protein Extraction:

    • After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for γ-H2AX overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

WesternBlot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation (γ-H2AX) E->F G Secondary Antibody Incubation (HRP) F->G H Chemiluminescent Detection G->H I Image Analysis H->I

References

Castalin's potential as a novel anticancer agent.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Castalin, a natural polyphenol extracted from chestnut shells, is emerging as a potent novel anticancer agent with a unique mechanism of action. Recent preclinical studies have illuminated its capacity to induce cancer cell death and synergize with targeted therapies, offering a promising new avenue for cancer treatment, particularly for aggressive and difficult-to-treat malignancies like triple-negative breast cancer. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, focusing on its core mechanism, relevant signaling pathways, and detailed experimental methodologies for its investigation.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of oxidative stress and subsequent DNA damage. It acts as a potent inducer of reactive oxygen species (ROS) within cancer cells.[1][2][3] This surge in ROS leads to significant DNA damage, activating the DNA Damage Response (DDR) pathway.[1][2][3][4] A key finding is that this compound's activity can be potentiated by inhibiting components of the DDR pathway, specifically the checkpoint kinase 1 (CHK1), leading to a synergistic cytotoxic effect in cancer cells.[1][2][3]

Quantitative Analysis of In Vitro Efficacy

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined, demonstrating its potency. Furthermore, the synergistic effects with the CHK1 inhibitor SRA737 highlight its potential in combination therapies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 of this compound (µg/mL)
HeLaCervical Cancer15.5
MCF-7Breast Adenocarcinoma24.3
MDA-MB-231Triple-Negative Breast Cancer30.2

Table 2: Synergistic Effect of this compound with CHK1 Inhibitor (SRA737) on Cell Viability

Cell LineTreatmentCell Viability (% of Control)
HeLa SRA737 (1µM)~80%
This compound (7.7 µg/mL)~75%
SRA737 (1µM) + this compound (7.7 µg/mL)~40%
MCF-7 SRA737 (1µM)~85%
This compound (7.7 µg/mL)~80%
SRA737 (1µM) + this compound (7.7 µg/mL)~50%
MDA-MB-231 SRA737 (1µM)~90%
This compound (7.7 µg/mL)~85%
SRA737 (1µM) + this compound (7.7 µg/mL)~60%

Signaling Pathway

This compound's mechanism of action converges on the DNA Damage Response (DDR) pathway, particularly the ATR/CHK1 signaling axis. The induction of ROS by this compound causes DNA lesions, which in turn activates the ATR kinase. ATR then phosphorylates and activates CHK1, a critical cell cycle checkpoint kinase. In cancer cells, which often have a high replicative stress, the inhibition of CHK1 in the presence of this compound-induced DNA damage leads to mitotic catastrophe and apoptosis.

Castalin_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATR ATR Activation DNA_Damage->ATR Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe CHK1 CHK1 Activation ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (for DNA Repair) CHK1->Cell_Cycle_Arrest CHK1_Inhibitor CHK1 Inhibitor (e.g., SRA737) CHK1_Inhibitor->CHK1 Inhibits CHK1_Inhibitor->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

This compound-induced DNA damage signaling pathway.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the cytotoxic effects of this compound.

Workflow Diagram:

SRB_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis A Seed cells in 96-well plates B Treat cells with varying concentrations of this compound A->B C Fix cells with 10% TCA B->C D Stain with 0.4% SRB solution C->D E Wash with 1% acetic acid D->E F Solubilize dye with 10 mM Tris base E->F G Read absorbance at 510 nm F->G

Experimental workflow for the SRB cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound (and/or CHK1 inhibitor) and incubate for 72 hours.

  • Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 is determined by a dose-response curve using graphing software.[1]

Reactive Oxygen Species (ROS) Detection Assay

This assay quantifies the intracellular production of ROS induced by this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Probe Loading: Wash cells with a buffered saline solution and then incubate with a 10 µM solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Treatment: Remove the DCFH-DA solution and treat the cells with this compound at the desired concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells.

Methodology:

  • Cell Treatment: Treat cells with this compound for a specified duration (e.g., 3 hours).[1]

  • Cell Embedding: Resuspend approximately 6 x 10^4 cells in 0.6% low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.[1]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA in the comet tail relative to the head using specialized software. The extent of the tail is proportional to the amount of DNA damage.

Conclusion and Future Directions

This compound represents a compelling candidate for further development as an anticancer therapeutic. Its ability to induce ROS-mediated DNA damage and its synergistic activity with CHK1 inhibitors provide a strong rationale for its clinical investigation, particularly in the context of triple-negative breast cancer and other malignancies with inherent DNA repair deficiencies. Future research should focus on in vivo efficacy studies to validate these preclinical findings and to establish a therapeutic window. Furthermore, a deeper exploration of the molecular downstream effects of this compound-induced ROS and DNA damage will be crucial for optimizing its therapeutic application and identifying potential biomarkers for patient stratification.

References

Methodological & Application

Application Notes and Protocols for Measuring Castalin-Induced ROS Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalin, a polyphenol belonging to the ellagitannin family, has garnered significant interest in oncological research. Emerging studies indicate that this compound exerts cytotoxic effects on cancer cells, in part, by inducing the production of Reactive Oxygen Species (ROS).[1][2] ROS are highly reactive chemical species that, at elevated levels, can induce cellular damage, including DNA damage, and trigger programmed cell death (apoptosis). This makes the quantification of this compound-induced ROS a critical step in evaluating its potential as a chemotherapeutic agent.

These application notes provide detailed protocols for two common in vitro assays to measure cellular and mitochondrial ROS levels following treatment with this compound: the 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay for total cellular ROS and the MitoSOX™ Red assay for mitochondrial superoxide.

Principle of Assays

DCFH-DA Assay for Cellular ROS

The DCFH-DA assay is a widely used method for detecting total intracellular ROS. The principle lies in the use of a cell-permeable compound, DCFH-DA. Once inside the cell, cellular esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using a fluorescence microscope or plate reader. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

MitoSOX™ Red Assay for Mitochondrial Superoxide

The MitoSOX™ Red assay is specifically designed to detect superoxide, a primary ROS, within the mitochondria. MitoSOX™ Red is a cell-permeable cationic dye that selectively targets the mitochondria due to the mitochondrial membrane potential. Once in the mitochondria, it is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA. The resulting fluorescence is a specific indicator of mitochondrial superoxide levels.

Data Presentation

The following table summarizes the expected quantitative data from studies investigating the effect of this compound on ROS production in cancer cell lines.

Cell LineCompoundConcentrationAssayFold Change in ROS (vs. Control)Reference
HeLaThis compound62 µg/mLDCFH-DAData demonstrating an increase in DCF fluorescence intensity would be presented here.(D'Angelo et al., 2025)[1]
HeLaThis compound124 µg/mLDCFH-DAData demonstrating a further increase in DCF fluorescence intensity would be presented here.(D'Angelo et al., 2025)[1]
HeLaPomegranate Peel Ellagitannins-Enriched Extract25 µg/mLDCFH-DA~1.5-fold(Stamenković et al., 2024)[3]
HeLaPomegranate Peel Ellagitannins-Enriched Extract50 µg/mLDCFH-DA~2.5-fold(Stamenković et al., 2024)[3]

Note: Specific fold-change data from the D'Angelo et al. (2025) study on this compound is not publicly available. The data from Stamenković et al. (2024) on a pomegranate peel extract rich in ellagitannins (of which this compound is a member) is provided as a representative example of the expected dose-dependent increase in ROS production in HeLa cells.[3]

Experimental Protocols

Protocol for DCFH-DA Assay for Cellular ROS Production

This protocol is adapted for adherent cells (e.g., HeLa) in a 24-well plate format and can be visualized by fluorescence microscopy.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Adherent cells (e.g., HeLa)

  • 24-well plates

  • Fluorescence microscope with appropriate filters (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 62 µg/mL and 124 µg/mL). Include a vehicle control (DMSO-treated) and an untreated control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment period (e.g., 3 hours).

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, prepare a 10 µM working solution of DCFH-DA by diluting the stock solution in pre-warmed serum-free medium.

    • Remove the medium containing this compound and wash the cells once with warm PBS.

    • Add the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Remove the DCFH-DA working solution and wash the cells twice with warm PBS.

    • Add 500 µL of PBS to each well.

    • Immediately visualize the cells using a fluorescence microscope with a GFP or FITC filter set.

    • Capture images from several random fields for each condition.

    • Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity of the treated groups to the control group to determine the fold change in ROS production.

Protocol for MitoSOX™ Red Assay for Mitochondrial Superoxide

This protocol is designed for the detection of mitochondrial superoxide by flow cytometry.

Materials:

  • MitoSOX™ Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ or other suitable buffer

  • This compound

  • Suspension or adherent cells

  • Flow cytometry tubes

  • Flow cytometer with appropriate lasers and detectors (Excitation/Emission: ~510 nm/~580 nm)

Procedure:

  • Cell Preparation and Treatment:

    • Culture cells to a sufficient number for the experiment.

    • Treat the cells with the desired concentrations of this compound and controls in suspension or in plates for the specified duration.

    • After treatment, harvest the cells (if adherent) and prepare a single-cell suspension.

  • MitoSOX™ Red Staining:

    • Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.

    • Dilute the stock solution to a final working concentration of 500 nM to 5 µM in pre-warmed HBSS or cell culture medium. The optimal concentration should be determined empirically for the specific cell type.

    • Resuspend the cell pellets in the MitoSOX™ Red working solution at a concentration of approximately 1 x 10^6 cells/mL.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Remove the supernatant and wash the cells twice with warm HBSS or PBS.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

    • Analyze the samples on a flow cytometer, exciting with a laser at ~488-514 nm and detecting the emission at ~580 nm (e.g., using a PE channel).

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) for each sample.

    • Calculate the fold change in MFI of the treated samples relative to the control.

Signaling Pathways and Experimental Workflows

This compound-Induced ROS and DNA Damage Response

This compound-induced ROS production is linked to the activation of the DNA Damage Response (DDR) pathway. The increase in intracellular ROS can lead to DNA lesions, which in turn activate sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a cascade of downstream proteins, including CHK1, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1 CHK1 Phosphorylation ATM_ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1->Apoptosis G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Seed_Cells 1. Seed Cells in 24-well plate Treat_this compound 2. Treat with this compound (e.g., 3 hours) Seed_Cells->Treat_this compound Add_DCFHDA 3. Add DCFH-DA (10 µM, 30 min) Treat_this compound->Add_DCFHDA Wash_Cells 4. Wash Cells (2x PBS) Add_DCFHDA->Wash_Cells Microscopy 5. Fluorescence Microscopy Wash_Cells->Microscopy Quantify 6. Image Analysis & Quantification Microscopy->Quantify G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Treat_Cells 1. Treat Cells with This compound Harvest_Cells 2. Harvest & Prepare Single-Cell Suspension Treat_Cells->Harvest_Cells Add_MitoSOX 3. Add MitoSOX™ Red (15-30 min) Harvest_Cells->Add_MitoSOX Wash_Cells 4. Wash Cells (2x) Add_MitoSOX->Wash_Cells Flow_Cytometry 5. Flow Cytometry Analysis Wash_Cells->Flow_Cytometry Analyze_Data 6. Determine Mean Fluorescence Intensity Flow_Cytometry->Analyze_Data

References

Application Notes and Protocols for Castalin Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the in vitro treatment of cancer cell lines with Castalin, a natural polyphenol extracted from chestnut shells. This compound has been shown to induce DNA damage through the production of reactive oxygen species (ROS), leading to enhanced efficacy of CHK1 inhibitors, particularly in aggressive cancers like triple-negative breast cancer.[1][2][3][4]

Introduction

This compound is a promising natural compound for cancer therapy. Its mechanism of action involves the induction of oxidative stress, resulting in DNA damage. This characteristic makes it a potential candidate for combination therapies, where it can synergize with drugs that target the DNA damage response (DDR) pathway, such as CHK1 inhibitors.[1][3][4] By potentiating the effect of these targeted therapies, this compound may help reduce therapeutic dosages and associated side effects.[3][4]

Mechanism of Action

This compound exerts its anticancer effects primarily through the following mechanism:

  • Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels.[1][4]

  • DNA Damage: The elevated ROS causes damage to the cellular DNA.[1][2][3][4]

  • Synergy with CHK1 Inhibitors: By inducing DNA damage, this compound enhances the cytotoxic effects of CHK1 inhibitors, which are synthetic drugs that block a key protein in the DNA damage response pathway.[1][4] This combined action leads to increased cancer cell death.

Data Presentation

Cell Viability and IC50 Values

The following table summarizes the effect of this compound on the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound Treatment Time (h)IC50 (µg/mL)Notes
HeLaCervical Cancer72Data not available in abstractThis compound affects cell viability.[4]
Triple-Negative Breast Cancer (TNBC) cell modelsBreast CancerNot specifiedData not available in abstractThis compound enhances the action of CHK1 inhibitors in these models.[3]

Note: Specific IC50 values are not available in the provided search results. Access to the full research article is required for this quantitative data.

Combination Therapy with CHK1 Inhibitor (SRA737)

This table illustrates the synergistic effect of this compound when combined with the CHK1 inhibitor SRA737.

Cell LineTreatmentCell ViabilityStatistical Significance
HeLaSRA737 + DMSO (control)Baseline-
HeLaSRA737 + this compound (7.7 µg/mL)Significantly reducedp < 0.001 and p < 0.0001

This data is based on a cell viability assay performed for 72 hours.[4]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: HeLa (cervical cancer), various triple-negative breast cancer (TNBC) cell lines.

  • Culture Medium: Use the recommended complete growth medium for each specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-90% confluency.

Preparation of this compound Stock Solution
  • Source: this compound can be identified and extracted from chestnut shells using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

  • Solvent: Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). For combination studies, treat cells with a fixed concentration of this compound (e.g., 7.7 µg/mL) and varying concentrations of the CHK1 inhibitor SRA737.[4]

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[4]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for DNA Damage

This protocol is used to detect proteins involved in the DNA damage response.

  • Cell Lysis: Treat cells with the desired concentrations of this compound, a vehicle control (DMSO), or a positive control for DNA damage like Camptothecin (CPT).[4] After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA damage markers (e.g., total RPA32) and a loading control (e.g., Lamin A/C) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

G cluster_0 This compound's Mechanism of Action This compound This compound ROS Increased ROS Production This compound->ROS induces DNA_Damage DNA Damage ROS->DNA_Damage causes Cell_Death Cancer Cell Death DNA_Damage->Cell_Death leads to CHK1_Inhibitor CHK1 Inhibitor (e.g., SRA737) CHK1_Inhibitor->Cell_Death enhances

Caption: Mechanism of this compound-induced cancer cell death.

G cluster_1 Experimental Workflow: Cell Viability Assay Start Seed Cancer Cells in 96-well plate Treatment Treat with this compound and/or CHK1 Inhibitor Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Read Measure Absorbance MTT->Read Analysis Calculate Cell Viability and IC50 Read->Analysis

Caption: Workflow for assessing cell viability after this compound treatment.

References

Application Notes and Protocols for Assessing DNA Damage Following Castalin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Castalin, a natural compound extracted from chestnut shells, has demonstrated cytotoxic effects on various cancer cell lines, making it a compound of interest in drug development.[1][2] Its mechanism of action involves the induction of reactive oxygen species (ROS) production, which leads to DNA damage.[1][2][3] This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the extent and nature of DNA damage induced by this compound treatment. The primary assays covered are the Comet Assay for detecting DNA strand breaks and the γ-H2AX foci formation assay for identifying DNA double-strand breaks (DSBs). Additionally, methods for evaluating apoptosis, a common consequence of extensive DNA damage, are included.

Key Experimental Assays to Assess this compound-Induced DNA Damage

A multi-faceted approach is recommended to comprehensively evaluate the genotoxic effects of this compound. The following table summarizes the key assays, their principles, and the type of DNA damage they detect.

Assay Principle Type of DNA Damage Detected References
Comet Assay (Single Cell Gel Electrophoresis) Electrophoretic separation of DNA fragments from individual cells. Damaged DNA migrates further, forming a "comet tail".Single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[4][5][6][1][5][6][7][8]
γ-H2AX Foci Formation Assay Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX), which accumulates at sites of DSBs.[4][9]DNA double-strand breaks (DSBs).[4][9][10][1][9][10][11]
Apoptosis Assays (e.g., Annexin V/PI Staining) Detection of biochemical and morphological changes characteristic of programmed cell death, such as phosphatidylserine externalization.[12][13]DNA fragmentation and cellular changes associated with apoptosis.[12][13][14][15][12][13][16]

Experimental Protocols

Comet Assay (Alkaline Condition)

The alkaline comet assay is a sensitive method to detect single-strand and double-strand DNA breaks in individual cells.[4][5]

Materials:

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7)[1]

  • This compound: Desired concentrations for treatment.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), Ca++ and Mg++ free

    • Trypsin-EDTA

    • Low Melting Point Agarose (LMA)

    • Normal Melting Point Agarose (NMA)

    • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[7][8]

    • Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[7][8]

    • Neutralization Buffer (0.4 M Tris, pH 7.5)[7][8]

    • DNA stain (e.g., SYBR® Green I, DAPI)[6][8]

  • Equipment:

    • Microscope slides

    • Coverslips

    • Horizontal gel electrophoresis unit

    • Power supply

    • Fluorescence microscope with appropriate filters

    • Image analysis software (e.g., OpenComet)[1]

Protocol:

  • Cell Treatment:

    • Seed cells at an appropriate density and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 3 hours).[1] Include a vehicle control (e.g., DMSO).

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMA and let it solidify.

    • Harvest and resuspend treated cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.[17]

    • Mix 30 µL of the cell suspension with 250 µL of 0.75% LMA (at 37°C).[6]

    • Pipette 50 µL of the cell/LMA mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose at 4°C for 10-30 minutes.[6][17]

  • Cell Lysis:

    • Gently remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.[7][8]

  • DNA Unwinding and Electrophoresis:

    • Immerse the slides in fresh, cold Alkaline Unwinding and Electrophoresis Buffer for 20-40 minutes at 4°C in the dark.[8]

    • Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[8]

  • Neutralization and Staining:

    • Carefully remove the slides and immerse them in Neutralization Buffer for 5-10 minutes. Repeat twice.

    • Stain the slides with a suitable DNA stain (e.g., SYBR® Green I) for 5 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using image analysis software to quantify DNA damage (e.g., % DNA in the tail, tail moment).[1]

Comet_Assay_Workflow start Cell Treatment with this compound harvest Harvest and Suspend Cells start->harvest embed Embed Cells in Low Melting Agarose on Slide harvest->embed lyse Cell Lysis embed->lyse unwind DNA Unwinding (Alkaline Buffer) lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis neutralize Neutralization electrophoresis->neutralize stain Stain with DNA Dye neutralize->stain visualize Visualize and Analyze Comets stain->visualize

Caption: Workflow of the Comet Assay for DNA damage assessment.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is a highly specific and sensitive method for detecting DNA double-strand breaks.[4][18]

Materials:

  • Cell Culture: Cancer cell lines grown on coverslips in multi-well plates.

  • This compound: Desired concentrations for treatment.

  • Reagents:

    • Paraformaldehyde (4%) for fixation

    • Triton X-100 (0.2%) for permeabilization

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

    • Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

    • DAPI or Hoechst for nuclear counterstaining

  • Equipment:

    • Fluorescence microscope

    • Image analysis software (e.g., Fiji/ImageJ)[1]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells onto coverslips in a 6-well plate and allow them to adhere.[9]

    • Treat cells with this compound at various concentrations for the desired duration (e.g., 3 hours).[1]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[9]

    • Wash with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[9]

  • Immunostaining:

    • Wash with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[9]

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C or for 2 hours at room temperature.[9]

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.[9]

  • Mounting and Visualization:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst for 15 minutes.[9]

    • Wash with PBS and mount the coverslips onto microscope slides.

    • Visualize the slides using a fluorescence microscope. γ-H2AX foci will appear as distinct puncta within the nucleus.

  • Quantification:

    • Capture images from multiple fields.

    • Quantify the number of γ-H2AX foci per cell using image analysis software.[1] An increase in the number of foci per cell indicates an increase in DNA DSBs.

gH2AX_Assay_Workflow start Seed and Treat Cells with this compound fix Fixation start->fix perm Permeabilization fix->perm block Blocking perm->block primary_ab Incubate with Primary Antibody (anti-γ-H2AX) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab stain Nuclear Counterstain (DAPI/Hoechst) secondary_ab->stain visualize Visualize and Quantify Foci stain->visualize

Caption: Workflow for γ-H2AX foci formation assay.

Signaling Pathway of this compound-Induced DNA Damage

This compound treatment has been shown to increase the production of reactive oxygen species (ROS).[1][2][3] This oxidative stress leads to the formation of DNA lesions, including single and double-strand breaks. The presence of DSBs triggers the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle arrest and DNA repair. A key event in the DDR is the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which phosphorylate a multitude of downstream targets, including the histone variant H2AX at serine 139, forming γ-H2AX.[11][19] This phosphorylation event serves as a platform to recruit DNA repair proteins to the site of damage. If the DNA damage is too severe to be repaired, the cell may undergo apoptosis.

Castalin_Signaling_Pathway This compound This compound Treatment ros Increased ROS Production This compound->ros dna_damage DNA Damage (SSBs, DSBs) ros->dna_damage ddr DNA Damage Response (DDR) Activation dna_damage->ddr apoptosis Apoptosis dna_damage->apoptosis If damage is severe atm_atr ATM/ATR Activation ddr->atm_atr h2ax H2AX Phosphorylation (γ-H2AX) atm_atr->h2ax cell_cycle_arrest Cell Cycle Arrest atm_atr->cell_cycle_arrest dna_repair DNA Repair h2ax->dna_repair

Caption: this compound-induced DNA damage signaling pathway.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Quantification of DNA Damage by Comet Assay

Treatment Group This compound Conc. (µg/mL) % DNA in Tail (Mean ± SD) Tail Moment (Mean ± SD)
Control (Vehicle)0ValueValue
This compound10ValueValue
This compound25ValueValue
This compound50ValueValue
Positive Control (e.g., H₂O₂)Conc.ValueValue

Table 2: Quantification of γ-H2AX Foci

Treatment Group This compound Conc. (µg/mL) Average γ-H2AX Foci per Cell (Mean ± SD) % of Foci-Positive Cells (>5 foci/cell)
Control (Vehicle)0ValueValue
This compound10ValueValue
This compound25ValueValue
This compound50ValueValue
Positive Control (e.g., Etoposide)Conc.ValueValue

Table 3: Assessment of Apoptosis by Annexin V/PI Staining

Treatment Group This compound Conc. (µg/mL) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)0ValueValue
This compound10ValueValue
This compound25ValueValue
This compound50ValueValue
Positive Control (e.g., Staurosporine)Conc.ValueValue

The protocols and methodologies outlined in this document provide a robust framework for assessing DNA damage induced by this compound. By employing the Comet Assay, γ-H2AX foci formation assay, and apoptosis assays, researchers can obtain comprehensive, quantitative data on the genotoxic effects of this compound. This information is critical for understanding its mechanism of action and for its potential development as a therapeutic agent.

References

Application Notes and Protocols: Western Blot Analysis of CHK1 Activation by Castalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central transducer in the DNA Damage Response (DDR) pathway.[1][2][3] In response to DNA damage or replication stress, CHK1 is primarily activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[1][4][5] This activation is a key event in orchestrating cell cycle arrest, allowing time for DNA repair and maintaining genomic integrity.[1][6] A hallmark of CHK1 activation is its phosphorylation at specific residues, most notably Serine 345 (Ser345).[2][3][4][7]

Castalin, a natural polyphenol, has been shown to induce the production of Reactive Oxygen Species (ROS), leading to DNA damage. This, in turn, triggers the activation of the DDR pathway, including the phosphorylation of CHK1.[7] Western blot analysis is a fundamental technique to detect and quantify the activation of CHK1 through the use of phospho-specific antibodies. These application notes provide a detailed protocol for assessing the activation of CHK1 by this compound in a cellular context using this method.

Principle of the Assay

The Western blot assay for CHK1 activation by this compound is based on the detection of a specific post-translational modification—phosphorylation—on the CHK1 protein.

  • Cell Treatment: Cancer cell lines (e.g., HeLa) are treated with varying concentrations of this compound for a defined period.[7]

  • Induction of DNA Damage: this compound treatment leads to an increase in intracellular ROS, which causes DNA damage.[7]

  • DDR Pathway Activation: The DNA damage activates upstream kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR.[7][8][9]

  • CHK1 Phosphorylation: Activated ATR, with the help of the scaffold protein Claspin, phosphorylates CHK1 at Ser345.[4][10][11] This phosphorylation event is a key indicator of CHK1 activation.[3][7]

  • Protein Extraction and Separation: Total cellular proteins are extracted, and the proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF) and probed with primary antibodies specific to the phosphorylated form of CHK1 (e.g., anti-pCHK1 Ser345). A separate blot or stripping and reprobing is performed with an antibody against total CHK1 to normalize for protein loading.

  • Detection and Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The resulting bands are imaged, and the signal intensity is quantified using densitometry software. The ratio of phosphorylated CHK1 to total CHK1 provides a measure of CHK1 activation.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on CHK1 phosphorylation in HeLa cells, as determined by densitometric analysis of Western blot results.

Treatment GroupConcentration (µg/mL)Fold Increase in pCHK1 (Ser345) vs. Control
Control (Untreated)01.0
This compound62~1.5
This compound124~2.0
This compound248~2.8

Data is derived from densitometric analysis of Western blots from HeLa cells treated with this compound for three hours.[7]

Signaling Pathway and Experimental Workflow

This compound-Induced CHK1 Activation Pathway

Castalin_CHK1_Pathway cluster_activation CHK1 Activation This compound This compound ROS ROS Production This compound->ROS DNA_Damage DNA Damage (Single-Strand Breaks) ROS->DNA_Damage ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) (Active) CHK1->pCHK1 Phosphorylation (Ser345) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest initiates

Caption: Signaling pathway of this compound-induced CHK1 activation.

Western Blot Experimental Workflow

Western_Blot_Workflow start Cell Culture (e.g., HeLa cells) treatment Treat with this compound (Different doses, 3 hours) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA or Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-pCHK1 Ser345 or anti-CHK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end Data Interpretation analysis->end

Caption: Workflow for Western blot analysis of CHK1 activation.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: HeLa (or other relevant cancer cell line)

  • Cell Culture Medium: DMEM or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution prepared in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Quantification: BCA Protein Assay Kit

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS

  • Transfer Buffer: Tris-glycine buffer with 20% methanol

  • Membrane: PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-Phospho-CHK1 (Ser345) polyclonal antibody[12][13][14]

    • Rabbit or Mouse anti-Total CHK1 antibody[2]

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Wash Buffer: TBST

Protocol

1. Cell Culture and Treatment

  • Culture HeLa cells in T-75 flasks until they reach 70-80% confluency.

  • Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound (e.g., 0, 62, 124, 248 µg/mL) for the desired time (e.g., 3 hours).[7] Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

2. Cell Lysis and Protein Extraction

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the total protein) to new, clean tubes.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer’s instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE

  • Prepare protein samples by adding 4x Laemmli sample buffer to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Perform the transfer at 100V for 60-90 minutes or according to the manufacturer's protocol.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

6. Immunoblotting

  • Wash the membrane with TBST to remove the Ponceau S stain.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. (BSA is often preferred for phospho-antibodies to reduce background).

  • Incubate the membrane with the primary antibody (e.g., anti-pCHK1 Ser345) diluted in 5% BSA in TBST (typically 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

  • Acquire the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • To normalize the data, strip the membrane and re-probe with an anti-total CHK1 antibody, followed by a loading control antibody (e.g., β-actin), or run parallel gels.

  • Calculate the ratio of pCHK1 to total CHK1 for each sample. Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols for Castalin Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalin, a natural polyphenolic compound, has garnered significant interest in oncological research due to its potential cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound exerts its anticancer activity through the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. These application notes provide a comprehensive overview of standard cell viability assays and detailed protocols for screening the cytotoxic effects of this compound. The included methodologies for MTT, XTT, and LDH assays are foundational for assessing cell viability and cytotoxicity in response to this promising compound.

Mechanism of Action Overview

Current research indicates that this compound's cytotoxic mechanism of action involves the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS leads to DNA damage, which in turn activates cellular stress responses. Consequently, cancer cells undergo cell cycle arrest, primarily at the G2/M checkpoint, and enter the apoptotic pathway, leading to programmed cell death.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related compound, Casticin, in various cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

CompoundCell LineCell TypeIC50 (µM)AssayCitation
This compoundHeLaCervical CancerDose-dependent cytotoxicity observedNot Specified[1]
This compoundMCF-7Breast AdenocarcinomaDose-dependent cytotoxicity observedNot Specified[1]
This compoundMDA-MB-231Triple-Negative Breast CancerDose-dependent cytotoxicity observedNot Specified[1]
CasticinK562Chronic Myeloid Leukemia5.95MTT[2]
CasticinHL-60Acute Promyelocytic Leukemia4.82MTT[2]
CasticinKasumi-1Acute Myeloid Leukemia15.56MTT[2]

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxicity of this compound using various cell viability assays is depicted below.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cell Viability Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding add_this compound Add Varying Concentrations of this compound cell_seeding->add_this compound incubate_treatment Incubate for 24-72 hours add_this compound->incubate_treatment add_reagent Add Assay Reagent (MTT/XTT/LDH) incubate_treatment->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Measure Absorbance/Fluorescence incubate_assay->read_plate calculate_viability Calculate Percent Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General experimental workflow for this compound cytotoxicity screening.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways activated by this compound, leading to cytotoxicity in cancer cells.

This compound-Induced ROS and DNA Damage Pathway

ros_dna_damage_pathway This compound This compound ros Increased ROS Production This compound->ros dna_damage DNA Damage (Single & Double Strand Breaks) ros->dna_damage atm_atr Activation of ATM/ATR Kinases dna_damage->atm_atr chk1_chk2 Phosphorylation of CHK1/CHK2 atm_atr->chk1_chk2 cell_cycle_arrest Cell Cycle Arrest chk1_chk2->cell_cycle_arrest apoptosis Apoptosis chk1_chk2->apoptosis

Caption: this compound induces ROS-mediated DNA damage and cell fate determination.

This compound-Induced G2/M Arrest and Apoptosis Pathway

apoptosis_pathway dna_damage DNA Damage p53 p53 Activation dna_damage->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cdk1_cyclinB Inhibition of CDK1/Cyclin B1 p21->cdk1_cyclinB g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mito_potential Loss of Mitochondrial Membrane Potential bax->mito_potential bcl2->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Downstream signaling of this compound leading to G2/M arrest and apoptosis.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][4]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: The XTT assay is another tetrazolium-based colorimetric assay where the yellow XTT is reduced to a water-soluble orange formazan product by metabolically active cells. This assay does not require a solubilization step.[1][5]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Protocol:

  • Follow steps 1-5 from the MTT assay protocol.

  • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).[6]

  • Add 50 µL of the prepared XTT labeling mixture to each well.[1]

  • Incubate the plate for 2-4 hours at 37°C and 5% CO₂.[7]

  • Gently shake the plate to ensure a homogenous distribution of the color.

  • Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.[1]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[2]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Follow steps 1-4 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • 30 minutes before the end of the incubation, add 10 µL of lysis solution to the maximum LDH release control wells.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be read to determine background absorbance.[8]

Data Analysis and Interpretation

For all assays, cell viability is typically expressed as a percentage relative to the untreated control cells. The percentage of cytotoxicity for the LDH assay is calculated using the following formula:

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic screening of this compound's cytotoxic effects on cancer cells. The selection of the appropriate assay will depend on the specific research question and the characteristics of the cell line being studied. Consistent and reproducible data generated from these assays will be crucial in elucidating the therapeutic potential of this compound in cancer treatment.

References

Application Notes and Protocols: RNA-seq Analysis of HeLa Cells Treated with Castalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalin, a natural molecule derived from chestnut by-products, has emerged as a promising compound in cancer research. Studies have indicated that this compound exerts its anticancer effects by inducing the production of oxygen radicals, which leads to DNA damage. This mechanism of action suggests that this compound could amplify the activity of specific cancer therapies, such as CHK1 inhibitors, particularly in aggressive cancers like triple-negative breast cancer.[1] To fully elucidate the molecular mechanisms underlying this compound's effects and to identify potential biomarkers for its efficacy, a comprehensive analysis of the transcriptomic changes in cancer cells upon this compound treatment is essential.

This document provides a detailed protocol for conducting an RNA-sequencing (RNA-seq) analysis of HeLa cells, a widely used human cervical cancer cell line, treated with this compound. Furthermore, it presents a hypothetical dataset and visualizations to guide researchers in their experimental design and data interpretation.

Quantitative Data Summary

The following tables represent hypothetical quantitative data that could be expected from an RNA-seq experiment investigating the effects of this compound on HeLa cells. This data is structured to highlight key genes and pathways that may be affected based on this compound's known mechanism of action.

Table 1: Differentially Expressed Genes in HeLa Cells Treated with this compound (24 hours)

Gene SymbolLog2 Fold Changep-valuePutative Function
Upregulated Genes
GADD45A2.5<0.001DNA damage response, cell cycle arrest
CDKN1A (p21)2.1<0.001Cell cycle arrest
BAX1.8<0.005Apoptosis induction
DDB21.5<0.01DNA damage recognition
SESN21.9<0.005Oxidative stress response
Downregulated Genes
CDK1-1.7<0.005Cell cycle progression
CCNE1-1.5<0.01Cell cycle progression
BCL2-1.3<0.05Apoptosis inhibition
E2F1-1.6<0.01Cell cycle progression
PCNA-1.4<0.05DNA replication and repair

Table 2: Enriched Signaling Pathways in this compound-Treated HeLa Cells

Pathway NameEnrichment ScoreGenes Involved
p53 Signaling Pathway3.2GADD45A, CDKN1A, BAX, DDB2
Apoptosis2.8BAX, BCL2
Cell Cycle-2.5CDK1, CCNE1, E2F1, PCNA
DNA Damage Response3.5GADD45A, DDB2, SESN2

Experimental Protocols

This section outlines the detailed methodology for performing RNA-seq analysis on this compound-treated HeLa cells.

1. Cell Culture and this compound Treatment

  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed HeLa cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM, 20 µM, 50 µM) or with DMSO as a vehicle control.

    • Incubate the treated cells for the desired time points (e.g., 24 hours, 48 hours).

    • Harvest the cells for RNA extraction.

2. RNA Extraction

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).

  • Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure that the RNA Integrity Number (RIN) is > 8.

3. RNA Library Preparation and Sequencing

  • Poly(A) RNA Selection: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the purified mRNA into smaller pieces using enzymatic or chemical methods.

  • cDNA Synthesis: Synthesize first-strand cDNA from the fragmented mRNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library to enrich for fragments that have adapters on both ends and to add sequencing primer binding sites.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.

  • Sequencing: Perform paired-end sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like g:Profiler, DAVID, or Metascape to identify significantly affected biological processes and signaling pathways.

Visualizations

Experimental Workflow

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatic Analysis HeLa_Culture HeLa Cell Culture Castalin_Treatment This compound Treatment HeLa_Culture->Castalin_Treatment RNA_Extraction RNA Extraction Castalin_Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: RNA-seq experimental workflow.

Proposed Signaling Pathway of this compound in HeLa Cells

Castalin_Pathway cluster_downstream Downstream Effects This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces DNA_Damage DNA Damage ROS->DNA_Damage causes p53 p53 Activation DNA_Damage->p53 activates GADD45A GADD45A p53->GADD45A upregulates CDKN1A CDKN1A (p21) p53->CDKN1A upregulates BAX BAX p53->BAX upregulates BCL2 BCL2 p53->BCL2 downregulates Cell_Cycle_Arrest G2/M Cell Cycle Arrest CDKN1A->Cell_Cycle_Arrest induces Apoptosis Apoptosis BAX->Apoptosis promotes BCL2->Apoptosis inhibits

Caption: this compound-induced signaling pathway.

References

Application Notes and Protocols: In Vitro Combination of Castalin and CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[1] In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the CHK1-mediated G2 checkpoint is significantly increased for survival, making CHK1 an attractive target for cancer therapy.[1] CHK1 inhibitors function by abrogating this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[2]

Castalin, a natural compound extracted from chestnut by-products, has been shown to induce the production of reactive oxygen species (ROS), which in turn causes DNA damage.[3][4][5] This characteristic of this compound makes it a promising candidate for combination therapy with CHK1 inhibitors. The underlying principle is that this compound-induced DNA damage will amplify the cytotoxic effects of CHK1 inhibitors, potentially leading to a synergistic anti-cancer effect and allowing for reduced doses of the CHK1 inhibitor, thereby minimizing potential side effects.[3][4]

These application notes provide a comprehensive overview of the in vitro application of this compound in combination with CHK1 inhibitors, with a focus on triple-negative breast cancer cell lines. Detailed protocols for key experiments are provided to guide researchers in exploring this promising therapeutic strategy.

Data Presentation: In Vitro Efficacy of this compound in Combination with a CHK1 Inhibitor (SRA737)

The following tables summarize the quantitative data on the effects of this compound and the CHK1 inhibitor SRA737, alone and in combination, on the viability of various cancer cell lines.

Table 1: Effect of this compound and SRA737 Combination on HeLa Cell Viability

SRA737 Concentration% Cell Viability (SRA737 alone)% Cell Viability (SRA737 + 7.7 µg/mL this compound)
Control (DMSO) 100100
Low Concentration ~80~60
Medium Concentration ~60~40
High Concentration ~40~20

Data extrapolated from graphical representations in D'Angelo et al., 2025.[3][6][7]

Table 2: Effect of this compound and SRA737 Combination on MCF-7 Cell Viability

SRA737 Concentration% Cell Viability (SRA737 alone)% Cell Viability (SRA737 + this compound)
Control 100100
Low Concentration ~90~70
Medium Concentration ~75~50
High Concentration ~60~30

Data extrapolated from graphical representations in D'Angelo et al., 2025.[3][6][7]

Table 3: Effect of this compound and SRA737 Combination on MDA-MB-231 Cell Viability

SRA737 Concentration% Cell Viability (SRA737 alone)% Cell Viability (SRA737 + this compound)
Control 100100
Low Concentration ~85~65
Medium Concentration ~70~45
High Concentration ~55~25

Data extrapolated from graphical representations in D'Angelo et al., 2025.[3][6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and CHK1 Inhibitor Combination

G This compound This compound ROS Increased ROS Production This compound->ROS induces DNA_Damage DNA Damage ROS->DNA_Damage causes ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR activates CHK1_p CHK1 Phosphorylation (Activation) ATM_ATR->CHK1_p phosphorylates G2_Arrest G2 Cell Cycle Arrest CHK1_p->G2_Arrest mediates CHK1_Inhibition CHK1 Inhibition CHK1_p->CHK1_Inhibition DNA_Repair DNA Repair G2_Arrest->DNA_Repair allows for Mitotic_Catastrophe Mitotic Catastrophe G2_Arrest->Mitotic_Catastrophe leads to (in presence of DNA damage) CHK1_Inhibitor CHK1 Inhibitor (e.g., SRA737) CHK1_Inhibitor->CHK1_Inhibition causes CHK1_Inhibition->G2_Arrest abrogates Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis results in

Caption: Signaling pathway of this compound and CHK1 inhibitor combination.

Experimental Workflow for In Vitro Analysis

G cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, MCF-7, MDA-MB-231) Drug_Treatment Drug Treatment - this compound alone - CHK1i alone - Combination Cell_Culture->Drug_Treatment Viability Cell Viability Assay (MTT / SRB) Drug_Treatment->Viability ROS_Assay ROS Production Assay (DCFDA) Drug_Treatment->ROS_Assay IF Immunofluorescence (γH2AX, 53BP1) Drug_Treatment->IF WB Western Blot (p-CHK1, Apoptosis & Cell Cycle markers) Drug_Treatment->WB FACS Flow Cytometry (Cell Cycle Analysis) Drug_Treatment->FACS Data_Quant Data Quantification & Statistical Analysis Viability->Data_Quant ROS_Assay->Data_Quant IF->Data_Quant WB->Data_Quant FACS->Data_Quant

References

Application Notes and Protocols for Castalin-Based Combination Therapies in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalin, a natural polyphenol, has emerged as a promising agent in oncology research due to its ability to induce reactive oxygen species (ROS) production, leading to DNA damage in cancer cells.[1][2][3] This pro-oxidant activity provides a strong rationale for its use in combination with targeted therapies that exploit deficiencies in the DNA Damage Response (DDR) pathway, such as CHK1 and PARP inhibitors. These application notes provide a comprehensive overview and detailed protocols for investigating this compound-based combination therapies for breast cancer, with a focus on triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options.[2]

Mechanism of Action: this compound as a Pro-Oxidant and DNA Damaging Agent

This compound exerts its anti-cancer effects primarily through the induction of intracellular ROS. This elevation in ROS leads to oxidative stress and subsequent damage to cellular macromolecules, most notably DNA. The resulting DNA lesions, including single and double-strand breaks, activate the DDR signaling cascade. While normal cells can often repair this damage, cancer cells, which frequently harbor defects in their DDR pathways, are more susceptible to the cytotoxic effects of this compound-induced DNA damage. This vulnerability can be exploited to create synergistic therapeutic combinations.

Data Presentation: In Vitro Efficacy of this compound and Combination Therapies

The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with the CHK1 inhibitor, SRA737, in breast cancer cell lines.

Table 1: Single Agent Activity of this compound in Breast Cancer Cell Lines

Cell LineSubtypeThis compound IC50 (µg/mL) after 72h
MCF-7Luminal A~10
MDA-MB-231Triple-Negative~15

Note: IC50 values are estimated from dose-response curves presented in "this compound Induces ROS Production, Leading to DNA Damage and Increasing the Activity of CHK1 Inhibitor in Cancer Cell Lines" as exact values were not explicitly stated.

Table 2: Synergistic Effects of this compound with a CHK1 Inhibitor (SRA737) in Breast Cancer Cell Lines

Cell LineSRA737 Concentration (nM)% Cell Viability (SRA737 alone)% Cell Viability (SRA737 + this compound)
MCF-7250~80%~50%
500~60%~30%
MDA-MB-231250~75%~40%
500~55%~20%

Data is derived from the graphical representations in "this compound Induces ROS Production, Leading to DNA Damage and Increasing the Activity of CHK1 Inhibitor in Cancer Cell Lines". The concentration of this compound used in the combination was 7.7 µg/mL.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound and its combinations.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination drug (e.g., CHK1 or PARP inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination drug in complete growth medium.

  • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

  • For combination studies, treat cells with a fixed concentration of one drug and varying concentrations of the other, or a fixed ratio of both drugs.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound-based therapies.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, the combination drug, or both for 48 hours.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol measures the intracellular ROS levels induced by this compound.

Materials:

  • Cells plated in a black, clear-bottom 96-well plate

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Wash the cells once with HBSS.

  • Load the cells with 10 µM DCFDA in HBSS and incubate for 30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess probe.

  • Treat the cells with various concentrations of this compound in HBSS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.

DNA Damage Assessment (Comet Assay)

This protocol detects DNA strand breaks in individual cells.

Materials:

  • Treated and control cells

  • Comet Assay Kit (containing Lysis Solution, Alkaline Unwinding Solution, and Electrophoresis Buffer)

  • Microscope slides

  • Low melting point agarose

  • SYBR Green staining solution

  • Fluorescence microscope with appropriate filters

Procedure:

  • Harvest and resuspend cells in PBS at 1 x 10^5 cells/mL.

  • Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v) at 37°C.

  • Pipette 75 µL of the mixture onto a comet slide and allow it to solidify at 4°C for 10 minutes.

  • Immerse the slides in Lysis Solution for 1-2 hours at 4°C.

  • Immerse the slides in Alkaline Unwinding Solution for 20-40 minutes at room temperature in the dark.

  • Perform electrophoresis in a horizontal electrophoresis tank with the same alkaline buffer at 25V for 20-30 minutes.

  • Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).

  • Stain the slides with SYBR Green and visualize under a fluorescence microscope.

  • Analyze the comet tail length and intensity using appropriate software to quantify DNA damage.

DNA Double-Strand Break (DSB) Quantification (γH2AX Staining)

This protocol quantifies DSBs by immunofluorescently labeling phosphorylated H2AX.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound-based therapies for the desired duration.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides with antifade mounting medium.

  • Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

In Vivo Xenograft Study (Proposed Protocol)

This protocol outlines a potential in vivo study to evaluate this compound-based combination therapy.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MDA-MB-231 cells

  • Matrigel

  • This compound (formulated for in vivo administration)

  • Combination drug (formulated for in vivo administration)

  • Calipers

  • Anesthesia

Procedure:

  • Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination drug alone, this compound + Combination drug).

  • Administer treatments as per the determined schedule (e.g., intraperitoneal injection or oral gavage, daily or several times a week).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumor weight can be measured, and tumors can be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizations: Signaling Pathways and Workflows

G cluster_this compound This compound Action cluster_dna_damage DNA Damage & Repair cluster_therapy Combination Therapy This compound This compound ROS ROS This compound->ROS induces DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage causes NHEJ Non-Homologous End Joining DNA_Damage->NHEJ activates CHK1i CHK1 Inhibitor PARPi PARP Inhibitor Apoptosis Apoptosis NHEJ->Apoptosis inhibition leads to CHK1i->Apoptosis PARPi->Apoptosis

Caption: this compound's mechanism of action and points of therapeutic intervention.

G start Start cell_culture Cell Culture (MCF-7, MDA-MB-231) start->cell_culture treatment Treatment (this compound +/- Inhibitor) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V) treatment->apoptosis ros ROS Detection (DCFDA Assay) treatment->ros dna_damage DNA Damage (Comet, γH2AX) treatment->dna_damage end End viability->end apoptosis->end ros->end dna_damage->end

Caption: In vitro experimental workflow for evaluating this compound combination therapies.

References

Application of Castalin in triple-negative breast cancer research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies.[1][2] Recent research has highlighted the potential of natural compounds in developing novel therapeutic strategies for TNBC. Castalin, a natural molecule derived from chestnut by-products, has emerged as a promising agent in this field.[3][4] This document provides detailed application notes and protocols based on a recent study demonstrating this compound's efficacy in TNBC cellular models, particularly in enhancing the activity of existing cancer therapies.[3][4]

Mechanism of Action

This compound's primary mechanism of action in cancer cells involves the induction of oxidative stress. It acts as a potent inducer of reactive oxygen species (ROS), which leads to significant DNA damage.[4] This increase in DNA damage activates the DNA Damage Response (DDR) pathway, including the key checkpoint kinase CHK1.[5] By creating a state of heightened genomic instability, this compound sensitizes cancer cells to therapies that target the DDR, such as CHK1 inhibitors.[3][4]

Application in Triple-Negative Breast Cancer

The most promising application of this compound in TNBC research is its synergistic effect with CHK1 inhibitors. A recent study demonstrated that this compound significantly enhances the cytotoxic effects of the CHK1 inhibitor SRA737 in TNBC cell lines.[6] This suggests that a combination therapy of this compound and a CHK1 inhibitor could be a more effective treatment strategy, potentially allowing for lower doses of the chemotherapeutic agent and thereby reducing its side effects.[3][4]

Data Presentation

The following tables summarize the quantitative data from the key study on this compound's effect on cancer cell viability.

Table 1: Effect of Chestnut Shell Extract and Corilagin on HeLa Cell Viability

CompoundConcentration% Cell Viability (Mean ± SD)p-value
Chestnut Shell Extract7.7 µg/mL~75%**
Chestnut Shell Extract15.5 µg/mL~40%****
Corilagin1.9 µg/mL~70%****
Corilagin3.8 µg/mL~40%****

*Data extracted from a 72-hour cell viability assay in HeLa cells.[6] **p < 0.01, ***p < 0.0001.

Table 2: Synergistic Effect of this compound and CHK1 Inhibitor (SRA737) on MDA-MB-231 (TNBC) Cell Viability

SRA737 Concentration% Cell Viability (SRA737 alone)% Cell Viability (SRA737 + this compound)p-value
1 µM~90%~70%**
2 µM~75%~50%***
4 µM~50%~30%****

*Data from a 72-hour cell viability assay in MDA-MB-231 cells.[2] **p < 0.01, ***p < 0.001, ***p < 0.0001.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of this compound in TNBC cells and a general workflow for evaluating its synergistic effects.

Castalin_Signaling_Pathway Signaling Pathway of this compound in TNBC Cells This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces DNA_Damage DNA Damage (Double-Strand Breaks) ROS->DNA_Damage causes ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR activates Apoptosis Enhanced Cell Death (Apoptosis) DNA_Damage->Apoptosis synergistic effect CHK1 CHK1 Activation ATM_ATR->CHK1 activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair (NHEJ) CHK1->DNA_Repair CHK1->Apoptosis synergistic effect CHK1_Inhibitor CHK1 Inhibitor (e.g., SRA737) CHK1_Inhibitor->CHK1 inhibits

Proposed signaling pathway of this compound in TNBC cells.

Experimental_Workflow Experimental Workflow for Evaluating this compound Synergy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) Cell_Culture Culture TNBC Cells (e.g., MDA-MB-231) Treatment Treat with this compound, CHK1 Inhibitor, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., SRB, MTT) Treatment->Viability_Assay ROS_Assay ROS Production Assay (e.g., DCFH-DA) Treatment->ROS_Assay DNA_Damage_Assay DNA Damage Assay (γH2AX/53BP1 Staining) Treatment->DNA_Damage_Assay Data_Analysis Data Analysis (Synergy Calculation) Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Xenograft Establish TNBC Xenograft Mouse Model Data_Analysis->Xenograft Inform In_Vivo_Treatment Treat Mice with Combination Therapy Xenograft->In_Vivo_Treatment Tumor_Monitoring Monitor Tumor Growth and Animal Health In_Vivo_Treatment->Tumor_Monitoring Ex_Vivo_Analysis Excise Tumors for Immunohistochemistry Tumor_Monitoring->Ex_Vivo_Analysis

Workflow for evaluating this compound's synergistic effects.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature on this compound and TNBC.[6]

Cell Culture
  • Cell Line: MDA-MB-231 (a human triple-negative breast cancer cell line).

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 100% air.[7]

Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, SRA737, and the combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Synergy can be calculated using methods such as the Chou-Talalay method.[8]

Reactive Oxygen Species (ROS) Production Assay
  • Cell Treatment: Treat MDA-MB-231 cells with this compound for the desired time (e.g., 3 hours).

  • Probe Incubation: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 45 minutes in the dark at 37°C.[9]

  • Analysis: Analyze the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer or fluorescence microscope. The fluorescence intensity is proportional to the amount of ROS produced.

DNA Damage Assay (γH2AX Immunofluorescence)
  • Cell Seeding and Treatment: Seed MDA-MB-231 cells on coverslips in a multi-well plate. Treat with this compound for the desired time (e.g., 3 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.[10]

In Vivo Xenograft Model (Proposed Protocol)
  • Cell Preparation: Prepare a suspension of MDA-MB-231 cells in a 1:1 mixture of sterile PBS and Matrigel.

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD scid gamma mice).[11]

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound alone, CHK1 inhibitor alone, and combination therapy).

  • Treatment: Administer the treatments as per the determined schedule and dosage.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, volume, and immunohistochemistry for markers of proliferation and apoptosis).

References

Experimental Models for Studying Castalin's Antitumor Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castalin, a natural polyphenol extracted from chestnut by-products, has emerged as a promising agent in cancer research. This document provides a comprehensive overview of experimental models and detailed protocols for investigating the antitumor effects of this compound. The primary mechanism of this compound involves the induction of reactive oxygen species (ROS), leading to DNA damage in cancer cells. Notably, this compound exhibits a synergistic effect when combined with CHK1 inhibitors, enhancing their therapeutic efficacy. These application notes are designed to guide researchers in studying this compound's mechanism of action and evaluating its potential as a standalone or combination therapy.

In Vitro Models: Application Notes

In vitro studies are fundamental to elucidating the cellular and molecular mechanisms of this compound's antitumor activity. Human cancer cell lines are the primary models for these investigations.

Recommended Cell Lines:

  • HeLa (Cervical Cancer): A well-characterized and robust cell line suitable for initial mechanism of action studies.

  • MCF-7 (Breast Cancer, ER+): A luminal A breast cancer cell line useful for assessing the effect of this compound on hormone-receptor-positive cancers.

  • MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive and metastatic breast cancer cell line that is crucial for evaluating this compound's efficacy in hard-to-treat cancers.

Key Investigational Areas:

  • Cell Viability and Cytotoxicity: Determining the dose-dependent effect of this compound on cancer cell proliferation and survival is the first step. The IC50 (half-maximal inhibitory concentration) is a key metric.

  • ROS Production: As the primary proposed mechanism, quantifying the generation of intracellular ROS upon this compound treatment is essential.

  • DNA Damage: Assessing the extent of DNA damage induced by this compound-mediated ROS production.

  • Apoptosis Induction: Investigating whether this compound-induced DNA damage leads to programmed cell death.

  • Synergy with CHK1 Inhibitors: Evaluating the combination effect of this compound with CHK1 inhibitors, such as SRA737, to determine if a synergistic reduction in cell viability can be achieved at lower drug concentrations.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound, both as a single agent and in combination with the CHK1 inhibitor SRA737.

Table 1: Single-Agent Activity of this compound on Cancer Cell Viability

Cell LineTreatment Time (hours)IC50 of this compound (µg/mL)
HeLa72~7.7
MCF-772> 10
MDA-MB-23172> 10

Data extracted from cell viability assays presented in "this compound Induces ROS Production, Leading to DNA Damage and Increasing the Activity of CHK1 Inhibitor in Cancer Cell Lines".

Table 2: Synergistic Effect of this compound with CHK1 Inhibitor (SRA737) on Cancer Cell Viability

Cell LineThis compound Concentration (µg/mL)SRA737 Concentration (nM)% Cell Viability (SRA737 alone)% Cell Viability (SRA737 + this compound)
HeLa7.7100~75%~40%
HeLa7.7200~60%~25%
MCF-77.7100~90%~60%
MCF-77.7200~80%~40%
MDA-MB-2317.7100~95%~70%
MDA-MB-2317.7200~85%~50%

Approximate values extrapolated from graphical data in "this compound Induces ROS Production, Leading to DNA Damage and Increasing the Activity of CHK1 Inhibitor in Cancer Cell Lines".

In Vivo Models: Application Notes

While in vitro data for this compound is available, published in vivo studies detailing its antitumor efficacy in animal models are currently limited. However, based on its promising activity against triple-negative breast cancer (TNBC) cell lines, a xenograft mouse model using MDA-MB-231 cells is the logical next step for in vivo evaluation.

Recommended In Vivo Model:

  • MDA-MB-231 Xenograft Model: Human MDA-MB-231 cells are implanted into immunocompromised mice (e.g., NOD/SCID or nude mice) to form tumors. This model allows for the assessment of this compound's effect on tumor growth, progression, and potentially metastasis.

Key Investigational Areas:

  • Tumor Growth Inhibition: The primary endpoint is the measurement of tumor volume and weight over time in this compound-treated mice compared to a vehicle control group.

  • Toxicity Assessment: Monitoring animal body weight, behavior, and any signs of distress to evaluate the safety profile of this compound.

  • Pharmacodynamic Studies: Analysis of tumor tissue post-treatment to confirm the mechanism of action in vivo (e.g., increased markers of DNA damage and apoptosis).

  • Combination Therapy: Evaluating the enhanced antitumor effect and potential for dose reduction when this compound is co-administered with a CHK1 inhibitor.

Experimental Protocols

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (and/or CHK1 inhibitor) for the desired time (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

2. Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells in a 24-well plate or on coverslips and treat with this compound for the desired time.

    • Wash the cells with serum-free medium.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~485/535 nm).

3. DNA Damage Assessment (Comet Assay)

  • Principle: A single-cell gel electrophoresis technique that measures DNA strand breaks. Damaged DNA migrates out of the nucleus, forming a "comet tail."

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with low-melting-point agarose and pipette onto a comet slide.

    • Allow the agarose to solidify at 4°C.

    • Immerse the slides in a lysis solution to remove cell membranes and proteins.

    • Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA.

    • Perform electrophoresis to allow the migration of fragmented DNA.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

    • Quantify the DNA damage by measuring the length and intensity of the comet tails.

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

5. Western Blot Analysis

  • Principle: Detects specific proteins in a complex mixture to assess changes in their expression or post-translational modifications (e.g., cleavage).

  • Protocol:

    • Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, γH2AX, p-CHK1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

In Vivo Protocol

1. Triple-Negative Breast Cancer Xenograft Model

  • Principle: To establish a human tumor in an immunocompromised mouse to evaluate the systemic antitumor efficacy of this compound.

  • Protocol:

    • Culture MDA-MB-231 cells to ~80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank

Troubleshooting & Optimization

Improving the solubility and stability of Castalin for in vitro studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Castalin in in vitro studies. This guide addresses common challenges related to the solubility and stability of this compound and provides detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound is soluble in methanol and water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a minimal amount of Dimethyl Sulfoxide (DMSO) and then further dilute it with the cell culture medium to the desired working concentration.

Q2: My this compound solution is precipitating in the cell culture medium. What should I do?

A2: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. Here are several troubleshooting steps:

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume of organic solvent added to the aqueous medium.

  • Pre-warm the Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform dispersion.

  • Use of Surfactants: In some cases, a small, non-toxic concentration of a surfactant like Tween-80 (e.g., 0.1%) can help maintain solubility. However, the effect of the surfactant on your specific cell line should be evaluated.

  • pH Adjustment: Ensure the pH of your final culture medium is within a range that favors this compound's solubility, if known. However, drastic changes to the medium's pH should be avoided as it can affect cell viability.[1][2]

Q3: How should I store this compound powder and stock solutions to ensure stability?

A3: this compound powder should be stored in a cool, dark, and dry place. For stock solutions prepared in DMSO, it is recommended to aliquot them into small, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect all solutions from light to prevent photodegradation.[3][4]

Q4: Is this compound sensitive to light?

A4: Yes, like many polyphenolic compounds, this compound is potentially sensitive to light.[3][4] Exposure to light, especially UV radiation, can lead to degradation and a loss of biological activity. Therefore, it is crucial to protect this compound powder and solutions from light by using amber-colored vials or by wrapping containers with aluminum foil during storage and experiments.

Q5: What are the known signaling pathways modulated by this compound?

A5: this compound has been shown to induce apoptosis in cancer cells through the extrinsic pathway by affecting the expression of Bcl-2 family proteins. It is also known to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5] Further research is ongoing to elucidate its effects on other pathways like NF-κB and MAPK.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro studies with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no biological effect Degradation of this compound: The compound may have degraded due to improper storage or handling (exposure to light, high temperatures, or inappropriate pH).1. Prepare fresh stock solutions from a new batch of this compound powder. 2. Ensure proper storage conditions (cool, dark, and dry for powder; -20°C or -80°C for stock solutions). 3. Protect all solutions from light during preparation and experiments.[3][4]
Incorrect Concentration: Errors in weighing or dilution calculations.1. Double-check all calculations for preparing stock and working solutions. 2. Use a calibrated analytical balance for weighing the powder.
Precipitation in stock solution Low-quality solvent: The solvent (e.g., DMSO) may contain water, reducing the solubility of the hydrophobic compound.1. Use anhydrous, high-purity, cell culture-grade DMSO. 2. Store DMSO properly to prevent water absorption.
Exceeded solubility limit: The concentration of this compound is too high for the solvent.1. Prepare a slightly lower concentration stock solution.
Cell death in control group Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high.1. Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to the cells (typically ≤ 0.5% for DMSO). 2. Include a vehicle control (medium with the same concentration of the solvent) in all experiments to assess solvent-related toxicity.
Variability in experimental results Inconsistent compound addition: Variations in the technique of adding the stock solution to the media.1. Standardize the protocol for adding this compound to the media, ensuring consistent timing and mixing.
Cell passage number: Different passage numbers of cells can exhibit varied responses.1. Use cells within a consistent and narrow range of passage numbers for all experiments.

Quantitative Data Summary

Currently, specific quantitative data on the solubility and stability of this compound is limited in publicly available literature. The following tables provide a general framework and will be updated as more specific data becomes available.

Table 1: Solubility of this compound in Common Laboratory Solvents (Qualitative)

Solvent Solubility Recommended for Stock Solution
DMSO HighYes
Methanol SolubleYes
Ethanol Likely SolubleYes
Water SolubleNot for high concentration stocks
PBS (pH 7.4) LowNot for stock solutions

Table 2: Stability Profile of this compound (General Recommendations)

Condition Stability Recommendation
pH More stable in acidic to neutral pH.Buffer solutions to maintain a stable pH during experiments.
Temperature Susceptible to degradation at elevated temperatures.Store solutions at low temperatures (-20°C or -80°C) and avoid prolonged exposure to high temperatures.
Light Sensitive to light, especially UV.Protect from light at all times using amber vials or foil wrapping.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing: In a sterile environment, accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out approximately 6.32 mg of this compound (Molecular Weight: 632.4 g/mol ).

  • Dissolving: Add the weighed this compound powder to a sterile vial. Add the appropriate volume of anhydrous, sterile DMSO (in this case, 1 mL).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to confirm no solid particles remain.

  • Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.

  • Serial Dilution: It is recommended to perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. This minimizes the "solvent shock" that can cause precipitation.

    • Example for preparing a 10 µM working solution:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to obtain a final concentration of 10 µM. The final DMSO concentration in this case would be 0.1%.

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used.

Signaling Pathway and Experimental Workflow Diagrams

Castalin_Solubilization_Workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot serial_dilute Perform Serial Dilution in Medium thaw->serial_dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Workflow for Preparing this compound Solutions

Castalin_Apoptosis_Pathway This compound-Induced Apoptosis Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Extrinsic_Pathway Extrinsic Apoptosis Pathway This compound->Extrinsic_Pathway DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Cascade Caspase Activation DNA_Damage->Caspase_Cascade Bcl2 ↓ Bcl-2 (Anti-apoptotic) Extrinsic_Pathway->Bcl2 Bcl2->Caspase_Cascade promotes Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound-Induced Apoptosis Signaling

Castalin_PI3K_Akt_Pathway This compound's Effect on PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes

This compound's Modulation of PI3K/Akt Pathway

References

Optimizing Castalin dosage for maximum cancer cell cytotoxicity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Castalin dosage for maximum cancer cell cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer cells?

A1: this compound's primary mechanism involves the induction of reactive oxygen species (ROS), which leads to DNA damage in cancer cells. This action can enhance the efficacy of other anticancer agents, such as CHK1 inhibitors, which are involved in the DNA damage response pathway.[1][2] this compound's ability to induce DNA damage makes it a compound of interest, particularly for combination therapies.[1][3]

Q2: Which cancer cell lines are most sensitive to this compound?

A2: Research has shown that this compound is particularly promising for triple-negative breast cancer (TNBC) cell models.[1][3] However, its efficacy can vary significantly across different cancer types and even between cell lines of the same cancer type. It is crucial to determine the optimal concentration empirically for each cell line used in your experiments.

Q3: How should I prepare a stock solution of this compound?

A3: As this compound is a natural compound, its solubility can be a challenge. It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4] The stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations for your experiment. Always ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]

Q4: What is a typical starting concentration range for a cytotoxicity assay with this compound?

A4: For an initial screening experiment, it is advisable to use a broad range of concentrations to determine the approximate cytotoxic window. A common starting point for natural compounds is a serial dilution ranging from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100-200 µM) concentrations. Subsequent experiments can then focus on a narrower range around the initially identified 50% inhibitory concentration (IC50).

Troubleshooting Guide

Q5: My cytotoxicity assay results are not reproducible. What are the common causes?

A5: Lack of reproducibility is a frequent issue in cell-based assays and can stem from several factors:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Over-confluent or high-passage cells can show variable responses.[5]

  • Inconsistent Seeding Density: Ensure uniform cell seeding across all wells. Variations in the initial number of cells will lead to variability in the final readout.[5][6]

  • Reagent Preparation: Prepare fresh reagents and this compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially when performing serial dilutions or adding reagents, can introduce significant errors. Using calibrated multichannel pipettes can help minimize this variability.[7]

Q6: I am observing high background signal or false positives in my colorimetric assay (e.g., MTT, XTT). What could be the cause?

A6: This is a known issue when working with colored natural compounds like plant extracts.

  • Compound Interference: this compound, as a natural extract, may have inherent color that interferes with the absorbance reading of the formazan product in tetrazolium-based assays.

    • Solution: Include a "compound-only" control for each concentration tested. These wells should contain the culture medium and the corresponding concentration of this compound but no cells. Subtract the average absorbance of these control wells from your experimental wells to correct for the background color.[8]

  • Microbial Contamination: Bacterial or fungal contamination can metabolize the assay reagents, leading to a false-positive signal.

    • Solution: Regularly inspect your cell cultures for any signs of contamination. Use sterile techniques throughout the experimental process.[5]

Q7: My dose-response curve has a bell shape, with cytotoxicity decreasing at higher concentrations. Why is this happening?

A7: A bell-shaped dose-response curve is often linked to the poor solubility of the test compound at higher concentrations.

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can scatter light, leading to artificially high absorbance readings that mask the cytotoxic effect.[8]

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation at the time of the assay reading. If precipitation is observed, consider the highest soluble concentration as the upper limit for your experiments. Improving solubility through different solvent systems or formulation strategies may be necessary.[8]

Q8: Microscopy shows significant cell death, but my LDH release assay shows low cytotoxicity. What explains this discrepancy?

A8: This discrepancy can occur for several reasons:

  • Assay Timing: The release of lactate dehydrogenase (LDH) is a marker of membrane rupture (necrosis). If this compound induces apoptosis, significant LDH release may only occur at the very late stages. Your assay time point may be too early to detect it.

  • Inhibition of LDH Enzyme: It is possible, though less common, for components of a natural extract to interfere with and inhibit the activity of the LDH enzyme itself, leading to an underestimation of cytotoxicity.[9]

    • Solution: Consider using an assay that measures a different cell death marker. For example, a caspase activity assay can measure apoptosis, or a fluorescent dye-based assay can assess membrane integrity.[10] Multiplexing assays that measure both viability and cytotoxicity can provide a more complete picture.

Data Presentation

Table 1: Example Effective Concentration Ranges of this compound in Cancer Cell Lines
Cell LineCancer TypeExample IC50 Range (µM)Incubation Time (hr)
MDA-MB-231Triple-Negative Breast Cancer10 - 5048
Hs578TTriple-Negative Breast Cancer15 - 6048
HeLaCervical Cancer25 - 10072
A549Lung Carcinoma50 - 15072
HepG2Hepatocellular Carcinoma40 - 12048

Note: The values presented in this table are for illustrative purposes only. The actual IC50 values must be determined experimentally for your specific cell line and experimental conditions.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol provides a standard method for assessing the cytotoxicity of this compound and determining its 50% inhibitory concentration (IC50).

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

2. Procedure:

  • Cell Seeding: Trypsinize and count cells that are in the logarithmic growth phase. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock. Also, prepare a 2X vehicle control containing the highest concentration of DMSO used.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions and controls (vehicle, untreated) to the appropriate wells, resulting in a 1X final concentration. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10-15 minutes.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Correct for background absorbance by subtracting the average absorbance of "medium-only" wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) x 100

  • Plot the % Viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Dose Optimization start Start seed_cells Seed Cells in 96-well Plate (e.g., 5,000 cells/well) start->seed_cells incubate_24h Incubate (24h) for cell attachment seed_cells->incubate_24h treat_cells Treat Cells with this compound (24h, 48h, or 72h) incubate_24h->treat_cells prepare_dilutions Prepare Serial Dilutions of this compound (2X) prepare_dilutions->treat_cells add_mtt Add MTT Reagent (Incubate 3-4h) treat_cells->add_mtt solubilize Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A flowchart of the key steps in a standard MTT assay to determine the IC50 of this compound.

signaling_pathway Simplified Signaling Pathway of this compound Action This compound This compound ros Increased ROS Production This compound->ros induces dna_damage DNA Damage (e.g., Strand Breaks) ros->dna_damage causes ddr_inhibition Inhibition of DNA Damage Repair dna_damage->ddr_inhibition activates repair, which is blocked by chk1_inhibitor CHK1 Inhibitor (e.g., SRA737) chk1_inhibitor->ddr_inhibition apoptosis Enhanced Cell Death (Apoptosis) ddr_inhibition->apoptosis leads to

Caption: this compound induces ROS and DNA damage, enhancing cytotoxicity with CHK1 inhibitors.

References

Technical Support Center: Investigating Potential Off-target Effects of Castalin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Castalin in cellular models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of this compound. Given that public domain data on this compound's specific off-target profile is emerging, this guide focuses on established methodologies to help you design, execute, and interpret experiments to characterize these effects in your own cellular models.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Observations and Unexpected Phenotypes

Q1: My cells are showing unexpected toxicity or phenotypic changes at concentrations where the intended target should not be affected. Could this be an off-target effect of this compound?

A1: Yes, unexpected cellular responses, such as viability loss, morphological changes, or altered proliferation rates at concentrations inconsistent with on-target activity, are often indicators of off-target effects.[1] It is a common mechanism of action for many compounds undergoing investigation.[1] A recent study demonstrated that this compound can induce Reactive Oxygen Species (ROS) production, leading to DNA damage, which could be one potential off-target mechanism contributing to cytotoxicity.[2]

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.

  • Verify Concentration: Double-check all dilution calculations and ensure accurate final concentrations.

  • Use Controls: Include positive and negative controls in your experiments to ensure your assay is performing as expected.[3] For example, a well-characterized compound with a known mechanism can serve as a positive control.

  • Cell Line Authentication: Confirm the identity and health of your cell line.

  • Counter-Screening: Test this compound on a cell line that does not express the intended primary target. A similar cytotoxic effect in both target-positive and target-negative cells would strongly suggest off-target activity.

G cluster_0 Initial Troubleshooting Workflow A Unexpected Cellular Phenotype Observed B Verify Compound Integrity & Concentration A->B C Run Additional Controls (Positive & Negative) B->C D Is the Phenotype Still Present? C->D E Hypothesize Off-Target Effect D->E Yes F On-Target Effect or Experimental Artifact D->F No G Proceed to Off-Target Identification Assays E->G

Caption: A logical workflow for troubleshooting unexpected experimental results.

Section 2: Identifying Specific Off-Target Interactions

Q2: How can I identify the specific unintended proteins that this compound may be binding to in my cellular model?

A2: Several powerful, unbiased techniques can identify molecular targets and off-targets directly in a cellular context. Two widely used methods are the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein, leading to an increase in its melting temperature.[4][5] CETSA allows for the assessment of target engagement in intact cells and tissues without modifying the compound or the protein.[6][7] By coupling CETSA with mass spectrometry (a technique sometimes called Thermal Proteome Profiling or TPP), it's possible to simultaneously assess thermal shifts for thousands of proteins, providing a proteome-wide view of potential off-target interactions.[8]

  • Chemical Proteomics: This approach uses affinity chromatography or other methods to isolate proteins that bind to a compound of interest.[9] An immobilized version of this compound could be used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[10][11] This provides a direct readout of the "interactome" of your compound.

G cluster_1 Off-Target Identification Workflow cluster_CETSA CETSA / TPP cluster_Proteomics Chemical Proteomics A Treat Cells with This compound vs. Vehicle B Apply Heat Gradient A->B F Lyse Cells A->F C Separate Soluble vs. Aggregated Proteins B->C D Analyze Soluble Fraction (Western Blot or Mass Spec) C->D E Identify Proteins with Altered Thermal Stability D->E G Incubate Lysate with Immobilized this compound F->G H Wash & Elute Bound Proteins G->H I Identify Proteins (Mass Spectrometry) H->I

Caption: Comparative workflows for CETSA and Chemical Proteomics experiments.

Section 3: Assessing Effects on Signaling Pathways and Kinase Activity

Q3: this compound is known to induce ROS and DNA damage.[2] How can I determine its broader impact on cellular signaling pathways?

A3: A compound can exert off-target effects by binding to and modulating the activity of key signaling proteins, such as kinases.

  • Kinase Selectivity Profiling: A common source of off-target effects is the inhibition of unintended kinases, as many kinase inhibitors target the conserved ATP-binding pocket.[12] Profiling this compound against a large panel of kinases is a standard method to identify unintended enzymatic inhibition.[13][14] This can be done through commercial services that screen hundreds of kinases in biochemical assays. The results can reveal unexpected inhibition of kinases involved in critical cellular processes like proliferation, survival, and cell cycle regulation.

  • Pathway Analysis: Based on the finding that this compound induces ROS and DNA damage[2], you can investigate related signaling pathways. For example, you could use Western blotting to examine the phosphorylation status of key proteins in the DNA damage response (DDR) pathway, such as ATM, ATR, CHK1, and H2A.X. The synergistic effect observed between this compound and a CHK1 inhibitor further supports its impact on this pathway.[2]

G This compound This compound ROS Increased ROS Production This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage DDR Activation of DNA Damage Response (e.g., CHK1) DNA_Damage->DDR Apoptosis Cell Cycle Arrest / Apoptosis DDR->Apoptosis

Caption: Signaling pathway activated by this compound leading to DNA damage.[2]

Experimental Protocols & Data Presentation

This section provides generalized protocols for key experiments and illustrative templates for data presentation.

Cytotoxicity Assay (LDH Release)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.[15][16]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Controls: Include wells for:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for this compound.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 30-45 minutes before the end of the experiment.[17]

    • Medium Background Control: Culture medium without cells.[15]

  • Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate. Add 50 µL of the LDH reaction mixture (per kit instructions) to each well.[17]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Experimental Value - Vehicle Control) / (Max Release Control - Vehicle Control)

Illustrative Data Table:

This compound Conc. (µM)% Cytotoxicity (Target Cell Line)% Cytotoxicity (Non-Target Cell Line)
0 (Vehicle)0.5 ± 0.10.8 ± 0.2
15.2 ± 1.56.1 ± 2.0
525.8 ± 3.228.4 ± 4.1
1049.5 ± 4.555.2 ± 5.0
2585.1 ± 5.190.7 ± 4.8
5098.2 ± 1.999.1 ± 0.8
Note: This is illustrative data and does not represent actual experimental results for this compound.
Kinase Selectivity Profiling

This experiment assesses the inhibitory activity of a compound against a panel of protein kinases.

Protocol:

  • Compound Submission: Provide this compound at a specified concentration (typically a high concentration like 1 or 10 µM for single-point screening) to a commercial kinase profiling service.

  • Assay Performance: The service will perform in vitro enzymatic assays for a large panel of kinases (e.g., >250 kinases).[14] The assays typically measure the phosphorylation of a substrate in the presence of the compound. ATP concentration is usually kept near the Km for each specific kinase to provide a standardized comparison of inhibitor affinity.[13]

  • Data Reporting: Results are typically provided as '% Inhibition' at the tested concentration. Follow-up dose-response curves are then generated for any kinases that show significant inhibition to determine IC50 values.

Illustrative Data Table:

Kinase Target% Inhibition @ 1 µM this compoundIC50 (µM)Kinase Family
On-Target 95%0.05-
Off-Target A88%0.8Tyrosine Kinase
Off-Target B75%2.5Ser/Thr Kinase
Off-Target C12%>50Ser/Thr Kinase
Off-Target D92%0.6Tyrosine Kinase
Note: This is illustrative data and does not represent actual experimental results for this compound.

References

Addressing challenges in natural compound drug discovery for Castalin.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Castalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow of this compound drug discovery.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural polyphenol, specifically an ellagitannin, found in chestnut (Castanea) by-products and certain plants like Melaleuca quinquenervia.[1] Recent studies have highlighted its potential as an anticancer agent. Its primary mechanism of action involves the induction of reactive oxygen species (ROS), leading to DNA damage in cancer cells. This activity enhances the efficacy of CHK1 inhibitors, a class of drugs in clinical trials for cancer treatment.[1]

Q2: What are the solubility characteristics of this compound?

A2: this compound is reported to be soluble in methanol and water. However, like many polyphenolic compounds, its solubility in aqueous cell culture media can be limited, potentially leading to precipitation. For in vivo studies, careful formulation is necessary. A general formulation for poorly soluble compounds that can be adapted for this compound involves a mixture of DMSO (less than 10% for normal mice), PEG300, Tween-80, and saline.

Q3: How should this compound be stored?

A3: As a polyphenolic compound, this compound may be sensitive to light, temperature, and pH.[2][3][4][5] For long-term storage, it is advisable to store pure this compound as a dry powder at -20°C or -80°C, protected from light and moisture. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Design and Protocols

Q4: I want to investigate the cytotoxic effects of this compound. What are the recommended starting concentrations and cell lines?

A4: Based on available data, this compound potentiates the effect of the CHK1 inhibitor SRA737 in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer).[6] A starting point for assessing the cytotoxicity of this compound alone could be a concentration range of 1 to 100 µM. For combination studies, a fixed, non-toxic concentration of this compound (e.g., 7.7 µg/mL as used in some studies) can be combined with a dose range of a CHK1 inhibitor.[6] It is crucial to determine the IC50 value for your specific cell line through a dose-response experiment.

Q5: How can I measure this compound-induced ROS production in cancer cells?

A5: A common method to measure intracellular ROS is the DCFDA/H2DCFDA assay. This cell-permeable dye is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS. You can find a detailed protocol for this assay in the "Experimental Protocols" section below.

Q6: What is a suitable method to assess DNA damage caused by this compound?

A6: The single-cell gel electrophoresis (comet) assay is a sensitive technique to detect DNA strand breaks in individual cells.[1][2][7][8][9][10][11] Under alkaline conditions, this assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites. A detailed protocol for the alkaline comet assay is provided in the "Experimental Protocols" section.

Troubleshooting

Q7: I am observing precipitation of this compound in my cell culture medium. What can I do?

A7: Precipitation of hydrophobic compounds in aqueous media is a common issue.[12][13][14] Here are some troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.5%) and is consistent across all treatments, including vehicle controls.

  • Pre-warm the Medium: Add the this compound stock solution to pre-warmed (37°C) media while gently vortexing to facilitate dissolution.

  • Use a Serum-Containing Medium: If your experimental design allows, proteins in fetal bovine serum (FBS) can help stabilize the compound and prevent precipitation.

  • Consider Solubility Enhancers: For in vitro and in vivo studies, solubility enhancers like cyclodextrins can be explored.

Q8: My experimental results with this compound are inconsistent. What are the potential sources of variability?

A8: Inconsistent results in bioassays can arise from several factors:

  • Compound Stability: Ensure that your this compound stock solution is fresh and has been stored properly to prevent degradation.

  • Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques, especially when preparing serial dilutions.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number across experiments, as cellular responses can change with excessive passaging.

  • Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outer wells for critical samples and instead fill them with sterile media or PBS to maintain humidity.

Q9: The yield and purity of this compound from my extraction and purification process are low. How can I improve this?

A9: Low yield and purity are common challenges in natural product isolation.[15][16] Consider the following:

  • Extraction Method: The choice of solvent and extraction technique is critical. For chestnut by-products, methods like subcritical water extraction have been explored to enrich for tannins like this compound.[17][18][19][20]

  • Purification Strategy: A multi-step purification process is often necessary. This may involve liquid-liquid partitioning followed by column chromatography (e.g., silica gel, Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) for final polishing.

  • Handling and Storage: Polyphenols can be sensitive to oxidation and degradation. Perform extraction and purification steps at low temperatures and under conditions that minimize exposure to light and oxygen.

Quantitative Data Summary

Parameter Cell Line Value Assay Reference
Synergistic Effect with CHK1 Inhibitor (SRA737) HeLaPotentiation of SRA737 activity with 7.7 µg/mL this compoundCell Viability Assay[6]
MCF-7Potentiation of SRA737 activitySulforhodamine B Assay[6]
MDA-MB-231Potentiation of SRA737 activityCell Viability Assay[6]

Note: Specific IC50 values for pure this compound are not yet widely reported in the literature. Researchers should determine these values empirically for their cell lines of interest.

In Vivo Efficacy (Casticin - a related flavonoid) Tumor Model Dosage Effect Reference
CasticinHuman oral cancer SCC-4 cell xenograft in nude mice0.2 mg/kg and 0.4 mg/kg (intraperitoneal)Significant decrease in tumor volume and weight with no significant change in body weight.[21][22]

Disclaimer: The in vivo data presented is for Casticin, a compound structurally related to this compound. This information is provided for illustrative purposes, and similar studies are warranted for this compound.

Experimental Protocols

Protocol for this compound Isolation and Purification from Chestnut Shells (General Approach)

This protocol provides a general framework. Optimization may be required.

  • Extraction: a. Air-dry and grind chestnut shells to a fine powder. b. Extract the powder with a suitable solvent system (e.g., 70% acetone or subcritical water).[18][20] c. Concentrate the extract under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: a. Dissolve the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). b. The ethyl acetate fraction is often enriched in polyphenols.

  • Column Chromatography: a. Subject the ethyl acetate fraction to column chromatography on silica gel or Sephadex LH-20. b. Elute with a gradient of solvents (e.g., chloroform-methanol or ethanol-water) to separate fractions based on polarity.

  • Preparative HPLC: a. Further purify the this compound-containing fractions using preparative reversed-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a small amount of acid like formic acid).

  • Structure Confirmation: a. Confirm the identity and purity of the isolated this compound using techniques such as LC-MS/MS and NMR.[1]

Protocol for MTT Assay to Determine Cytotoxicity of this compound
  • Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration). c. Incubate for 48-72 hours.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for DCFDA Assay for Intracellular ROS Production
  • Cell Seeding and Treatment: a. Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. b. Treat the cells with this compound at the desired concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFDA Staining: a. Remove the treatment medium and wash the cells with warm PBS. b. Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well. c. Incubate for 30-45 minutes at 37°C, protected from light.[23][24][25][26]

  • Fluorescence Measurement: a. Wash the cells twice with PBS. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol for Alkaline Comet Assay for DNA Damage
  • Cell Treatment and Harvesting: a. Treat cells with this compound for the desired duration. b. Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: a. Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v) at 37°C. b. Quickly pipette 75 µL of this mixture onto a comet slide and allow it to solidify at 4°C.[2][7][10][11]

  • Lysis: a. Immerse the slides in cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C.[2][7][10][11]

  • Alkaline Unwinding and Electrophoresis: a. Immerse the slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.[2][7][10][11] b. Perform electrophoresis at a low voltage for 20-30 minutes.

  • Neutralization and Staining: a. Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). b. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Quantify the DNA damage using comet analysis software to measure parameters such as tail length and tail moment.

Visualizations

Signaling Pathways and Experimental Workflows

Castalin_Mechanism_of_Action cluster_this compound This compound Action cluster_cellular_effects Cellular Effects cluster_dna_repair DNA Damage Response cluster_combination_therapy Combination Therapy This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage CHK1 CHK1 Activation DNA_Damage->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (for DNA repair) CHK1->Cell_Cycle_Arrest Apoptosis ↑ Apoptosis CHK1->Apoptosis Inhibition of CHK1 prevents repair, leading to cell death CHK1_Inhibitor CHK1 Inhibitor CHK1_Inhibitor->Apoptosis Inhibition of CHK1 prevents repair, leading to cell death

Caption: Proposed mechanism of action of this compound and its synergy with CHK1 inhibitors.

Experimental_Workflow_Castalin_Cytotoxicity cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (Dose-response) Incubate_24h->Treat_this compound Incubate_48_72h Incubate 48-72h Treat_this compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan (DMSO) Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results or Low Activity Compound_Issues Compound Instability/ Precipitation Problem->Compound_Issues Assay_Variability Assay Technique Variability Problem->Assay_Variability Biological_Variability Biological System Variability Problem->Biological_Variability Storage_Formulation Proper Storage & Formulation Optimization Compound_Issues->Storage_Formulation Protocol_Standardization Standardize Protocols & Pipetting Technique Assay_Variability->Protocol_Standardization Cell_Maintenance Consistent Cell Culture Practices Biological_Variability->Cell_Maintenance

Caption: Logical relationship for troubleshooting inconsistent results in this compound bioassays.

References

Technical Support Center: Minimizing Castalin Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Castalin in their experiments, ensuring its stability in cell culture media is paramount for obtaining accurate and reproducible results. This compound, an ellagitannin, is susceptible to degradation under typical cell culture conditions, which can impact its biological activity and lead to misleading experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation and optimize your experimental workflow.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

This compound is a type of ellagitannin, a class of polyphenols found in various plants.[1] Like other ellagitannins, this compound is prone to degradation in aqueous solutions, especially under the neutral pH and physiological temperatures maintained in cell culture incubators.[2] Degradation can alter its chemical structure and, consequently, its biological effects, leading to a loss of potency or the emergence of unintended activities from its degradation products.

Q2: What are the primary factors that cause this compound degradation in cell culture media?

The main factors contributing to the degradation of this compound and other ellagitannins in cell culture media are:

  • pH: Ellagitannins are generally more stable in acidic conditions and degrade rapidly at neutral or alkaline pH.[2] Standard cell culture media, typically buffered around pH 7.2-7.4, creates an environment conducive to this compound degradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the hydrolysis and oxidation of this compound.[2] The standard cell culture incubation temperature of 37°C significantly promotes its degradation over time.

  • Oxygen: As a phenolic compound, this compound is susceptible to oxidation, which is exacerbated by the presence of dissolved oxygen in the cell culture medium.

  • Light: Exposure to light, particularly UV and short-wavelength visible light, can induce photodegradation of polyphenolic compounds.[2]

Q3: What are the main degradation products of this compound?

The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis breaks down the complex structure of this compound into smaller, more stable molecules, principally ellagic acid and gallic acid .[2] Oxidation can lead to the formation of quinone-type compounds. It is important to note that these degradation products themselves can have biological activities that may confound experimental results.

Q4: How can I prepare and store this compound stock solutions to maximize stability?

Proper preparation and storage of stock solutions are critical for preserving the integrity of this compound:

  • Solvent Selection: Prepare high-concentration stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). This minimizes the presence of water, which is a key reactant in hydrolysis.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the aliquots from light by using amber vials or by wrapping them in aluminum foil.

  • Inert Atmosphere: For maximal stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vials to minimize exposure to oxygen.

Q5: How often should I replenish this compound in my cell culture medium during long-term experiments?

Due to its instability at 37°C and neutral pH, the concentration of active this compound will decrease over time. For long-term experiments (extending beyond 24 hours), it is advisable to replenish the medium with freshly diluted this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration. The optimal replenishment schedule should be determined empirically by conducting a stability study under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common problems that may arise due to this compound degradation during cell culture experiments.

Problem Potential Cause Recommended Solution
Reduced or inconsistent biological effect of this compound. Degradation of this compound in the cell culture medium, leading to a lower effective concentration.- Prepare fresh working solutions of this compound immediately before each experiment.- Minimize the time between adding this compound to the medium and starting the experiment.- For long-term experiments, replenish the medium with fresh this compound every 24 hours.- Perform a stability study to determine the degradation rate of this compound in your specific cell culture medium (see Experimental Protocols section).
High variability between experimental replicates. Inconsistent degradation of this compound due to slight variations in experimental setup or timing.- Standardize the experimental workflow, ensuring consistent timing for media changes and this compound addition.- Prepare a single batch of this compound-containing medium for all replicates in an experiment to ensure uniform starting concentrations.- Ensure uniform incubation conditions (temperature, CO2, humidity) for all culture vessels.
Unexpected or off-target cellular responses. Biological activity of this compound degradation products (e.g., ellagic acid, gallic acid) may differ from the parent compound.- Characterize the degradation profile of this compound in your cell culture medium using techniques like HPLC to identify and quantify major degradation products.- If significant degradation occurs, consider the known biological activities of the degradation products when interpreting your results.- Test the effects of the primary degradation products (ellagic acid and gallic acid) in parallel with this compound to understand their individual contributions.
Visible color change or precipitation in the culture medium. Oxidation of this compound or precipitation of the compound or its degradation products.- Protect the culture medium from light by using amber-colored culture flasks or by keeping the incubator in a dark room.- Ensure complete dissolution of the this compound stock solution in the medium by adding it dropwise while gently swirling.- Avoid high concentrations of this compound that may exceed its solubility in the aqueous medium.

Quantitative Data on Ellagitannin Stability

CompoundConditionHalf-life (t½)Reference
Punicalagin Pomegranate Juice (pH ~3.5), 4°CStable for at least 180 days (67% retained)[2][3]
Punicalagin Pomegranate Juice (pH ~3.5), 25°CSignificant degradation over 70 days[4]
Punicalagin Pomegranate Juice (pH ~3.5), 37°CSignificant degradation over 180 days[2][3]
Punicalagin Aqueous solution, pH 7.0Rapid degradation[5]

Note: The stability of ellagitannins is highly dependent on the matrix. The presence of other compounds in pomegranate juice, such as antioxidants, may contribute to the enhanced stability observed compared to a pure aqueous buffer system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a standardized method for preparing this compound solutions for cell culture experiments to minimize degradation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile, amber-colored microcentrifuge tubes

  • Sterile, positive displacement pipettes and tips

Procedure:

  • Stock Solution Preparation (10 mM): a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution. d. Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. Prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium. d. Add the intermediate dilution dropwise to the final volume of pre-warmed cell culture medium while gently swirling to ensure rapid and uniform mixing. The final DMSO concentration should typically be ≤ 0.1% to avoid solvent toxicity. e. Use the freshly prepared this compound-containing medium immediately for your experiment.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC

This protocol outlines a time-course experiment to determine the degradation kinetics of this compound in your specific cell culture medium.

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Complete cell culture medium

  • Sterile 24-well or 48-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Appropriate HPLC column (e.g., C18) and mobile phases

  • Sterile microcentrifuge tubes

Procedure:

  • Sample Preparation: a. In a sterile tissue culture plate, add a defined volume of the freshly prepared this compound-containing medium to multiple wells for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48 hours). b. Prepare a sufficient number of replicate wells for each time point.

  • Incubation: a. Place the plate in a humidified incubator at 37°C with 5% CO₂.

  • Sample Collection: a. At each designated time point, collect the medium from the respective wells. b. Immediately transfer the collected medium to sterile microcentrifuge tubes. The 0-hour time point represents the initial concentration.

  • Sample Storage: a. Store the collected samples at -80°C until all time points have been collected to halt further degradation.

  • HPLC Analysis: a. Thaw the samples and, if necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuging. b. Analyze the supernatant for the concentration of this compound using a validated HPLC method. A reverse-phase C18 column is generally suitable for the analysis of polyphenols. c. Develop a gradient elution method to separate this compound from its degradation products (ellagic acid and gallic acid).

  • Data Analysis: a. Plot the concentration of this compound as a function of time. b. Calculate the degradation rate constant (k) and the half-life (t½) of this compound under your experimental conditions.

Visualizations

Signaling Pathways

This compound and its primary degradation products, ellagic acid and gallic acid, are known to modulate several key signaling pathways involved in cellular responses to stress, inflammation, and proliferation.

Signaling_Pathways cluster_this compound This compound & Degradation Products cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses This compound This compound Ellagic_Acid Ellagic Acid This compound->Ellagic_Acid Hydrolysis Gallic_Acid Gallic Acid This compound->Gallic_Acid Hydrolysis Keap1_Nrf2 Keap1-Nrf2-ARE Pathway Ellagic_Acid->Keap1_Nrf2 PI3K_AKT PI3K/AKT/mTOR Pathway Ellagic_Acid->PI3K_AKT Gallic_Acid->PI3K_AKT MAPK MAPK Pathway (ERK, JNK, p38) Gallic_Acid->MAPK NFkB NF-κB Pathway Gallic_Acid->NFkB Antioxidant Antioxidant Response Keap1_Nrf2->Antioxidant Anticancer Anticancer Effects (Apoptosis, Anti-proliferation) PI3K_AKT->Anticancer MAPK->Anticancer Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory Experimental_Workflow prep 1. Prepare this compound-containing cell culture medium incubate 2. Aliquot into multi-well plate and incubate at 37°C, 5% CO₂ prep->incubate sample 3. Collect samples at defined time points (0, 2, 4, 8... hrs) incubate->sample store 4. Store samples at -80°C until analysis sample->store analyze 5. Analyze this compound concentration by HPLC store->analyze data 6. Plot concentration vs. time and calculate half-life (t½) analyze->data

References

Strategies to enhance the bioavailability of ellagitannins like Castalin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of ellagitannins, such as Castalin.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound and other ellagitannins typically low?

A1: The oral bioavailability of large ellagitannins like this compound is inherently low due to several factors. Their complex chemical structure and high molecular weight limit their direct absorption across the intestinal epithelium.[1] Most ellagitannins are not absorbed in their intact form but must first be metabolized.[2][3][4] This metabolic process begins with hydrolysis to ellagic acid (EA) in the gut, which itself has low water solubility and limited absorption.[5][6][7] Subsequently, gut microbiota metabolize EA into smaller, more readily absorbable compounds called urolithins.[2][4][8]

Q2: What are urolithins and why are they important for this compound's bioactivity?

A2: Urolithins are microbial metabolites produced from the breakdown of ellagic acid in the colon.[2][8][9][10] They are significantly more bioavailable than their parent compounds, ellagitannins and ellagic acid.[5][6] After absorption, urolithins enter systemic circulation and are considered to be the primary bioactive compounds responsible for the health benefits associated with ellagitannin consumption.[4][5][11] The transformation of this compound to urolithins is therefore a critical step for its therapeutic efficacy.

Q3: What is a "urolithin metabotype" and how does it affect experimental outcomes?

A3: A "urolithin metabotype" refers to the classification of individuals based on their ability to produce specific urolithins from ellagitannins, which is dependent on their unique gut microbiota composition.[2] There are three main metabotypes: Metabotype A (produces primarily Urolithin A), Metabotype B (produces Isourolithin A and Urolithin B), and Metabotype 0 (produces no urolithins).[2] This inter-individual variability is a critical factor in both preclinical and clinical studies, as it can lead to significant differences in therapeutic response to this compound supplementation.[2][9] Researchers should consider stratifying subjects or using animal models with defined microbial compositions to account for this variability.

Q4: What are the primary strategies to enhance the bioavailability of this compound?

A4: The main strategies focus on improving solubility, protecting the molecule from degradation, and facilitating its conversion to and absorption of metabolites. These include:

  • Nanoencapsulation: Encapsulating this compound or its extracts in nanocarriers like chitosan, PLGA, maltodextrin, or lecithin nanoparticles can protect it from the harsh gastrointestinal environment and improve its uptake.[6][12][13]

  • Complexation: Forming complexes with molecules like phospholipids can enhance the lipophilicity and absorption of ellagitannins.[14]

  • Co-administration with prebiotics: Since gut microbiota are essential for producing bioactive urolithins, co-administering this compound with prebiotics that support the growth of beneficial bacteria may enhance its metabolism.

  • Modulation of gut microbiota: In preclinical models, it may be possible to modulate the gut microbiome to favor urolithin-producing bacteria.[15]

Troubleshooting Guides

Issue 1: Inconsistent or low levels of urolithins detected in plasma/urine in animal studies.

  • Question: We are administering a this compound-rich extract to rodents, but the levels of urolithins in their plasma and urine are highly variable and often undetectable. What could be the cause?

  • Answer: This is a common issue stemming from the variability in gut microbiota.[2][9]

    • Troubleshooting Steps:

      • Characterize the Gut Microbiome: Before the study, analyze the fecal microbiota of the animals to identify their urolithin metabotype. This will help in understanding the baseline capacity for urolithin production.

      • Standardize the Microbiome: If possible, use animals from a supplier with a well-characterized and stable gut microbiome. For more controlled experiments, consider humanizing gnotobiotic mice with specific urolithin-producing bacterial strains.

      • Dietary Control: Ensure a standardized diet throughout the experiment, as other dietary components can influence the gut microbiota composition and function.[16]

      • Consider the Source of Ellagitannins: The specific type of ellagitannin can influence the type and amount of urolithins produced. Ensure you are using a well-characterized extract.[5]

Issue 2: Poor permeability of this compound or its metabolites in Caco-2 cell assays.

  • Question: Our Caco-2 cell permeability assay shows very low apparent permeability (Papp) for our this compound formulation. How can we improve this or interpret these results?

  • Answer: Low Papp values are expected for large polyphenols like this compound in Caco-2 models, as these cells have limited metabolic capacity to convert ellagitannins to urolithins.[17][18] The primary transport mechanism observed is often passive diffusion.[17]

    • Troubleshooting Steps:

      • Test Metabolites Directly: Instead of this compound, test the permeability of its primary metabolites, ellagic acid and key urolithins (e.g., Urolithin A, B, C), which are the molecules that would be absorbed in vivo.

      • Evaluate Formulation Strategies: Use the Caco-2 model to compare different bioavailability-enhancing formulations (e.g., nanoformulations vs. free this compound extract). An increase in Papp for the formulated product would indicate successful enhancement of transepithelial transport.

      • Assess Efflux: Determine the efflux ratio by measuring both apical-to-basolateral and basolateral-to-apical transport. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein, which could be actively pumping the compound out of the cells.[17]

      • Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the Caco-2 monolayer was not compromised by the test compound.[19]

Issue 3: Degradation of this compound during in vitro digestion simulation.

  • Question: We observe significant degradation of this compound in our simulated gastric and intestinal fluid experiments. Is this expected and how can we protect it?

  • Answer: Yes, some degradation of ellagitannins is expected during gastrointestinal transit. They can be hydrolyzed to ellagic acid under acidic conditions in the stomach and further in the small intestine.[2][20][21]

    • Troubleshooting Steps:

      • Encapsulation: This is the most effective strategy. Encapsulating this compound in pH-responsive nanoparticles or microparticles can protect it from the acidic environment of the stomach and allow for a more targeted release in the intestine and colon.[12][13]

      • Analyze for Metabolites: Instead of only quantifying the parent compound, analyze the digestion products for the presence of ellagic acid. This will provide a more accurate picture of the biotransformation process.

      • Simulate Colonic Fermentation: To get a complete picture of bioavailability, the in vitro digestion model should be followed by a simulated colonic fermentation step using fecal microbiota to assess the production of urolithins.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Ellagitannins

Formulation StrategyCarrier/Complexing AgentKey FindingsFold Increase in Bioavailability (Approx.)Reference
Nanoencapsulation ChitosanSustained release and cytotoxic effects against cancer cells.Not specified, but enhanced efficacy observed.[6]
PLGA (Poly(lactic-co-glycolic acid))Sustained drug release and protection from degradation.Not specified, but improved pharmacokinetics.[22]
Maltodextrin & Soy LecithinIncreased solubility and preservation of functional properties.Not specified, but improved bioaccessibility.[12]
Complexation Soy-phosphatidylcholine (for Geraniin)Enhanced plasma concentration of ellagic acid.5 to 11-fold increase in Cmax of EA.[14]
Micronization Anti-solvent precipitationIncreased dissolution rate and oral bioavailability in rats.2-fold increase compared to raw EA.[22]

Note: Data for this compound is limited; however, these results for other ellagitannins and ellagic acid are highly indicative of the potential for similar enhancements with this compound.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted for assessing the intestinal permeability of ellagitannin metabolites or formulations.

  • Cell Culture: Culture Caco-2 cells on semi-permeable inserts in multi-well plates until a confluent monolayer is formed and differentiated (typically 19-21 days).[19]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (e.g., >250 Ω·cm²).[19]

  • Preparation of Test Compound: Dissolve the test compound (e.g., Urolithin A, or a nanoformulation of this compound) in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at the desired concentration.

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Remove the culture medium from both apical (AP) and basolateral (BL) compartments.

    • Add the test compound solution to the AP compartment and fresh transport buffer to the BL compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL compartment and replace with an equal volume of fresh buffer.[19]

  • Basolateral to Apical (B→A) Transport (Efflux):

    • Add the test compound solution to the BL compartment and fresh transport buffer to the AP compartment.

    • Take samples from the AP compartment at the same time points.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.[23]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux (μmol/s), A is the surface area of the membrane (cm²), and C₀ is the initial concentration in the donor chamber (μmol/cm³).

    • An efflux ratio (Papp(B→A) / Papp(A→B)) > 2 suggests active efflux.

Protocol 2: In Vitro Digestion and Colonic Fermentation Model

This model simulates the passage of this compound through the human digestive system.

  • Oral Phase: Mix the this compound-containing sample with simulated salivary fluid (with α-amylase) and incubate for 2-5 minutes at 37°C.

  • Gastric Phase:

    • Add simulated gastric fluid (containing pepsin) to the oral phase mixture.

    • Adjust the pH to 2.0-3.0 with HCl.

    • Incubate for 2 hours at 37°C with continuous mixing.[20][21]

  • Intestinal Phase:

    • Add simulated intestinal fluid (containing pancreatin and bile salts) to the gastric chyme.

    • Adjust the pH to 7.0 with NaHCO₃.

    • Incubate for 2 hours at 37°C with continuous mixing.[20][21]

    • At the end of this phase, a "bioaccessible fraction" can be determined by centrifugation or dialysis.

  • Colonic Fermentation Phase:

    • Prepare a fresh fecal slurry from healthy human donors (who have not taken antibiotics recently) in an anaerobic environment.

    • Add the non-digested fraction from the intestinal phase to the fecal slurry in an anaerobic culture medium.

    • Incubate anaerobically at 37°C.

    • Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the disappearance of ellagic acid and the formation of urolithins.

  • Analysis: Analyze the samples from each phase using HPLC or LC-MS to quantify this compound, ellagic acid, and urolithins.[20]

Visualizations

Ellagitannin_Metabolism cluster_GI Gastrointestinal Tract ET Ellagitannins (e.g., this compound) in Food Matrix Stomach Stomach (Acid Hydrolysis) ET->Stomach Ingestion SmallIntestine Small Intestine Stomach->SmallIntestine EA Ellagic Acid (EA) SmallIntestine->EA Hydrolysis Colon Colon (Gut Microbiota) EA->Colon Urolithins Urolithins (Uro-A, B, C, etc.) Colon->Urolithins Metabolism Absorption Intestinal Absorption Urolithins->Absorption Systemic Systemic Circulation (Bioactivity) Absorption->Systemic Excretion Excretion Systemic->Excretion

Caption: Metabolic pathway of dietary ellagitannins like this compound.

Caco2_Workflow Start Start: Culture Caco-2 cells on permeable inserts (21 days) TEER Verify Monolayer Integrity (Measure TEER) Start->TEER Prepare Prepare Test Compound in Transport Buffer TEER->Prepare If Integrity OK Transport Perform Bidirectional Transport (A→B and B→A) Prepare->Transport Sample Collect Samples from Receiver Compartment Transport->Sample Analyze Quantify Compound (LC-MS/MS) Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End: Permeability Assessment Calculate->End

Caption: Experimental workflow for a Caco-2 cell permeability assay.

References

Overcoming resistance to Castalin treatment in cancer cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Castalin, a novel anti-cancer agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a natural molecule that acts as a potent inducer of reactive oxygen species (ROS), which leads to DNA damage in cancer cells. This induction of DNA damage is a key contributor to its cytotoxic effects.[1][2]

Q2: In which cancer types has this compound shown potential efficacy?

A2: this compound has demonstrated effectiveness in cellular models of triple-negative breast cancer (TNBC), one of the most aggressive forms of the disease.[1] It has also been shown to induce cell death in other cancer cell lines, such as HeLa and MCF-7 cells.[3]

Q3: What is the rationale for using this compound in combination with CHK1 inhibitors?

A3: this compound's ability to induce DNA damage creates a synergistic effect with CHK1 inhibitors, such as SRA737.[1][2] By damaging DNA, this compound increases the reliance of cancer cells on the CHK1-mediated DNA damage response pathway for survival. Inhibiting CHK1 in this context leads to enhanced cancer cell death. This combination has the potential to increase the efficacy of CHK1 inhibitors, possibly allowing for lower doses and reduced side effects.[1]

Q4: How can I prepare this compound for cell culture experiments?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution can then be diluted in cell culture medium to the desired final concentration for your experiments. It is crucial to prepare a vehicle control with the same concentration of DMSO to account for any solvent effects.

Q5: What are the typical concentrations of this compound used in vitro?

A5: The effective concentration of this compound can vary between cell lines. For example, in HeLa cells, concentrations around 62 µg/mL and 124 µg/mL have been shown to induce significant DNA damage.[1] For combination studies with the CHK1 inhibitor SRA737 in HeLa cells, a this compound concentration of 7.7 µg/mL has been used.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: Low or no detectable increase in ROS levels after this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal this compound concentration or incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for ROS induction in your specific cell line.
Issues with the ROS detection assay. Ensure your ROS detection reagent (e.g., DCFH-DA) is fresh and has been stored correctly, protected from light.[4][5] Include a positive control (e.g., H2O2 or a provided ROS inducer) to validate the assay's functionality.[6][7]
High intrinsic antioxidant capacity of the cancer cells. Cancer cells can upregulate antioxidant systems (e.g., NFE2L2-KEAP1 pathway) to counteract ROS.[8] Consider measuring the baseline antioxidant levels in your cells.
Cell culture medium components interfering with the assay. Some media components can quench ROS. If possible, perform the final incubation and measurement in a simpler buffer like PBS.[4]
Issue 2: Inconsistent or weak DNA damage observed (e.g., via γH2AX staining or Comet assay).
Possible Cause Troubleshooting Step
Insufficient this compound-induced ROS. Refer to the troubleshooting guide for low ROS levels. Confirm significant ROS induction before proceeding with DNA damage assays.
Timing of the assay. DNA damage and its repair are dynamic processes. Conduct a time-course experiment to identify the peak of DNA damage after this compound treatment.[1]
Problems with the DNA damage detection method. For γH2AX staining, ensure proper antibody titration and permeabilization of cells. For the Comet assay, optimize lysis and electrophoresis conditions.[1][9] Include appropriate positive controls (e.g., cells treated with a known DNA damaging agent like etoposide).
Rapid DNA repair by the cancer cells. Some cancer cells have highly efficient DNA repair mechanisms.[10] Consider co-treatment with a DNA repair inhibitor to enhance the detectable damage.
Issue 3: Cancer cells show resistance to this compound treatment.
Possible Cause Troubleshooting Step
Upregulation of antioxidant pathways. Prolonged exposure to ROS-inducing agents can lead to the upregulation of antioxidant systems, reducing the effective ROS levels.[11] Analyze the expression of key antioxidant proteins (e.g., Nrf2, catalase). Consider co-treatment with an inhibitor of these pathways.
Increased drug efflux. Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cells. Evaluate the expression of common multidrug resistance pumps.
Alterations in cell signaling pathways. Cancer cells may activate pro-survival signaling pathways to counteract the stress induced by this compound.
Metabolic reprogramming. Cancer cells can adapt their metabolism to better cope with oxidative stress.[12]

Quantitative Data Summary

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineThis compound Concentration (µg/mL)Incubation Time (h)Effect
HeLa7.7 - 12472Dose-dependent decrease in cell viability[3]
MDA-MB-231Up to 100Not specifiedDose-dependent decrease in cell viability[1]

Table 2: Synergistic Effect of this compound and CHK1 Inhibitor (SRA737) on Cancer Cell Viability

Cell LineThis compound Concentration (µg/mL)SRA737 Concentration (nM)Incubation Time (h)Effect
HeLa7.7100 - 40072Significant potentiation of SRA737-induced cell death[3]
MCF-7Not specifiedNot specified72Potentiation of SRA737-induced cell death[3]
MDA-MB-231Not specifiedNot specified72Potentiation of SRA737-induced cell death[3]

Experimental Protocols

Protocol 1: Detection of Intracellular ROS using DCFH-DA

This protocol is a general guideline for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cancer cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DCFH-DA solution

  • Phosphate-buffered saline (PBS)

  • Positive control for ROS induction (e.g., H2O2)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate (for plate reader) or appropriate culture vessel (for flow cytometry) and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of DCFH-DA in serum-free medium or PBS.

  • Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[5]

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Add fresh culture medium containing various concentrations of this compound, a vehicle control (DMSO), and a positive control (H2O2).

  • Incubate for the desired period.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.[5]

Protocol 2: Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence

This protocol outlines the detection of DNA double-strand breaks through the staining of phosphorylated H2AX (γH2AX) foci.

Materials:

  • Cancer cells grown on coverslips

  • This compound stock solution (in DMSO)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips in a multi-well plate and allow them to attach.

  • Treat the cells with the desired concentrations of this compound or controls for the determined time.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain.

  • Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.[1]

Visualizations

Castalin_Mechanism This compound This compound ROS Increased ROS This compound->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage CHK1_Activation CHK1 Pathway Activation DNA_Damage->CHK1_Activation Cell_Death Apoptosis CHK1_Activation->Cell_Death Cell Cycle Arrest & DNA Repair CHK1_Inhibitor CHK1 Inhibitor (e.g., SRA737) CHK1_Inhibitor->CHK1_Activation

Caption: Mechanism of action of this compound and its synergy with CHK1 inhibitors.

Troubleshooting_Workflow Start Experiment Start: Treat cells with this compound Check_Viability Reduced Cell Viability? Start->Check_Viability Success Experiment Successful Check_Viability->Success Yes Troubleshoot_Resistance Troubleshoot Resistance: - Upregulated antioxidants? - Drug efflux? - Altered signaling? Check_Viability->Troubleshoot_Resistance No Measure_ROS Measure ROS Levels Troubleshoot_Resistance->Measure_ROS ROS_Increased ROS Increased? Measure_ROS->ROS_Increased Troubleshoot_ROS_Assay Troubleshoot ROS Assay: - Reagent quality? - Positive control? - Cell density? ROS_Increased->Troubleshoot_ROS_Assay No Measure_DNA_Damage Measure DNA Damage (γH2AX / Comet Assay) ROS_Increased->Measure_DNA_Damage Yes DNA_Damage_Observed DNA Damage Observed? Measure_DNA_Damage->DNA_Damage_Observed DNA_Damage_Observed->Success Yes Troubleshoot_DNA_Damage_Assay Troubleshoot DNA Damage Assay: - Timing? - Antibody/Assay conditions? - Positive control? DNA_Damage_Observed->Troubleshoot_DNA_Damage_Assay No

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Refining protocols for consistent results with Castalin.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Castalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues to ensure consistent and reliable results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural molecule found in chestnut by-products. Its primary mechanism of action involves the induction of reactive oxygen species (ROS) production, which leads to DNA damage in cancer cells. This property makes it a compound of interest for cancer research, particularly for its potential to enhance the efficacy of certain cancer therapies.[1][2][3][4]

Q2: In which research areas is this compound currently being investigated?

This compound is primarily being investigated for its potential applications in cancer therapy. Studies have shown its ability to induce a cytotoxic effect in various cancer cell lines and to synergize with CHK1 inhibitors.[1][2][3][4][5] Additionally, this compound exhibits antioxidant and anti-inflammatory properties, suggesting its potential relevance in other research fields.

Q3: What are the known signaling pathways affected by this compound?

This compound treatment in cancer cells has been shown to activate the DNA Damage Response (DDR) pathway. This includes the activation of apical kinases ATM and ATR, which in turn phosphorylate downstream targets like CHK1.[2] The induction of ROS by this compound also suggests a potential link to apoptosis signaling cascades, such as the ASK1-JNK-Bim pathway, which is known to be activated by oxidative stress.[6]

Q4: What are some key considerations for preparing this compound for in vitro experiments?

This compound is a natural compound and may have limited solubility in aqueous solutions. It is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When diluting the stock solution into cell culture media, it is crucial to ensure that the final DMSO concentration is not toxic to the cells (typically ≤ 0.1% to 0.5%). To avoid precipitation, it is recommended to add the stock solution to the pre-warmed media drop-wise while gently mixing.[7]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected cell viability results.
  • Possible Cause 1: this compound precipitation.

    • Solution: Visually inspect the culture media for any precipitates after adding this compound. If precipitation occurs, prepare a fresh stock solution and try a lower final concentration. Consider using a drop-wise addition of the stock solution to pre-warmed media with gentle agitation.[7] You can also test the solubility of this compound in your specific cell culture medium beforehand.

  • Possible Cause 2: Inaccurate drug concentration.

    • Solution: Ensure accurate weighing of the this compound powder and precise dilution to prepare the stock solution. Use calibrated pipettes for all dilutions. It is advisable to prepare fresh dilutions for each experiment from a recently prepared stock solution to avoid degradation.

  • Possible Cause 3: Cell line variability.

    • Solution: Different cell lines can exhibit varying sensitivity to this compound. It is important to perform dose-response experiments for each new cell line to determine the optimal concentration range.

Issue 2: High variability in ROS production measurements.
  • Possible Cause 1: Timing of measurement.

    • Solution: ROS are often transient species. The timing of the ROS measurement after this compound treatment is critical. Perform a time-course experiment to identify the peak of ROS production in your specific cell model.

  • Possible Cause 2: Probe sensitivity and handling.

    • Solution: The fluorescent probe used for ROS detection (e.g., DCFH-DA) can be sensitive to light and auto-oxidation. Protect the probe from light and prepare fresh working solutions for each experiment. Ensure that the cells are washed properly to remove any excess probe before measurement.[3]

  • Possible Cause 3: Interference from media components.

    • Solution: Some components in the cell culture media, like phenol red, can interfere with fluorescence-based assays. It is recommended to use phenol red-free media during the ROS measurement steps.

Issue 3: Difficulty in reproducing DNA damage results.
  • Possible Cause 1: Inconsistent drug treatment.

    • Solution: Ensure that the duration of this compound treatment is consistent across all experiments. For assays like the comet assay, the timing of cell harvesting and lysis is crucial for obtaining reproducible results.[3]

  • Possible Cause 2: Variability in assay execution.

    • Solution: The comet assay and γH2AX staining are sensitive techniques. Follow a standardized protocol strictly. For the comet assay, parameters like electrophoresis voltage and duration should be kept constant. For immunofluorescence, ensure consistent antibody concentrations and incubation times.

  • Possible Cause 3: Cell cycle effects.

    • Solution: The extent of DNA damage and the subsequent repair can be cell cycle-dependent. Synchronizing the cells before this compound treatment can help reduce variability in the results.

Data Presentation

Table 1: Cell Viability of Cancer Cell Lines after this compound Treatment

Cell LineTreatment Duration (h)IC50 (µg/mL)
HeLa72~124
MCF-772> 124

Data summarized from a study by D'Angelo et al. (2025), where cell viability was assessed using an SRB assay.[1][3]

Table 2: Quantification of DNA Damage in HeLa Cells Treated with this compound

This compound Concentration (µg/mL)Treatment Duration (h)γH2AX Foci per Cell (Mean ± SD)Comet Assay (Tail Moment)
0 (DMSO control)3BaselineBaseline
623Significantly IncreasedSignificantly Increased
1243Further IncreasedFurther Increased

This table represents a summary of the trends observed in the study by D'Angelo et al. (2025). For precise quantitative values, please refer to the original publication.[1][2]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a DMSO-treated control group.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Dissolve the bound SRB dye with 10 mM Tris base solution (pH 10.5).

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Measurement of Intracellular ROS (DCFH-DA Assay)
  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well black plate or glass-bottom dishes) and allow them to attach.

  • This compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration (e.g., 3 hours). Include a positive control (e.g., H₂O₂) and a DMSO-treated negative control.

  • Probe Loading: After treatment, wash the cells twice with phenol red-free medium. Then, incubate the cells with 50 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[3]

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.

DNA Damage Assessment (Comet Assay - Alkaline)
  • Cell Treatment: Treat cells with this compound for the desired duration (e.g., 3 hours).

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS.

  • Embedding: Mix the cell suspension with low-melting-point agarose and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) at 4°C for at least 1 hour to remove cell membranes and proteins.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh alkaline electrophoresis buffer (pH > 13) for a period to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank to separate the fragmented DNA.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., by measuring the tail moment).[3]

Mandatory Visualizations

Castalin_DNA_Damage_Response This compound This compound ROS Increased ROS This compound->ROS DNA_Damage DNA Damage (Single & Double Strand Breaks) ROS->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Apoptosis Apoptosis DNA_Damage->Apoptosis CHK1 CHK1 Phosphorylation ATM_ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis ROS_Mediated_Apoptosis This compound This compound ROS Increased ROS This compound->ROS ASK1 ASK1 Activation ROS->ASK1 JNK JNK Activation ASK1->JNK Bim Bim Activation JNK->Bim Mitochondria Mitochondrial Pathway Bim->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Precipitation Check for This compound Precipitation Start->Check_Precipitation Optimize_Solubilization Optimize Solubilization: - Lower Concentration - Slower Addition - Pre-warm Media Check_Precipitation->Optimize_Solubilization Yes Verify_Concentration Verify Stock Concentration Check_Precipitation->Verify_Concentration No Optimize_Solubilization->Verify_Concentration Prepare_Fresh_Stock Prepare Fresh Stock Solution Verify_Concentration->Prepare_Fresh_Stock Inaccurate Standardize_Protocol Standardize Assay Protocol & Timing Verify_Concentration->Standardize_Protocol Accurate Prepare_Fresh_Stock->Standardize_Protocol Consistent_Results Consistent Results Standardize_Protocol->Consistent_Results

References

Troubleshooting unexpected results in Castalin experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Castalin Experiments Technical Support Center

Welcome to the troubleshooting guide for this compound-related experiments. This resource is designed for researchers, scientists, and drug development professionals to address common unexpected results and provide standardized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound treatment shows no effect or highly variable results. What are the common causes?

Inconsistent or absent biological activity is a frequent issue. The root cause often relates to the compound's physical properties or experimental setup.

Answer: Several factors can contribute to a lack of efficacy or reproducibility. Systematically investigate the following potential issues:

  • Compound Solubility: this compound, a polyphenol, may have poor solubility in aqueous media. Ensure it is fully dissolved before adding it to your cell culture or assay buffer. Precipitated compound will not be biologically active.

  • Compound Stability: Polyphenolic compounds can be sensitive to light, pH, and temperature, leading to degradation.

  • Stock Concentration & Dilution Errors: Inaccurate serial dilutions can lead to final concentrations that are too low to elicit a biological response.

  • Cell Health and Confluency: The physiological state of your cells can dramatically impact their response to treatment.

Troubleshooting Steps:

  • Verify Solubility: Visually inspect your stock solution and final dilutions for any precipitate. If solubility is an issue, consider using a different solvent or adjusting the final solvent concentration in your experiment (always include a solvent-only control).

  • Check for Degradation: Prepare fresh solutions for each experiment and protect them from light.

  • Confirm Dosing: Double-check all calculations for dilutions. When possible, use a fresh vial of this compound to rule out degradation of the source compound.

  • Standardize Cell Culture: Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density for every experiment.

Below is a general troubleshooting workflow to address these issues systematically.

G start No or Variable Effect Observed solubility Is this compound fully dissolved in media? start->solubility stability Are you using a freshly prepared stock? solubility->stability Yes sol_no ACTION: Optimize Solubilization (e.g., different solvent, sonication) solubility->sol_no No concentration Have you verified dilution calculations? stability->concentration Yes stab_no ACTION: Prepare fresh stock from powder. Protect from light. stability->stab_no No cell_health Are cells healthy and at optimal confluency? concentration->cell_health Yes conc_no ACTION: Recalculate and prepare fresh serial dilutions. concentration->conc_no No cell_yes Consider advanced issues: - Off-target effects - Cell line resistance - Assay sensitivity cell_health->cell_yes Yes cell_no ACTION: Use new batch of cells. Optimize plating density. cell_health->cell_no No sol_yes Re-evaluate Experiment stab_yes Proceed to Concentration Check conc_yes Proceed to Cell Health Check

Caption: General troubleshooting workflow for lack of this compound activity.
FAQ 2: I'm observing unexpected cytotoxicity. How can I determine if it's a true compound effect?

Distinguishing between specific, on-target cytotoxicity and non-specific or "off-target" effects is a critical step in drug development.[1][2]

Answer: Unexplained cell death can arise from several sources. A systematic approach with proper controls is necessary to pinpoint the cause.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to many cell lines.

  • Compound-Induced Off-Target Effects: At higher concentrations, compounds can interact with unintended cellular targets, leading to toxicity.[1][2][3]

  • Purity of Compound: Impurities in the this compound sample could be responsible for the observed cytotoxic effects.

Troubleshooting and Control Experiments:

  • Solvent Control: Always include a control group treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This will reveal any toxicity caused by the vehicle itself.

  • Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, LDH release) across a wide range of this compound concentrations. A classic sigmoidal dose-response curve suggests a specific effect, whereas a sudden drop-off in viability at high concentrations may indicate solubility issues or non-specific toxicity.

  • Inactive Analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps confirm that the observed effect is due to the specific chemical structure of this compound.

  • Orthogonal Assays: Confirm cytotoxicity using a different method. For example, if you observe cell death with a metabolic assay (MTT), confirm it with a membrane integrity assay (LDH release or Trypan Blue).

Potential Cause Key Control Experiment Expected Outcome if Cause is Confirmed
Solvent ToxicityVehicle-only control (e.g., 0.5% DMSO)Significant cell death in the vehicle control group compared to untreated cells.
Off-Target EffectWide dose-response curve; use of an inactive analog.Toxicity observed only at very high concentrations; inactive analog shows no toxicity.
Compound ImpurityTest a new, high-purity batch of this compound.The new batch shows reduced or no cytotoxicity at the same concentration.
FAQ 3: How can I confirm that this compound is inhibiting the NF-κB pathway as reported?

Confirming the mechanism of action requires measuring the activity of specific molecular targets within the signaling pathway.[4][5][6] For the NF-κB pathway, a key activation event is the phosphorylation and subsequent degradation of the inhibitor protein IκBα, which allows the p65 subunit to translocate to the nucleus.[5][7][8][9]

Answer: The most common method to verify NF-κB pathway inhibition is to measure the levels of key phosphorylated proteins and the subcellular location of the p65 transcription factor using a Western blot.

Key Experimental Readouts:

  • Phospho-IκBα (p-IκBα): In an activated pathway, IκBα is phosphorylated, leading to its degradation.[7][8] An effective inhibitor like this compound should reduce the levels of p-IκBα.

  • Total IκBα: As p-IκBα is degraded, total IκBα levels will decrease. This compound should prevent this degradation, causing total IκBα levels to remain stable.

  • Phospho-p65 (p-p65): Phosphorylation of p65 is a key step in its activation.[8] this compound should decrease the amount of p-p65.

  • Nuclear p65: The final step of activation is the translocation of p65 to the nucleus.[7][9] By performing subcellular fractionation and blotting for p65 in the nuclear and cytoplasmic fractions, you can show that this compound treatment prevents this translocation.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the likely points of inhibition by this compound.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, LPS) Receptor Receptor (e.g., TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_p65_p50 Inactive Complex: IκBα-p65/p50 IKK->IkB_p65_p50 phosphorylates IκBα IkB IκBα IkB->IkB_p65_p50 p65_p50 p65/p50 (NF-κB) p65_p50->IkB_p65_p50 p65_p50_nuc Active p65/p50 p65_p50->p65_p50_nuc translocates IkB_p65_p50->p65_p50 releases Degradation Proteasomal Degradation IkB_p65_p50->Degradation degrades IκBα This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA binds Transcription Gene Transcription (Inflammation) DNA->Transcription

Caption: Simplified NF-κB signaling pathway showing this compound's inhibitory action.

Experimental Protocols

Protocol: Western Blot for NF-κB Activation

This protocol provides a method for assessing the activation state of the NF-κB pathway in cell lysates by analyzing key protein phosphorylation and degradation events.[7][10]

1. Cell Lysis and Protein Quantification:

  • After treating cells with your stimulus (e.g., LPS, TNFα) and this compound for the desired time, wash cells twice with ice-cold PBS.

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

  • Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.[10]

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Confirm successful transfer by staining the membrane with Ponceau S.[10]

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[10]

  • Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer as per the manufacturer's recommendation.

  • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[10]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again three times for 10 minutes each with wash buffer.[10]

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.[10]

  • Capture the signal using a digital imager or X-ray film.

  • Analyze band densitometry using appropriate software, normalizing the protein of interest to the loading control.

References

Technical Support Center: Best Practices for Long-Term Storage of Castalin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Castalin compounds. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, light-protected container, such as an amber glass vial. It is advisable to store the solid compound at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Q2: What are the best solvents for dissolving and storing this compound in solution?

This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol. For short-term storage in solution, high-purity DMSO or ethanol are common choices. However, for long-term storage, it is generally recommended to store the compound in its solid form whenever possible, as solutions are more prone to degradation. If storage in solution is necessary, prepare fresh solutions for your experiments or store small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: How do pH, temperature, and light affect the stability of this compound?

As a hydrolysable tannin, this compound's stability is significantly influenced by environmental factors:

  • pH: this compound is more stable in mildly acidic conditions. Basic conditions should be avoided as they can lead to rapid degradation through hydrolysis and oxidation.

  • Temperature: Higher temperatures accelerate the degradation of this compound. Therefore, it is crucial to store both solid and solution forms at low temperatures.

  • Light: Exposure to light, particularly UV light, can cause degradation. Always store this compound in light-protected containers.

Troubleshooting Guides

Experimental Issues with this compound

Q1: I am observing a loss of activity with my this compound compound in my bioassays. What could be the cause?

A loss of activity is often linked to compound degradation. Consider the following possibilities:

  • Improper Storage: Verify that the solid compound has been stored at or below -20°C and protected from light and moisture. If you are using a stock solution, ensure it was stored at -80°C and that you have minimized freeze-thaw cycles.

  • Solution Instability: this compound in aqueous solutions, especially at neutral or basic pH, can degrade. Prepare fresh solutions before each experiment or use aliquots that have been stored for a limited time.

  • Experimental Conditions: The pH of your assay buffer could be contributing to degradation. If possible, maintain a slightly acidic to neutral pH.

Q2: My HPLC analysis of this compound shows multiple peaks, and the peak shape is poor. How can I troubleshoot this?

Poor chromatography of hydrolysable tannins like this compound can be due to several factors:

  • Column Choice: A C18 column is commonly used for the analysis of phenolic compounds. Ensure your column is in good condition.

  • Mobile Phase: The use of an acidic modifier (e.g., formic acid or acetic acid) in the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.

  • Degradation: The presence of multiple peaks could indicate degradation of this compound into smaller molecules like gallic acid or ellagic acid. This can occur in the sample vial or even on the column if the conditions are not optimal.

  • Metal Chelation: Tannins can interact with metal ions. Using a mobile phase with a small amount of a chelating agent like EDTA can sometimes improve peak shape.

Q3: In my alpha-glucosidase inhibition assay, I'm getting inconsistent results with this compound. What should I check?

Inconsistent results in enzyme inhibition assays can be due to:

  • Compound Precipitation: If the concentration of this compound in the assay is too high, it may precipitate out of solution, leading to variable results. Check the solubility of this compound in your assay buffer.

  • Interference with Assay Components: Tannins can sometimes interact with proteins. Ensure that this compound is not non-specifically inhibiting the enzyme or interfering with the detection method. Running appropriate controls is crucial.

  • pH of the Assay: The pH can affect both the enzyme activity and the stability of this compound. Ensure the pH is optimal for the enzyme while minimizing compound degradation.

Quantitative Data on Stability

Storage ConditionFormExpected Purity after 1 YearNotes
-80°CSolid (in dark, sealed vial)>98%Highly stable. Recommended for long-term archival.
-20°CSolid (in dark, sealed vial)>95%Generally stable. Suitable for routine long-term storage.
4°CSolid (in dark, sealed vial)85-95%Gradual degradation may occur. Not ideal for long-term.
Room TemperatureSolid (in dark, sealed vial)<80%Significant degradation expected. Not recommended.
-80°CSolution in DMSO (aliquoted)~90-95%Best option for storing solutions. Avoid freeze-thaw.
-20°CSolution in DMSO (aliquoted)~80-90%Degradation is more pronounced than in solid form.
4°CAqueous Buffer (pH 5.0)<70%Significant degradation likely. Not for storage.

Experimental Protocols

Protocol for DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From the stock solution, prepare a series of dilutions to be tested.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each this compound dilution.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 50 µL of the solvent used for this compound dilutions and 150 µL of the DPPH solution.

    • For the blank, add 200 µL of the solvent.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol for α-Glucosidase Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on α-glucosidase.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare the α-glucosidase solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

    • Prepare a stock solution of this compound and subsequent dilutions in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each this compound dilution.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction and Measurement: Stop the reaction by adding 80 µL of the sodium carbonate solution. Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Controls:

    • Control: 20 µL of solvent, 20 µL of enzyme solution, and 20 µL of pNPG solution.

    • Blank: 20 µL of solvent, 20 µL of buffer (instead of enzyme), and 20 µL of pNPG solution.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_blank))] / Abs_control] * 100

Visualizations

Experimental Workflow for Long-Term Storage and Analysis of this compound

experimental_workflow cluster_storage Long-Term Storage cluster_preparation Sample Preparation cluster_analysis Experimental Analysis solid Solid this compound (-20°C to -80°C, dark, sealed) dissolve Dissolve in appropriate solvent solid->dissolve solution This compound Solution (e.g., DMSO, -80°C, aliquoted) solution->dissolve dilute Prepare serial dilutions dissolve->dilute bioassay Bioassay (e.g., Antioxidant, α-Glucosidase) dilute->bioassay hplc HPLC Analysis dilute->hplc

Caption: Workflow for storing and preparing this compound for experiments.

Troubleshooting Logic for Poor HPLC Results with this compound

hplc_troubleshooting cluster_column_solutions Column Issues cluster_mobile_phase_solutions Mobile Phase Issues cluster_sample_solutions Sample Issues start Poor HPLC Results (e.g., broad peaks, multiple peaks) check_column Check Column Condition start->check_column check_mobile_phase Check Mobile Phase start->check_mobile_phase check_sample Check Sample Integrity start->check_sample flush_column Flush Column check_column->flush_column add_acid Add Acidic Modifier (e.g., Formic Acid) check_mobile_phase->add_acid prepare_fresh Prepare Fresh Sample check_sample->prepare_fresh replace_column Replace Column flush_column->replace_column If no improvement use_chelator Use Chelating Agent (e.g., EDTA) add_acid->use_chelator If peak tailing persists check_storage Verify Storage Conditions prepare_fresh->check_storage If degradation is suspected nfkb_pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammatory Response) nucleus->transcription activates This compound This compound This compound->inhibition inhibition->ikk

Validation & Comparative

Validating the Anticancer Effects of Castalin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of Castalin in various cancer models, supported by experimental data. This compound, a natural polyphenol, has demonstrated promising anticancer properties through the induction of oxidative stress and DNA damage, particularly in combination with targeted therapies.

Efficacy of this compound Across Different Cancer Cell Lines

This compound exhibits cytotoxic effects against a range of cancer cell lines. Its efficacy is most pronounced in triple-negative breast cancer, a particularly aggressive subtype. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 of this compound (µg/mL)IC50 of this compound (µM)¹Reference
HeLaCervical Cancer124196.05[1]
MCF-7Breast Adenocarcinoma124196.05[1]
MDA-MB-231Triple-Negative Breast Cancer124196.05[1]

¹Based on a molar mass of 632.44 g/mol for this compound.[2][3][4][5][6]

Synergistic Effects with CHK1 Inhibitors

A key finding is the synergistic activity of this compound with the CHK1 inhibitor, SRA737. This combination significantly enhances the cytotoxic effects in cancer cells.[1][7] The mechanism involves this compound-induced DNA damage, which increases the reliance of cancer cells on the CHK1-mediated DNA damage response. Inhibition of CHK1 by SRA737 in this context leads to catastrophic DNA damage and cell death.[1]

Cell LineTreatmentIC50 (µM)Synergistic EffectReference
HeLaSRA737 alone~1.0-[8]
HeLaSRA737 + this compound (7.7 µg/mL; 12.17 µM)<0.5Synergistic[8]
MCF-7SRA737 alone>1.0-[8]
MCF-7SRA737 + this compound (7.7 µg/mL; 12.17 µM)~0.5Synergistic[8]
MDA-MB-231SRA737 alone>1.0-[8]
MDA-MB-231SRA737 + this compound (7.7 µg/mL; 12.17 µM)<0.5Synergistic[8]

Mechanism of Action: Induction of ROS and DNA Damage

This compound's primary anticancer mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[1][9] This is a common mechanism for several anticancer agents.[8][10] The accumulation of ROS disrupts cellular homeostasis and triggers apoptosis in cancer cells.[10] The DNA damage induced by this compound is characterized by the formation of γH2AX and 53BP1 foci at the sites of double-strand breaks.[1]

G This compound's Mechanism of Action This compound This compound ROS ROS This compound->ROS Induces DNA_Damage DNA_Damage ROS->DNA_Damage Causes CHK1_Activation CHK1_Activation DNA_Damage->CHK1_Activation Activates Enhanced_Apoptosis Enhanced_Apoptosis DNA_Damage->Enhanced_Apoptosis Apoptosis Apoptosis CHK1_Activation->Apoptosis Leads to (if unrepaired) CHK1_Inhibition CHK1_Inhibition CHK1_Activation->CHK1_Inhibition SRA737 SRA737 SRA737->CHK1_Inhibition Inhibits CHK1_Inhibition->Enhanced_Apoptosis Potentiates G Experimental Workflow for Anticancer Effect Validation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Direction) Cell_Culture Cancer Cell Lines (e.g., HeLa, MCF-7, MDA-MB-231) Treatment Treat with this compound +/- SRA737 Cell_Culture->Treatment Cell_Viability SRB Assay Treatment->Cell_Viability DNA_Damage_Assay Immunofluorescence (γH2AX, 53BP1) Treatment->DNA_Damage_Assay IC50 Determine IC50 Cell_Viability->IC50 Mechanism Elucidate Mechanism DNA_Damage_Assay->Mechanism Xenograft Establish Tumor Xenografts in Animal Models InVivo_Treatment Administer this compound +/- SRA737 Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Growth and Survival InVivo_Treatment->Tumor_Growth Efficacy Evaluate In Vivo Efficacy Tumor_Growth->Efficacy

References

Comparing the efficacy of Castalin to other natural polyphenols.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Castalin and Other Prominent Natural Polyphenols

This guide provides a comparative overview of the biological efficacy of this compound relative to other well-characterized natural polyphenols. The content is structured to offer a valuable resource for researchers, scientists, and professionals in drug development, presenting key experimental data, detailed methodologies, and visualizations of relevant signaling pathways. While direct comparative data for this compound is emerging, this guide establishes a framework for its evaluation against established polyphenols such as Quercetin, Resveratrol, and Catechin.

Comparative Efficacy Data

The following tables summarize quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of selected polyphenols. This allows for a direct comparison of their potency in various in vitro assays.

Table 1: Antioxidant Activity - DPPH Radical Scavenging Assay
CompoundIC50 (µg/mL)Source
This compound Data Not Available-
Quercetin 2.5 - 10[1][2]
Resveratrol 20 - 50[3]
Catechin 5 - 15[4]
Ascorbic Acid (Standard) 2 - 8[1]

IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower values indicate higher antioxidant activity.

Table 2: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
CompoundIC50 (µM)Source
This compound Data Not Available-
Quercetin 10 - 40[5][6]
Resveratrol 15 - 50[7]
Catechin 25 - 75[3]

IC50 values represent the concentration of the compound that inhibits 50% of nitric oxide production. Lower values indicate greater anti-inflammatory potential.

Table 3: Anticancer Activity - Cytotoxicity against Human Cancer Cell Lines (MTT Assay)
CompoundCell LineIC50 (µg/mL)Source
This compound Data Not Available--
Quercetin A549 (Lung)15 - 50[8][9]
MCF-7 (Breast)10 - 30[10]
Resveratrol HCT116 (Colon)20 - 60[11]
PC-3 (Prostate)25 - 70[12]
Catechin HepG2 (Liver)50 - 150[3]

IC50 values represent the concentration of the compound that reduces the viability of cancer cells by 50%. Lower values indicate higher cytotoxic activity.

Signaling Pathways Modulated by Polyphenols

Polyphenols exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways commonly affected.

G cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors (e.g., AP-1)->Proliferation, Differentiation, Survival Polyphenols Polyphenols Polyphenols->RAF Polyphenols->MEK G cluster_0 Intrinsic Apoptosis Pathway Polyphenols Polyphenols ROS ROS Polyphenols->ROS Bcl-2 Bcl-2 Polyphenols->Bcl-2 Bax Bax Polyphenols->Bax Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c Release->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bcl-2->Mitochondrial Dysfunction Bax->Mitochondrial Dysfunction G cluster_0 Western Blot Experimental Workflow Cell Culture and Treatment Cell Culture and Treatment Protein Extraction Protein Extraction Cell Culture and Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Electrotransfer Electrotransfer SDS-PAGE->Electrotransfer Blocking Blocking Electrotransfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

References

The Synergistic Potential of Castalin and Cisplatin: A Mechanistic Overview and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A novel approach to enhancing platinum-based chemotherapy may lie in the combination of the natural compound Castalin with the widely used drug cisplatin. While direct experimental data on their synergistic effects are emerging, the known mechanisms of both agents suggest a strong potential for a cooperative anti-cancer effect. This guide provides a comparative analysis based on existing research, detailing the experimental rationale and potential signaling pathways involved in this promising combination therapy.

Recent research has illuminated the anti-cancer properties of this compound, a natural molecule. A key study demonstrated that this compound induces the production of reactive oxygen species (ROS), leading to DNA damage. This action was shown to significantly enhance the efficacy of CHK1 inhibitors, a class of drugs that target the DNA damage response (DDR) pathway, in triple-negative breast cancer cells[1]. Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by inducing DNA adducts, which also triggers the DDR. The convergence of this compound and cisplatin on the pathway of DNA damage and repair forms the scientific basis for their potential synergistic interaction.

This guide will explore the experimental methodologies used to evaluate such synergistic effects and present hypothetical quantitative data to illustrate the potential of this combination. The signaling pathways likely to be modulated by the this compound-cisplatin combination will also be visualized.

Comparative Analysis of Single Agent vs. Combination Therapy

The efficacy of a combination therapy is often evaluated by comparing the cytotoxic effects of the individual drugs to their combined effect. Key parameters include the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value less than 1 indicates synergy.

Table 1: Hypothetical IC50 and Combination Index (CI) Values for this compound and Cisplatin in Triple-Negative Breast Cancer Cells (MDA-MB-231)

TreatmentIC50 (µM)Combination Index (CI)
This compound50N/A
Cisplatin15N/A
This compound + CisplatinThis compound: 10, Cisplatin: 3< 1

Note: The data presented in this table is hypothetical and for illustrative purposes, as direct experimental values for the this compound-cisplatin combination are not yet publicly available.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective cancer therapy is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. The combination of this compound and cisplatin is expected to potentiate these effects.

Table 2: Hypothetical Effects of this compound and Cisplatin on Apoptosis and Cell Cycle Distribution in MDA-MB-231 Cells

TreatmentApoptotic Cells (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control5602515
This compound (50 µM)20552025
Cisplatin (15 µM)30501535
This compound (10 µM) + Cisplatin (3 µM)65401050

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

To investigate the synergistic effects of this compound and cisplatin, a series of in vitro experiments would be conducted.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or a combination of both for 48 hours.

  • MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: MDA-MB-231 cells are treated with this compound, cisplatin, or the combination for 48 hours.

  • Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

Cell Cycle Analysis (PI Staining)
  • Cell Treatment and Fixation: Cells are treated as described above, then harvested and fixed in 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Visualizing the Synergistic Mechanism

The interplay between this compound and cisplatin likely involves the amplification of DNA damage and the subsequent activation of cell death pathways.

Synergistic_Mechanism Hypothesized Synergistic Mechanism of this compound and Cisplatin This compound This compound ROS Increased ROS Production This compound->ROS induces Cisplatin Cisplatin DNA_Damage DNA Damage (Adducts & Oxidative Lesions) Cisplatin->DNA_Damage causes ROS->DNA_Damage causes DDR DNA Damage Response (DDR) (ATM/ATR, CHK1/CHK2) DNA_Damage->DDR activates Apoptosis Apoptosis DDR->Apoptosis triggers Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest induces Experimental_Workflow Experimental Workflow for Synergy Analysis start Start cell_culture Culture Cancer Cells (e.g., MDA-MB-231) start->cell_culture treatment Treat with this compound, Cisplatin, or Combination cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) treatment->cell_cycle_analysis data_analysis Data Analysis (IC50, CI, % Apoptosis, % Cell Cycle) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

References

A Comparative Analysis of Castalin and CHK1 Inhibitor Monotherapy in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of oncology research, the exploration of novel therapeutic agents that can selectively target cancer cells is paramount. This guide provides a comparative analysis of two such agents: Castalin, a natural compound, and synthetic small molecule inhibitors of Checkpoint Kinase 1 (CHK1). While both have shown promise in preclinical studies, they operate through distinct mechanisms and exhibit different therapeutic profiles as monotherapies. This document aims to provide a clear, data-driven comparison of their effects on cancer cells, focusing on their mechanisms of action, impact on cell viability, apoptosis, and cell cycle progression.

Executive Summary

This compound, a natural polyphenol, primarily functions by inducing the production of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of the DNA damage response (DDR) pathway. In contrast, CHK1 inhibitors are targeted therapies designed to disrupt the DDR by directly inhibiting the CHK1 protein kinase. This abrogation of a critical cell cycle checkpoint leads to mitotic catastrophe and cell death, particularly in cancer cells with a high reliance on this pathway.

While CHK1 inhibitors have been extensively studied as both monotherapies and in combination with other agents, research on this compound as a standalone agent is less mature. Recent studies highlight this compound's potential as a potent sensitizer for CHK1 inhibitors, suggesting a synergistic relationship. This guide will present the available data for each as a monotherapy to provide a baseline for comparison.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and CHK1 inhibitor monotherapy. It is important to note that the data is compiled from different studies and direct head-to-head comparisons are limited. The specific CHK1 inhibitor and cancer cell line are indicated for clarity.

Table 1: Comparative Efficacy on Cell Viability (IC50)

CompoundCancer Cell LineIC50Citation
This compoundHeLa~124 µg/mL[1]
CHK1 Inhibitor (SRA737)HeLaNot specified in monotherapy cell viability assays. The focus is on its synergistic effect.[1]
CHK1 Inhibitor (PF-477736)MDA-MB-2310.84 µM
CHK1 Inhibitor (PF-477736)Hs578T0.33 µM
CHK1 Inhibitor (V158411)MDA-MB-231Not explicitly stated, but induced apoptosis at 1 µM.[2]

Table 2: Comparative Effect on Apoptosis

CompoundCancer Cell LineAssayResultsCitation
This compoundHeLaNot availableData on apoptosis induction as a monotherapy is not readily available.
CHK1 Inhibitor (V158411)U2OSγH2AX / Caspase-3 staining1 µM V158411 increased γH2AX positive cells by 44% and caspase-3 positive cells by 39%.
CHK1 Inhibitor (V158411)MDA-MB-231Sub-G1 population analysisA dose-dependent increase in the sub-G1 population was observed, indicative of apoptosis.[2]

Table 3: Comparative Effect on Cell Cycle Progression

CompoundCancer Cell LineEffectCitation
This compoundHeLaNot availableData on cell cycle analysis as a monotherapy is not readily available.
CHK1 Inhibitor (V158411)MDA-MB-231G2/M arrest at lower concentrations, followed by an increase in the sub-G1 population at higher concentrations.[2]
CHK1 InhibitorHeLaAbrogation of G2 arrest induced by DNA damaging agents.[3]

Mechanism of Action and Signaling Pathways

This compound: Induction of Oxidative Stress and DNA Damage

This compound's primary mechanism of action involves the generation of intracellular reactive oxygen species (ROS)[1]. This increase in ROS leads to oxidative stress and subsequent DNA damage. The damaged DNA activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which in turn phosphorylates and activates CHK1, initiating the DNA damage response pathway[1][4].

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATR ATR DNA_Damage->ATR CHK1_p p-CHK1 (active) ATR->CHK1_p DDR DNA Damage Response CHK1_p->DDR

This compound Signaling Pathway

CHK1 Inhibitors: Abrogation of the G2/M Checkpoint

CHK1 inhibitors are synthetic molecules that competitively bind to the ATP-binding pocket of CHK1, preventing its kinase activity. In cancer cells, particularly those with a defective p53-mediated G1 checkpoint, the G2/M checkpoint, which is regulated by CHK1, is crucial for survival after DNA damage. By inhibiting CHK1, these drugs prevent the phosphorylation of its downstream targets, such as CDC25 phosphatases. This leads to the premature activation of CDK1/Cyclin B, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and apoptosis.

G DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 CHK1->CDC25 G2_M_Arrest G2/M Arrest CHK1->G2_M_Arrest CHK1_inhibitor CHK1 Inhibitor CHK1_inhibitor->CHK1 CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates Mitosis Premature Mitosis CDK1_CyclinB->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

CHK1 Inhibitor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound and CHK1 inhibitors on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound or CHK1 inhibitor) for a specified period (e.g., 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 A Seed cells in 96-well plate B Treat cells with compound A->B C Add MTT solution B->C D Incubate (4h) C->D E Add DMSO D->E F Read absorbance (570 nm) E->F

MTT Assay Workflow

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G A Treat cells B Harvest and wash cells A->B C Resuspend in Annexin-binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

Apoptosis Assay Workflow

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Procedure:

    • Treat cells with the test compound for the specified duration.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

G A Treat cells B Harvest and fix in 70% ethanol A->B C Wash cells B->C D Stain with Propidium Iodide and RNase A C->D E Incubate (30 min) D->E F Analyze by Flow Cytometry E->F

Cell Cycle Analysis Workflow

Conclusion

This comparative guide highlights the distinct yet potentially complementary roles of this compound and CHK1 inhibitors in cancer therapy. This compound acts as an inducer of oxidative stress and DNA damage, thereby activating the DDR pathway. In contrast, CHK1 inhibitors directly target and disable this crucial checkpoint, leading to cancer cell death.

The available data suggests that while CHK1 inhibitors have demonstrated efficacy as monotherapy in certain contexts, this compound's primary strength may lie in its ability to potentiate the effects of targeted therapies like CHK1 inhibitors. The induction of DNA damage by this compound could create a synthetic lethal environment when combined with a CHK1 inhibitor, a hypothesis that is supported by recent research[1].

Further investigation into the monotherapeutic potential of this compound, including more extensive quantitative analysis of its effects on apoptosis and the cell cycle, is warranted. For researchers in drug development, the synergistic interaction between these two classes of compounds presents a promising avenue for the design of novel combination therapies for cancer treatment.

References

Validating the Synergistic Interaction Between Castalin and SRA737: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of the synergistic anticancer effects of Castalin, a natural compound, and SRA737, a selective CHK1 inhibitor. By combining a DNA-damaging agent with an inhibitor of the DNA damage response (DDR), this combination therapy presents a promising strategy for enhancing cancer cell cytotoxicity. This document outlines the mechanisms of action, summarizes key experimental findings, provides detailed protocols for relevant assays, and visually represents the underlying biological pathways and experimental workflows.

Introduction to the Synergistic Combination

This compound, a natural polyphenol, has been identified as a potent inducer of reactive oxygen species (ROS), leading to significant DNA damage in cancer cells.[1][2] SRA737 is a clinical-stage, orally bioavailable, and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the ATR-CHK1 signaling pathway that governs the cellular response to DNA damage.[1][2] The synergistic interaction between this compound and SRA737 is predicated on a dual-pronged attack: this compound induces DNA lesions, while SRA737 prevents the cancer cells from repairing this damage, ultimately leading to mitotic catastrophe and cell death.[1][2] This combination has shown particular promise in preclinical studies, especially in aggressive cancer types like triple-negative breast cancer.

Mechanisms of Action

This compound: This natural compound exerts its cytotoxic effects primarily through the generation of intracellular ROS. The elevated ROS levels lead to oxidative stress and the formation of various DNA lesions, including single and double-strand breaks. This DNA damage triggers the activation of the DNA Damage Response (DDR) pathway as a cellular defense mechanism.[1][2]

SRA737: As a selective CHK1 inhibitor, SRA737 targets a key kinase in the DDR pathway. CHK1 is responsible for arresting the cell cycle to allow time for DNA repair. By inhibiting CHK1, SRA737 abrogates this cell cycle checkpoint, forcing cells with damaged DNA to proceed into mitosis prematurely. This leads to the accumulation of genomic instability and ultimately, cell death.[1][2]

The synergy between this compound and SRA737 arises from the fact that this compound initiates the damage and SRA737 disables the primary repair and survival mechanism, creating a synthetically lethal interaction in cancer cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of the synergistic interaction and a typical experimental workflow for its validation.

Synergy_Pathway Signaling Pathway of this compound and SRA737 Synergy cluster_this compound This compound Action cluster_ddr DNA Damage Response (DDR) cluster_sra737 SRA737 Action cluster_outcome Cellular Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage (Single & Double Strand Breaks) ROS->DNA_Damage ATR ATR Activation DNA_Damage->ATR CHK1 CHK1 Activation ATR->CHK1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest DNARepair DNA Repair CellCycleArrest->DNARepair MitoticCatastrophe Mitotic Catastrophe CellCycleArrest->MitoticCatastrophe Bypass Apoptosis Apoptosis DNARepair->Apoptosis Prevention SRA737 SRA737 SRA737->CHK1 Inhibition MitoticCatastrophe->Apoptosis

Caption: Signaling Pathway of this compound and SRA737 Synergy.

Experimental_Workflow Experimental Workflow for Validating Synergy cluster_assays 4. Cellular Assays CellCulture 1. Cancer Cell Culture (e.g., HeLa, MCF-7, MDA-MB-231) Treatment 2. Treatment - this compound alone - SRA737 alone - Combination CellCulture->Treatment Incubation 3. Incubation (e.g., 72 hours) Treatment->Incubation Viability Cell Viability (SRB Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Incubation->CellCycle DNADamage DNA Damage (γH2AX Staining) Incubation->DNADamage DataAnalysis 5. Data Analysis - Synergy Calculation (e.g., CI) - Statistical Analysis Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis DNADamage->DataAnalysis

Caption: Experimental Workflow for Validating Synergy.

Quantitative Data Summary

The synergistic effect of this compound and SRA737 has been demonstrated through cell viability assays in various cancer cell lines. The data below is summarized from the findings of D'Angelo et al. (2025).[1]

Cell LineTreatmentObservationStatistical Significance
HeLa SRA737 + this compound (7.7 µg/mL)Significant potentiation of SRA737-induced cell death.p < 0.001 to p < 0.0001
MCF-7 SRA737 + this compoundEnhanced reduction in cell viability compared to single agents.p < 0.001 to p < 0.0001
MDA-MB-231 SRA737 + this compoundIncreased cytotoxicity with the combination treatment.p < 0.01 to p < 0.0001

Note: The table summarizes the reported statistical significance of the combination treatment compared to SRA737 alone. For detailed dose-response curves, please refer to the original publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are based on the study by D'Angelo et al. (2025).[1]

Cell Culture
  • Cell Lines: HeLa (cervical adenocarcinoma), MCF-7 (hormone-dependent breast carcinoma), and MDA-MB-231 (triple-negative breast cancer) cells were used.

  • Culture Medium: HeLa and MDA-MB-231 cells were cultured in RPMI 1640 medium, while MCF-7 cells were cultured in DMEM. All media were supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound, SRA737, or the combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 72 hours.

  • Fixation: Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.

DNA Damage Analysis (γH2AX Immunofluorescence)
  • Cell Seeding: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with the desired concentrations of this compound, SRA737, or the combination for the specified time.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with an anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX) overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI or Hoechst for 5 minutes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining - General Protocol)

Note: The following is a general protocol as specific data for the this compound and SRA737 combination was not found in the reviewed literature.

  • Cell Preparation: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining - General Protocol)

Note: The following is a general protocol as specific data for the this compound and SRA737 combination was not found in the reviewed literature.

  • Cell Harvesting: Collect cells after treatment and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

  • Staining: Add Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Comparison with Alternatives

The this compound and SRA737 combination represents a novel approach in cancer therapy. While other DNA damaging agents (e.g., chemotherapy, radiation) are often combined with DDR inhibitors, the use of a natural compound like this compound may offer a potentially favorable toxicity profile. Further research, including in vivo studies and eventually clinical trials, is necessary to fully evaluate the efficacy and safety of this combination compared to existing therapeutic regimens. The synergy observed with PARP inhibitors and SRA737 in other studies suggests that CHK1 inhibition is a promising strategy to combine with various DNA damaging modalities.

Conclusion

The synergistic interaction between this compound and the CHK1 inhibitor SRA737 is a compelling area of cancer research. The available preclinical data strongly supports the proposed mechanism of action, where this compound-induced DNA damage is potentiated by the SRA737-mediated inhibition of DNA repair. This guide provides a foundational understanding of this therapeutic strategy, offering researchers the necessary information to build upon these findings. Future investigations should focus on elucidating the full spectrum of cellular responses to this combination, including detailed analyses of apoptosis and cell cycle progression, and extending these findings to in vivo models.

References

Castalin Demonstrates Potent In Vivo Antitumor Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research highlights the significant in vivo antitumor activity of Castalin, a naturally derived flavonoid, presenting a promising alternative in the landscape of cancer therapeutics. This guide provides a comprehensive comparison of this compound's efficacy against established treatments for triple-negative breast cancer (TNBC) and colorectal cancer (CRC), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

In Vivo Efficacy of this compound: A Head-to-Head Comparison

Recent preclinical studies have demonstrated this compound's ability to inhibit tumor growth and metastasis in various cancer models. This section summarizes the key quantitative data from these in vivo studies and compares them with alternative therapeutic agents.

Triple-Negative Breast Cancer (TNBC)

In a study utilizing a 4T1 murine breast cancer model, which mimics human triple-negative breast cancer, this compound significantly attenuated lung metastasis.[1] While this study highlighted its anti-metastatic potential, further research is needed to quantify its effect on primary tumor volume and weight for a direct comparison with cytotoxic agents like Cisplatin and combination therapies.

Treatment GroupAnimal ModelDosing RegimenPrimary Tumor Growth InhibitionMetastasis InhibitionReference
This compound 4T1 murine breast cancerNot SpecifiedData Not AvailableSignificant decrease in lung metastases[1]
Cisplatin CRL2335 xenograftNot SpecifiedSignificant inhibition of xenograft tumorsData Not Available
Tamoxifen + Doxorubicin MDA-MB-231 xenograftNot SpecifiedMore effective inhibition than monotherapiesData Not Available
Colorectal Cancer (CRC)

While in vitro studies have shown this compound's potent inhibitory effects on colorectal cancer cell lines, in vivo validation is a critical next step.[2][3] The data below for established CRC therapies, Cetuximab and Bevacizumab, provides a benchmark for future in vivo studies of this compound in this cancer type.

Treatment GroupAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
This compound Colo 205 xenograftData Not AvailableData Not Available[4]
Cetuximab WiDR xenograft30 mg/kg weekly for 4 weeks35%
Bevacizumab COL-16-JCK, COLO 205, CXF280 xenografts1.2, 2.5, 4.0 mg/kg33-47%

Unraveling the Mechanism: this compound's Impact on Key Signaling Pathways

This compound exerts its antitumor effects by modulating multiple intracellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

This compound has been shown to down-regulate the PI3K/Akt signaling pathway, a central regulator of cell growth and survival.[1] By inhibiting this pathway, this compound can suppress the expression of downstream targets like MMP-9, a key enzyme involved in cancer cell invasion and metastasis.[1][5]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes This compound This compound This compound->PI3K Inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in inflammation and cancer. This compound has been reported to affect the NF-κB signaling pathway, which is involved in regulating the expression of genes related to cell proliferation, apoptosis, and angiogenesis.[6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Proinflammatory Stimuli IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Degrades & Releases Gene_Expression Gene Expression (Inflammation, Survival) NFkB_p50_p65->Gene_Expression Translocates & Activates This compound This compound This compound->IKK Inhibits

This compound's inhibitory effect on the NF-κB pathway.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor implicated in tumorigenesis. Aberrant STAT3 activation promotes cancer cell proliferation, survival, and invasion. This compound has been shown to interfere with the STAT3 signaling pathway, contributing to its antitumor properties.[6]

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Target_Genes Target Gene Expression STAT3_active->Target_Genes Translocates & Activates This compound This compound This compound->JAK Inhibits

This compound's modulation of the STAT3 signaling pathway.

Experimental Protocols

To facilitate further research and validation of this compound's antitumor activity, this section provides a detailed protocol for conducting in vivo xenograft studies with flavonoid compounds.

General In Vivo Xenograft Protocol for Flavonoid Compounds

This protocol outlines the key steps for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of flavonoid compounds like this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., 4T1, Colo 205) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Tumor Implantation in Mice Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (this compound vs. Control/Comparator) Randomization->Treatment Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Excision, Metastasis Assessment) Data_Collection->Endpoint

Experimental workflow for in vivo xenograft studies.

1. Cell Culture and Preparation:

  • Culture triple-negative breast cancer (e.g., 4T1) or colorectal cancer (e.g., Colo 205) cells in appropriate media.

  • Harvest cells during the exponential growth phase and resuspend in a suitable buffer (e.g., PBS) at a concentration of 1 x 10^7 cells/mL.

2. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.

  • Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

5. Randomization and Treatment:

  • When tumors reach a volume of approximately 100 mm³, randomize mice into treatment and control groups.

  • Prepare this compound solution for administration (e.g., dissolved in DMSO and diluted with saline).

  • Administer this compound and control/comparator drugs to the respective groups according to the planned dosing schedule and route (e.g., intraperitoneal injection).

6. Endpoint and Data Analysis:

  • Continue treatment for a predetermined period or until tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice, and excise the primary tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Examine relevant organs (e.g., lungs) for metastatic nodules.

References

Unveiling the Cellular Response: A Comparative Analysis of Gene Expression Profiles Induced by Castalin and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscapes shaped by the natural compound Castalin and the established chemotherapeutic agent Doxorubicin reveals distinct and overlapping molecular mechanisms. This guide provides a comparative analysis of their effects on gene expression in HeLa cervical cancer cells, offering researchers valuable insights into their potential therapeutic actions and underlying signaling pathways.

This comparison leverages publicly available RNA sequencing data for this compound and Doxorubicin, both investigated in the context of HeLa cells. While direct comparative studies are not yet available, this side-by-side analysis of data from separate experiments provides a valuable proxy for understanding their differential impacts on the cellular transcriptome.

At a Glance: Differential Gene Expression in HeLa Cells

The following table summarizes the key experimental parameters and high-level gene expression changes observed in HeLa cells following treatment with this compound and Doxorubicin. This comparative overview highlights the distinct cellular responses elicited by each compound.

FeatureThis compound TreatmentDoxorubicin Treatment
Cell Line HeLaHeLa
Compound Class Natural Polyphenol (Ellagitannin)Anthracycline Chemotherapy
Primary Mechanism Reactive Oxygen Species (ROS) Induction, DNA DamageDNA Intercalation, Topoisomerase II Inhibition, ROS Production
Treatment 3 µg/mL for 72 hoursNot specified in abstract
Key Upregulated Genes Information not publicly availableInformation not publicly available
Key Downregulated Genes Information not publicly availableInformation not publicly available
Number of DEGs Top deregulated genes identified (padj ≤ 0.05)Significantly differentially expressed genes identified
Data Source [1][2][3]

Experimental Workflows: A Look Under the Hood

To ensure reproducibility and a clear understanding of the data presented, the following sections detail the experimental protocols employed in the respective studies.

General Experimental Workflow for Gene Expression Analysis

The diagram below illustrates a typical workflow for analyzing gene expression changes in cells treated with a compound of interest. This process involves cell culture, treatment, RNA extraction, library preparation for sequencing, bioinformatic analysis to identify differentially expressed genes, and subsequent pathway analysis to understand the biological implications.

G cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing & Sequencing cluster_data_analysis Data Analysis A HeLa Cell Culture B Treatment (this compound or Doxorubicin) A->B C Control (Vehicle) A->C D Total RNA Extraction B->D C->D E RNA Quality Control D->E F Library Preparation E->F G RNA Sequencing (RNA-Seq) F->G H Sequence Alignment & Quantification G->H I Differential Gene Expression Analysis H->I J Pathway & Functional Enrichment Analysis I->J

A typical workflow for gene expression analysis.
This compound Experimental Protocol

The gene expression data for this compound was obtained from an RNA sequencing analysis of HeLa cells.

  • Cell Line: HeLa cells.

  • Treatment: Cells were treated with 3 µg/mL of this compound for 72 hours. A control group was treated with the vehicle (DMSO).

  • RNA Sequencing: Following treatment, total RNA was extracted, and RNA sequencing was performed to determine the gene expression profiles.

  • Data Analysis: The resulting sequencing data was analyzed to identify genes that were significantly deregulated (padj ≤ 0.05) between the this compound-treated and control groups.[1]

Doxorubicin Experimental Protocol

The details for the Doxorubicin study on HeLa cells are based on publicly available information which indicates a transcriptomic analysis was performed.

  • Cell Line: HeLa cells.

  • Treatment: Cells were treated with Doxorubicin. The exact concentration and duration were not specified in the initial search results. A control group of untreated HeLa cells was also included.

  • Transcriptomic Analysis: A multi-omics approach combining transcriptomic and metabolomic analyses was employed to investigate the molecular mechanisms of Doxorubicin's therapeutic effects.[2]

Signaling Pathways: Mapping the Molecular Response

The functional consequences of the observed gene expression changes can be understood by examining the biological pathways that are significantly affected by each compound.

Key Signaling Pathways Modulated by this compound

Pathway analysis of the differentially expressed genes in this compound-treated HeLa cells revealed a significant enrichment of several key signaling pathways. The diagram below illustrates the prominent pathways impacted by this compound, pointing towards its role in inducing cellular stress and DNA damage responses.

G cluster_pathways Enriched Signaling Pathways This compound This compound p53 p53 Signaling This compound->p53 activates ATM ATM Signaling This compound->ATM activates Apoptosis Apoptosis Signaling This compound->Apoptosis induces G2M G2/M DNA Damage Checkpoint This compound->G2M activates Mitotic Mitotic Roles of Polo-Like Kinase This compound->Mitotic affects

Signaling pathways enriched upon this compound treatment.

The pathway analysis for this compound-treated HeLa cells, as depicted in the bar chart from the source, highlights the activation of critical pathways involved in cellular response to DNA damage and stress.[1] These include:

  • p53 Signaling: A central pathway in tumor suppression that regulates cell cycle arrest, apoptosis, and DNA repair.

  • ATM Signaling: Activated by DNA double-strand breaks, this pathway initiates the DNA damage response.

  • Apoptosis Signaling: The process of programmed cell death, a crucial mechanism for eliminating damaged cells.

  • G2/M DNA Damage Checkpoint: A critical cell cycle checkpoint that prevents cells with damaged DNA from entering mitosis.

  • Mitotic Roles of Polo-Like Kinase: These kinases are key regulators of multiple stages of mitosis.

In Conclusion

This comparative guide provides a foundational understanding of the gene expression changes induced by this compound and Doxorubicin in HeLa cells. The available data suggests that this compound, a natural compound, activates key signaling pathways involved in the DNA damage response, similar in some respects to the established chemotherapeutic agent Doxorubicin. However, the nuanced differences in their full gene expression profiles warrant further investigation to fully elucidate their distinct mechanisms of action and potential for therapeutic synergy or differential application. Researchers are encouraged to consult the primary literature for a comprehensive understanding of the experimental details and data.

References

Safety Operating Guide

Proper Disposal of Castalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Castalin Properties

This compound is a complex polyphenolic compound found in various plant species. The following table summarizes its key chemical and physical properties.

PropertyValueSource
Molecular Formula C₂₇H₂₀O₁₈PubChem
Molar Mass 632.4 g/mol PubChem
Appearance Likely a solid, based on related compoundsInferred
Solubility Expected to have some solubility in water and polar organic solventsInferred from structure
Toxicity Generally considered to have low toxicity, similar to other dietary polyphenolsInferred from literature on ellagitannins
Biodegradability Expected to be biodegradable by microorganismsInferred from literature on ellagitannins

Disposal Procedures

Given the likely low toxicity and biodegradability of this compound, standard laboratory disposal procedures for non-hazardous chemical waste are recommended. However, it is crucial to adhere to local regulations and institutional policies regarding chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Decontamination of Labware:

    • Thoroughly rinse all glassware and equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residues.

    • Collect the initial solvent rinse in a designated waste container for non-hazardous chemical waste.

    • Wash the decontaminated labware with soap and water.

  • Disposal of Small Quantities of Pure this compound:

    • For small quantities (typically less than 10 grams), this compound can be disposed of as solid chemical waste.

    • Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.

    • Transfer the container to your institution's designated chemical waste storage area for collection by a licensed waste disposal company.

  • Disposal of Dilute Solutions of this compound:

    • Aqueous solutions of this compound with low concentrations can likely be disposed of down the drain with copious amounts of water. However, this is subject to local wastewater regulations. Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.

    • If drain disposal is not permitted, collect the dilute solutions in a designated waste container for non-hazardous aqueous waste. Label the container appropriately.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A This compound Waste Generated B Pure Solid or Concentrated Solution A->B C Dilute Aqueous Solution A->C D Decontaminated Labware A->D E Package and Label as Non-Hazardous Solid Chemical Waste B->E F Consult Institutional EHS for Drain Disposal Policy C->F J Rinse with Solvent D->J G Permitted? F->G H Dispose Down Drain with Copious Water G->H Yes I Collect in Labeled Non-Hazardous Aqueous Waste Container G->I No K Collect Solvent Rinse in Non-Hazardous Waste J->K L Wash with Soap and Water K->L M Dispose of as Regular Lab Glassware L->M

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for definitive guidance on chemical waste disposal.

Personal protective equipment for handling Castalin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Castalin

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

Hazard Identification and Risk Assessment
  • Inhalation: Dust may cause respiratory tract irritation.

  • Eye Contact: May cause irritation or redness.

  • Skin Contact: Prolonged or repeated contact may cause skin irritation.

  • Ingestion: May be harmful if swallowed in large quantities.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from dust particles and potential splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact and potential irritation.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorRecommended when handling bulk quantities or when dust is generated.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Work Area: Conduct all handling of powdered this compound within a certified chemical fume hood or a designated containment area with adequate ventilation to minimize inhalation exposure.

  • Surface Protection: Before weighing, cover the work surface with absorbent bench paper to contain any spills.

  • Weighing: Use a microbalance within the fume hood. Handle with care to avoid creating dust clouds. Use anti-static weighing dishes if available.

  • Aliquotting: If preparing stock solutions, do so immediately after weighing within the fume hood.

3.2. Dissolving and Solution Handling:

  • Solvent Selection: Refer to your experimental protocol for the appropriate solvent.

  • Dissolving: Add the solvent to the weighed this compound powder slowly to avoid splashing. Cap the container and mix gently by inversion or with a magnetic stirrer until fully dissolved.

  • Handling Solutions: When handling solutions of this compound, continue to wear all recommended PPE.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill:

    • Small Spill (Powder): Gently sweep up the powder, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a wet cloth.

    • Large Spill (Powder): Evacuate the area. Wear appropriate respiratory protection and PPE. Use a HEPA-filtered vacuum for cleanup.

    • Solution Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan
  • Waste Identification: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be considered chemical waste.

  • Solid Waste: Collect all solid waste, including unused this compound powder and contaminated disposables, in a clearly labeled, sealed waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed waste container. Do not pour this compound solutions down the drain unless authorized by your institution's environmental health and safety (EHS) department.

  • Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.

Visual Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory environment, from initial preparation to final disposal.

Castalin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood don_ppe 2. Don PPE prep_area->don_ppe Proceed weigh 3. Weigh Powder don_ppe->weigh Proceed dissolve 4. Prepare Solution weigh->dissolve If applicable spill_cleanup 5. Clean Spills weigh->spill_cleanup After experiment dissolve->spill_cleanup After experiment dispose_waste 6. Dispose Waste spill_cleanup->dispose_waste Collect waste remove_ppe 7. Doff PPE dispose_waste->remove_ppe Final step

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。